molecular formula C7H8ClNO B1592906 5-Chloro-2-methoxy-4-methylpyridine CAS No. 851607-29-9

5-Chloro-2-methoxy-4-methylpyridine

Cat. No.: B1592906
CAS No.: 851607-29-9
M. Wt: 157.6 g/mol
InChI Key: OTGUAUPSFZGBPB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUAUPSFZGBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630889
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851607-29-9
Record name 5-Chloro-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-methoxy-4-methylpyridine CAS number 851607-29-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylpyridine (CAS 851607-29-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. We will delve into its physicochemical properties, robust synthetic protocols, strategic applications in drug discovery, and essential safety protocols, providing a holistic understanding of its utility and potential.

Introduction: The Strategic Value of a Substituted Pyridine

This compound belongs to the pyridine class of heterocyclic compounds, a scaffold of immense importance in pharmaceutical sciences. The pyridine ring is a common feature in over 7,000 existing drug molecules and is a key pharmacophore in numerous FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to enhance biochemical potency, improve metabolic stability, and increase cell permeability.[1]

The specific substitution pattern of this compound makes it a particularly valuable building block. The strategic placement of chloro, methoxy, and methyl groups offers medicinal chemists a versatile tool for molecular design and optimization.

  • The Chloro Group: Often employed to modulate electronic properties, fill hydrophobic pockets in protein binding sites, and serve as a handle for further chemical modification via cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[3][4]

  • The Methoxy Group: This substituent is prevalent in many natural product-derived drugs and is intentionally incorporated into modern pharmaceuticals to improve ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] It can act as a hydrogen bond acceptor and influence the molecule's conformation.

  • The Pyridine Core: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and can be a key interaction point with biological targets. The ring system itself is a bioisosteric replacement for a benzene ring, often improving solubility and metabolic profiles.[2]

This combination of features positions this compound as a high-value intermediate for constructing complex lead compounds in drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[6][7]

Physicochemical Properties & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

Table 1: Chemical Identity and Properties
PropertyValueSource(s)
CAS Number 851607-29-9[8][9]
Molecular Formula C₇H₈ClNO[8][10]
Molecular Weight 157.60 g/mol [8][10]
IUPAC Name This compound[10]
Synonyms 5-Chloro-2-methoxy-4-picoline, 5-Chloro-4-methylpyridin-2-yl methyl ether[8]
SMILES CC1=CC(=NC=C1Cl)OC[8][10]
InChIKey OTGUAUPSFZGBPB-UHFFFAOYSA-N[9][10]
Calculated LogP 2.05 - 2.1[9][10]
Storage Sealed in dry, 2-8°C[8]
Self-Validating Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.

    • A singlet for the C6 proton (likely around δ 8.0-8.2 ppm).

    • A singlet for the C3 proton (likely around δ 6.7-6.9 ppm).

    • A singlet for the methoxy (O-CH₃) protons (around δ 3.9-4.1 ppm).

    • A singlet for the methyl (C-CH₃) protons (around δ 2.2-2.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display seven unique signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is definitive for a molecule containing a single chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z 157, with the corresponding [M+2]⁺ isotope peak at m/z 159.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and C-O stretching for the methoxy ether linkage.

Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is critical for the reliable supply of any key intermediate. A plausible and efficient synthesis of this compound proceeds from the corresponding pyridinone precursor.

Proposed Synthetic Pathway

Synthesis_Workflow Pyridinone 5-Chloro-4-methyl-2(1H)-pyridone Target This compound Pyridinone->Target O-Methylation Reagents Methylating Agent (e.g., DMS, MeI) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Reagents->Pyridinone

Caption: Proposed O-methylation synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for O-methylation of pyridinones.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-4-methyl-2(1H)-pyridone (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile. Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the suspension.

    • Causality Insight: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyridinone, forming the nucleophilic pyridinoxide anion.

  • Addition of Methylating Agent: Slowly add the methylating agent, such as dimethyl sulfate (DMS, 1.2 eq.) or methyl iodide (MeI, 1.2 eq.), to the stirring mixture at room temperature.

    • Trustworthiness Check: The slow addition is crucial to control the exotherm of the reaction. Using a slight excess of the methylating agent ensures the complete conversion of the starting material.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water.

    • Causality Insight: Adding water dissolves the inorganic salts (e.g., potassium salts) and precipitates the organic product, which is typically less soluble in water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Core Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile building block for creating novel therapeutic agents.

Strategic Role in Lead Optimization

This compound serves as an excellent scaffold for Structure-Activity Relationship (SAR) studies. The chloro and methoxy groups can be systematically modified to probe the binding pocket of a biological target and optimize a lead compound's pharmacological profile.

Drug_Discovery_Workflow cluster_0 Lead Optimization Cycle Core 5-Chloro-2-methoxy- 4-methylpyridine Core SNAr S(N)Ar Reaction (Displace Chloro Group) Core->SNAr Demethylation O-Demethylation (Modify Methoxy Group) Core->Demethylation New_Analogs Library of New Analogs SNAr->New_Analogs Introduce R¹ Demethylation->New_Analogs Introduce R² Screening Biological Screening (e.g., Enzyme Assay) New_Analogs->Screening SAR SAR Analysis Screening->SAR SAR->Core Design Next Generation

Caption: Role in a typical lead optimization workflow.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C5-chloro position for nucleophilic attack.[4] This allows for the displacement of the chlorine atom with a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of a library of analogs for SAR exploration. This is a cornerstone reaction for building complexity from this intermediate.

  • Modulation of Physicochemical Properties: The methoxy group can be demethylated to reveal a hydroxyl group, which can serve as a hydrogen bond donor or a point for further functionalization. This simple transformation can significantly alter the compound's solubility, lipophilicity, and metabolic profile.[5]

  • Real-World Precedent: The utility of substituted pyridine scaffolds is well-documented. For instance, the discovery of BMS-903452, a GPR119 agonist for type 2 diabetes, showcases the optimization of a pyridone-containing molecule.[13] Similarly, related chloro-methoxy aniline structures are being investigated in clinical trials for advanced solid tumors, highlighting the relevance of this substitution pattern in modern oncology research.[14]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

Table 2: GHS Hazard Information
PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[8]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • In case of accidental exposure, follow the precautionary statements and seek medical attention if necessary.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C.[8]

Conclusion

This compound (CAS 851607-29-9) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a privileged pyridine scaffold with functionally versatile chloro and methoxy groups provides a robust platform for the synthesis of novel, biologically active molecules. The clear synthetic pathways and the potential for diverse chemical modifications make it an invaluable tool for medicinal chemists aiming to accelerate their research from hit identification to lead optimization.

References

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  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Medicinal and Chemical Sciences. [Link]

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  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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  • AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from AWS website. [Link]

  • Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7876–7888. [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Sources

Physical and chemical properties of 5-Chloro-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core physical and chemical properties, reactivity, applications, and safety protocols. The insights herein are grounded in established scientific data to empower informed experimental design and application.

Introduction: A Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The unique arrangement of its functional groups—a chloro atom, a methoxy group, and a methyl group on the pyridine core—imparts specific reactivity and properties that are highly sought after in the synthesis of complex molecules. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in over 7,000 known drugs.[1] They are often used as bioisosteric replacements for benzene rings to enhance biological activity and efficacy.[1] Understanding the nuanced characteristics of intermediates like this compound is therefore critical for the development of novel pharmaceuticals and agrochemicals.[2]

Molecular Identity and Structural Elucidation

A precise understanding of the molecule's structure is the foundation for all experimental work.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 851607-29-9[3][4][5]

  • Molecular Formula: C₇H₈ClNO[3][4][5]

  • Synonyms: 5-Chloro-2-methoxy-4-picoline, 5-Chloro-4-methylpyridin-2-yl methyl ether[5]

  • InChI Key: OTGUAUPSFZGBPB-UHFFFAOYSA-N[3][4]

  • SMILES: CC1=CC(=NC=C1Cl)OC[3][5]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction solvents to purification techniques. The following table summarizes the key computed and, where available, experimental data for this compound.

PropertyValueSource
Molecular Weight 157.60 g/mol [3][5]
Exact Mass 157.0294416 Da[3]
Appearance White to off-white solid (Predicted)
XLogP3 (LogP) 2.1[3]
Topological Polar Surface Area (TPSA) 22.1 Ų[3][5]
Hydrogen Bond Donors 0[3][5]
Hydrogen Bond Acceptors 2[3][5]
Rotatable Bonds 1[5]
Storage Temperature 2-8°C, sealed in dry conditions[5]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following outlines the expected spectroscopic signatures for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • A singlet for the methyl group (CH₃ ) protons, likely in the range of δ 2.2-2.5 ppm.

    • A singlet for the methoxy group (OCH₃ ) protons, typically appearing around δ 3.9-4.1 ppm.

    • Two singlets for the aromatic protons on the pyridine ring. The proton at C3 and C6 will have distinct chemical shifts due to the influence of the adjacent substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in unique environments, including the characteristic shifts for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 157.6. A key diagnostic feature will be the isotopic pattern of the M+2 peak at approximately 32% the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:

  • C-H stretching (aromatic and aliphatic)

  • C=C and C=N stretching in the aromatic ring (typically 1400-1600 cm⁻¹)

  • C-O stretching of the methoxy group

  • C-Cl stretching

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring. The methoxy group is electron-donating, activating the ring towards certain reactions, while the chloro group is electron-withdrawing and serves as a good leaving group for nucleophilic aromatic substitution reactions. This dual functionality makes it a versatile intermediate.

Its structure allows it to participate in a variety of chemical transformations, including:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, a common strategy for introducing new functional groups.

  • Cross-Coupling Reactions: It can serve as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

  • Modification of Substituents: The methyl and methoxy groups can potentially be modified in subsequent synthetic steps.

Synthetic_Utility start This compound reaction1 Nucleophilic Aromatic Substitution start->reaction1 Nu⁻ reaction2 Palladium-Catalyzed Cross-Coupling start->reaction2 Pd catalyst, Boronic acid / Amine product1 Substituted Pyridine (e.g., amine, ether) reaction1->product1 final_product Active Pharmaceutical Ingredient (API) or Agrochemical product1->final_product Further Modification product2 Biaryl or N-Aryl Pyridine reaction2->product2 product2->final_product Further Modification

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone of modern medicinal chemistry. The specific substitution pattern of this compound makes it a precursor for compounds targeting a range of biological pathways. The chloro and methoxy groups are particularly important in drug design for their ability to modulate intermolecular interactions and metabolic stability.[6]

  • Oncology: Substituted pyridines are integral to many kinase inhibitors. For instance, related structures like 5-chloro-4-((substituted phenyl)amino)pyrimidines have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy.[7] A compound containing a 4-methoxypyridine core was identified as a highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein in tumor metabolism, making it a valuable tool for cancer biology research.[8][9]

  • Metabolic Diseases: A pyridone derivative incorporating a chloro-substituted moiety, BMS-903452, was developed as a clinical candidate targeting GPR119 for the treatment of type 2 diabetes.[10]

  • Agrochemicals: Chloromethylpyridines are crucial intermediates in the synthesis of modern herbicides and insecticides, highlighting the broader industrial relevance of this chemical class.[2][11][12]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on data for structurally similar compounds, this compound should be handled with care.

Hazard Identification: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs suggests the following hazards:

  • Harmful if swallowed.[13][14]

  • Causes skin irritation.[13][14][15][16]

  • Causes serious eye irritation.[13][14][16]

  • May cause respiratory irritation.[13][14]

Hazard StatementGHS Classification
H302Acute toxicity, oral (Category 4)
H315Skin corrosion/irritation (Category 2)
H319Serious eye damage/eye irritation (Category 2A)
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Recommended Handling Protocol

Handling_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Engineering & Handling Controls cluster_storage Storage & Disposal ppe1 Wear protective gloves ppe2 Wear eye/face protection ppe3 Wear protective clothing handle1 Use in a well-ventilated area (e.g., chemical fume hood) handle2 Wash hands thoroughly after handling handle3 Do not eat, drink, or smoke when using this product handle4 Avoid breathing dust/fumes storage1 Store in a cool, dry place (2-8°C recommended) storage2 Keep container tightly closed storage3 Store locked up disposal Dispose of contents/container to an approved waste disposal plant start Safe Handling Workflow

Caption: Recommended workflow for safe handling and storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15][17]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][15]

  • Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations at an approved waste disposal facility.[15]

Conclusion

This compound stands out as a highly functionalized and versatile chemical intermediate. Its distinct physical properties and predictable reactivity make it an asset in the multi-step synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its characteristics, from spectroscopic signatures to handling requirements, is essential for leveraging its full potential in research and development.

References

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  • Quanz, M., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Future Medicinal Chemistry, 14(14), 1085-1100.
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  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [https://www.researchgate.net/publication/353874408_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
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Sources

A Comprehensive Guide to the IUPAC Nomenclature of C7H8ClNO Pyridine Derivatives for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development, with its derivatives forming the basis of numerous commercial drugs and high-value compounds.[1][2] The molecular formula C7H8ClNO represents a vast landscape of structural isomers, each possessing unique physicochemical properties, synthetic pathways, and biological activities. Unambiguous identification and communication are therefore paramount for intellectual property, regulatory documentation, and reproducible scientific research. This guide provides a systematic and in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyridine derivatives corresponding to the formula C7H8ClNO. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of nomenclature rules, a systematic breakdown of isomer classes, and practical context through synthetic protocols.

Introduction: The Significance of Pyridine Scaffolds and Precise Nomenclature

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery.[1][3] Its ability to act as a hydrogen bond acceptor and its polar nature enhance the solubility and bioavailability of drug candidates.[2] Consequently, pyridine derivatives are integral to a wide range of therapeutics, including anti-inflammatory agents, anticancer drugs, and antivirals.[4][5]

The functionalization of the pyridine ring allows for precise tuning of a molecule's steric and electronic properties, which is critical for optimizing drug-target interactions.[4] The formula C7H8ClNO, for instance, can represent isomers with substituents like chloro, methyl, and methoxy groups, or reactive handles such as the chloromethyl group, which are vital for further synthetic elaboration.[6][7]

Given this structural diversity, a rigorous and systematic naming convention is not merely an academic exercise; it is a critical requirement for:

  • Scientific Communication: Ensuring that a chemical name corresponds to a single, unique structure.

  • Patent Law: Defining the exact chemical entities covered in a patent application.

  • Regulatory Compliance: Accurately identifying substances for safety and toxicity assessments.

  • Database Searching: Enabling reliable retrieval of information from chemical databases like PubChem and CAS.

This guide deconstructs the IUPAC naming process for C7H8ClNO pyridine derivatives, transforming a potentially complex task into a logical, step-by-step procedure.

Fundamentals of IUPAC Nomenclature for Pyridine Derivatives

The IUPAC system provides a set of rules to generate systematic names for organic compounds. For substituted pyridines, the core principles are straightforward.

2.1. The Pyridine Parent Hydride The parent structure is "pyridine". According to IUPAC recommendations, the numbering of the ring atoms begins at the nitrogen atom, which is assigned locant 1, and proceeds clockwise.[3] This numbering is fixed and is the foundation for assigning positions to all substituents. While historical names like α, β, and γ (for positions 2, 3, and 4, respectively) are sometimes used, numerical locants are the standard for systematic nomenclature.[3]

Fig. 1: IUPAC numbering and common positional descriptors for the pyridine ring.

2.2. Substituent Priority and Naming Convention For the isomers of C7H8ClNO, we encounter two main scenarios:

  • All Substituents as Prefixes: When all substituents are of a type that is named only by prefixes (e.g., halides, alkyl, alkoxy groups), they are listed in alphabetical order, each preceded by its locant.

  • Principal Characteristic Group: When a substituent is present that can be cited as a suffix (e.g., -OH for an alcohol), it becomes the principal characteristic group. The parent name is modified to include this suffix (e.g., pyridin-ol). This group is assigned the lowest possible locant, and all other substituents are cited as alphabetical prefixes.

Systematic Identification of C7H8ClNO Pyridine Isomer Classes

The molecular formula C7H8ClNO can be deconstructed into a pyridine core (C5H5N) and the remaining atoms (C2H3ClO). This combination gives rise to several distinct classes of isomers, each with a unique set of substituents. The primary classes relevant to synthetic chemistry are:

  • Class I: Substituted with one chloro (-Cl), one methoxy (-OCH3), and one methyl (-CH3) group.

  • Class II: Substituted with one (chloromethyl) (-CH2Cl) and one methoxy (-OCH3) group.

  • Class III: Substituted with one (chloromethyl) (-CH2Cl), one methyl (-CH3), and one hydroxy (-OH) group.

The following sections will detail the IUPAC nomenclature for representative isomers within each of these classes.

Systematic Nomenclature of C7H8ClNO Isomers: A Class-by-Class Analysis

This section provides a systematic guide to naming isomers from each class, supported by tables of examples. The process is grounded in the official IUPAC recommendations.[8]

Class I: Chloro-, Methoxy-, and Methyl- Substituted Pyridines

In this class, all three substituents—chloro, methoxy, and methyl—are cited as prefixes. The naming protocol is as follows:

  • Identify the Parent: The parent hydride is pyridine .

  • Identify Substituents: chloro, methoxy, methyl.

  • Alphabetize Prefixes: c hloro, m ethoxy, m ethyl. (Note: When the first letters are the same, the second letters are used for alphabetization).

  • Assign Locants: Assign numbers (locants) to the substituents to give the lowest possible set of locants. The set of locants is considered "lowest" at the first point of difference when comparing sets. For example, the set (2,3,4) is lower than (2,3,5).

Table 1: Representative IUPAC Names for Class I Isomers (C7H8ClNO)

Structure (Example) Substituent Positions Alphabetical Prefixes IUPAC Name
2-Cl, 3-OCH3, 4-CH3 2, 3, 4 2-Chloro, 3-methoxy, 4-methyl 2-Chloro-3-methoxy-4-methylpyridine
2-Cl, 4-OCH3, 5-CH3 2, 4, 5 2-Chloro, 4-methoxy, 5-methyl 2-Chloro-4-methoxy-5-methylpyridine
3-Cl, 2-OCH3, 6-CH3 2, 3, 6 3-Chloro, 2-methoxy, 6-methyl 3-Chloro-2-methoxy-6-methylpyridine

| 4-Cl, 2-OCH3, 3-CH3 | 2, 3, 4 | 4-Chloro, 2-methoxy, 3-methyl | 4-Chloro-2-methoxy-3-methylpyridine |

Class II: (Chloromethyl)- and Methoxy- Substituted Pyridines

Here, one of the substituents is a composite group, "chloromethyl". This group is treated as a single entity for alphabetization.

  • Identify the Parent: pyridine .

  • Identify Substituents: (chloromethyl), methoxy.

  • Alphabetize Prefixes: c hloromethyl, m ethoxy.

  • Assign Locants: Assign the lowest possible set of locants to the two substituents.

Table 2: Representative IUPAC Names for Class II Isomers (C7H8ClNO)

Structure (Example) Substituent Positions Alphabetical Prefixes IUPAC Name
2-CH2Cl, 3-OCH3 2, 3 2-(Chloromethyl), 3-methoxy 2-(Chloromethyl)-3-methoxypyridine
3-CH2Cl, 5-OCH3 3, 5 3-(Chloromethyl), 5-methoxy 3-(Chloromethyl)-5-methoxypyridine
4-CH2Cl, 2-OCH3 2, 4 4-(Chloromethyl), 2-methoxy 4-(Chloromethyl)-2-methoxypyridine

| 2-CH2Cl, 5-OCH3 | 2, 5 | 2-(Chloromethyl), 5-methoxy | 2-(Chloromethyl)-5-methoxypyridine |

Note: Parentheses are used around "chloromethyl" to avoid ambiguity, clearly indicating that the chloro and methyl are part of the same substituent group.

Class III: (Chloromethyl)-, Methyl-, and Hydroxy- Substituted Pyridines

This class introduces a principal characteristic group, the hydroxy (-OH) group, which is cited as a suffix. This fundamentally changes the naming priority.

  • Identify Principal Group: The hydroxy group is the principal group, leading to the suffix -ol .

  • Identify Parent Structure: The parent becomes pyridin-ol .

  • Assign Locant to Principal Group: The numbering of the pyridine ring must give the lowest possible locant to the hydroxy group. This defines the parent name (e.g., pyridin-2-ol, pyridin-3-ol, or pyridin-4-ol).

  • Identify and Alphabetize Prefixes: The remaining substituents are (chloromethyl) and methyl .

  • Assign Locants to Prefixes: Number the remaining positions and assign locants to the prefixes based on the fixed numbering from step 3.

Table 3: Representative IUPAC Names for Class III Isomers (C7H8ClNO)

Structure (Example) OH Position Parent Name Substituent Positions IUPAC Name
4-OH, 2-CH2Cl, 3-CH3 4 Pyridin-4-ol 2, 3 2-(Chloromethyl)-3-methylpyridin-4-ol
2-OH, 3-CH2Cl, 5-CH3 2 Pyridin-2-ol 3, 5 3-(Chloromethyl)-5-methylpyridin-2-ol
3-OH, 6-CH2Cl, 2-CH3 3 Pyridin-3-ol 2, 6 6-(Chloromethyl)-2-methylpyridin-3-ol

| 4-OH, 3-CH2Cl, 5-CH3 | 4 | Pyridin-4-ol | 3, 5 | 3-(Chloromethyl)-5-methylpyridin-4-ol |

Practical Context: Synthesis of a Key Pyridine Intermediate

Understanding the nomenclature is intrinsically linked to the synthesis and application of these compounds. Chloromethylpyridines are particularly valuable as they are versatile intermediates for introducing a wide range of functional groups via nucleophilic substitution.[6][7][9] A common and efficient method for synthesizing 2-(chloromethyl)pyridine involves the chlorination of 2-picoline-N-oxide.[10]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-oxide

This protocol is adapted from established literature methods demonstrating a high-yield, selective synthesis.[10]

Objective: To synthesize 2-(chloromethyl)pyridine by reacting 2-picoline-N-oxide with a chlorinating agent in the presence of a base.

Materials:

  • 2-Picoline-N-oxide

  • Phosphoryl chloride (POCl3)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-picoline-N-oxide (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Chlorinating Agent: Add phosphoryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it over crushed ice.

  • Neutralization: Neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated NaHCO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(chloromethyl)pyridine.

Synthesis_Workflow start Dissolve 2-Picoline-N-oxide in DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine (TEA) cool->add_tea add_pocl3 Add POCl3 (dropwise) add_tea->add_pocl3 react Stir at Room Temp (2-4 hours) add_pocl3->react quench Quench with Ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 2-(Chloromethyl)pyridine purify->product

Fig. 2: Experimental workflow for the synthesis of 2-(chloromethyl)pyridine.

Conclusion

The systematic nomenclature of C7H8ClNO pyridine derivatives is governed by a logical set of IUPAC rules that prioritize principal functional groups and the alphabetical ordering of substituents. By deconstructing the molecular formula into distinct isomer classes based on substitution patterns, one can confidently and unambiguously name any given isomer. This precision is not merely a formality but a foundational pillar of chemical research and development, enabling clear communication, protecting intellectual property, and ensuring the safety and reproducibility of scientific endeavors. A thorough understanding of these principles is an indispensable skill for any scientist working in the fields of medicinal chemistry, drug discovery, and organic synthesis.

References

  • Reddy, K. L., Sridevi, K., & Reddy, Y. T. (2003). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Synthetic Communications, 33(21), 3695-3700. [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Taylor & Francis Online. (2003). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • ResearchGate. (1985). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]

  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(10), 2825. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ScienceDirect. (2022). Recent Developments in the Synthesis and Applications of Pyridines. [Link]

  • Quora. (2018). What is the IUPAC name of pyridine?. [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]

Sources

Key intermediates in the synthesis of pantoprazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Pantoprazole

Abstract

Pantoprazole is a cornerstone of modern gastrointestinal therapy, functioning as an irreversible proton pump inhibitor (PPI) to effectively control gastric acid secretion.[1][2] Its therapeutic success is underpinned by a sophisticated chemical structure, the synthesis of which relies on a robust and well-controlled process. This technical guide provides a detailed examination of the core intermediates central to the industrial-scale synthesis of pantoprazole. We will dissect the strategic importance and synthesis of three pivotal molecules: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , the activated pyridine component; 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole , the functionalized benzimidazole core; and pantoprazole sulfide , the penultimate thioether precursor. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, from starting material selection to the critical final oxidation. Detailed protocols, process control considerations, and visualizations of the synthetic pathways are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and optimizing the synthesis of this vital active pharmaceutical ingredient (API).

Introduction: Pantoprazole and the Proton Pump Inhibitor Landscape

Mechanism of Action: Covalent Inhibition of the H+/K+-ATPase Pump

Pantoprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[2] It accumulates in the acidic canaliculi of gastric parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide species. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme system (the "proton pump"), irreversibly inactivating it and thereby inhibiting the final step in gastric acid production.[3] The unique difluoromethoxy group on the benzimidazole ring is believed to contribute to its acid stability and activation profile.[4]

Rationale for Synthesis: The Importance of a Scalable and Pure API

The global demand for pantoprazole necessitates a synthetic route that is not only high-yielding and cost-effective but also meticulously controlled to ensure the purity and safety of the final drug product.[5] Impurities, such as the over-oxidized sulfone (Pantoprazole Related Compound A) or unreacted starting materials, can impact the API's stability and safety profile.[3][6][7] Therefore, a deep understanding of the synthesis of each intermediate is crucial for controlling the overall process.

Overview of the Convergent Synthetic Strategy

The most common and industrially viable synthesis of pantoprazole is a convergent strategy. This approach involves the separate synthesis of the two main heterocyclic building blocks, which are then coupled together. This strategy is advantageous as it allows for purification and quality control at intermediate stages before the final, more complex molecule is assembled. The overall transformation is summarized below.

Pantoprazole Synthesis Overview cluster_0 Intermediate Synthesis cluster_1 Coupling & Oxidation Pyridine Intermediate 2-Chloromethyl-3,4- dimethoxypyridine HCl Sulfide Intermediate Pantoprazole Sulfide Pyridine Intermediate->Sulfide Intermediate Benzimidazole Intermediate 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole Benzimidazole Intermediate->Sulfide Intermediate Condensation Pantoprazole Pantoprazole Sulfide Intermediate->Pantoprazole Oxidation Pyridine Synthesis Start 2-Hydroxymethyl-3,4- dimethoxypyridine Reagent Thionyl Chloride (SOCl₂) in Chloroform Start->Reagent Product 2-Chloromethyl-3,4- dimethoxypyridine HCl Reagent->Product Chlorination Benzimidazole Synthesis Start 4-(Difluoromethoxy)- 1,2-phenylenediamine Reagent Carbon Disulfide (CS₂) Start->Reagent Product 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole Reagent->Product Cyclization

Sources

The Methoxy Group: A Subtle Navigator in the Complex Terrain of Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Common Moiety

In the vast and intricate world of medicinal chemistry, where the addition or subtraction of a single atom can spell the difference between a blockbuster drug and a failed candidate, the humble methoxy group (–OCH₃) often stands as a testament to the profound impact of subtle structural modifications.[1] Far from being a mere decorative appendage, this small, unassuming functional group wields a surprising degree of influence over a molecule's journey through the body, dictating its interactions with biological targets and its metabolic fate. This guide, intended for the discerning eye of the drug development professional, delves into the multifaceted roles of the methoxy group, moving beyond a cursory overview to provide a deep, mechanistic understanding of its strategic deployment in modern drug design. As Senior Application Scientists, we do not merely present protocols; we unravel the causality behind them, offering a field-proven perspective on how to harness the power of the methoxy group while navigating its inherent challenges.

The Physicochemical Footprint: How the Methoxy Group Shapes Molecular Properties

The journey of a drug from administration to its site of action is governed by a delicate interplay of physicochemical properties. The introduction of a methoxy group can significantly alter this balance, often in non-intuitive ways.

Lipophilicity: A Tale of Two Environments

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by the methoxy group. However, its effect is not uniform and is highly dependent on the molecular context.

  • Aromatic Systems: On an aromatic ring, the methoxy group can be considered surprisingly "lipophilicity-neutral." Its electron-donating nature through resonance is counterbalanced by the polarity of the oxygen atom. This allows for the exploration of new interactions within a binding pocket without a significant penalty in lipophilicity, a crucial consideration in avoiding the pitfalls of "molecular obesity."

  • Aliphatic Systems: In contrast, on an aliphatic scaffold, the methoxy group generally decreases lipophilicity. This can be a valuable tool for fine-tuning the hydrophilic-lipophilic balance of a molecule to enhance solubility and reduce off-target hydrophobic interactions.

PropertyMethoxy Group ContributionRationale
LogP (Aromatic) Near-neutral to slightly lipophilicThe electron-donating resonance effect is offset by the polar oxygen atom.
LogP (Aliphatic) Generally decreases lipophilicityThe polar ether functionality increases the molecule's affinity for the aqueous phase.
Polar Surface Area (PSA) Small increase (~9-13 Ų)The oxygen atom contributes to the PSA, but the overall impact is modest compared to other polar groups like hydroxyl or carboxyl.
A Subtle Player in Hydrogen Bonding

While not a classic hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This seemingly weak interaction can be a critical anchor point within a protein's binding site, contributing significantly to binding affinity and selectivity. The ability to form these interactions without the metabolic liabilities often associated with hydroxyl groups makes the methoxy group an attractive alternative in lead optimization.

The Pharmacodynamic Influence: Shaping Interactions at the Target

The ultimate goal of a drug molecule is to interact with its biological target with high affinity and specificity. The methoxy group, through a combination of electronic and steric effects, can be a master manipulator of these interactions.

A Versatile Interaction Partner

Within the confines of a protein binding pocket, the methoxy group can engage in a variety of non-covalent interactions:

  • Hydrogen Bonding: As mentioned, the oxygen atom can accept a hydrogen bond from donor residues like tyrosine, serine, or backbone amides.

  • van der Waals Interactions: The methyl portion of the group can participate in favorable van der Waals contacts with hydrophobic residues, contributing to the overall binding energy.

  • Cation-π Interactions: The electron-rich aromatic ring, influenced by the electron-donating methoxy group, can engage in cation-π interactions with positively charged residues such as arginine or lysine.

G cluster_drug Methoxy-Containing Drug cluster_receptor Receptor Binding Pocket drug R-O-CH3 h_donor Hydrogen Bond Donor (e.g., Tyr, Ser) drug->h_donor Hydrogen Bond (Acceptor) hydrophobic Hydrophobic Residue (e.g., Leu, Val) drug->hydrophobic van der Waals Interaction cation Cationic Residue (e.g., Arg, Lys) drug->cation Cation-π Interaction

Case Study: The Role of the Methoxy Group in Celecoxib's COX-2 Selectivity

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, provides an excellent example of the strategic importance of the methoxy group. While the sulfonamide group is the primary determinant of COX-2 selectivity by binding to a side pocket present in COX-2 but not COX-1, the para-methoxy group on one of the phenyl rings is not merely a passive bystander.[2][3] It is believed to contribute to the overall binding affinity and proper orientation of the molecule within the active site through favorable interactions.

The Metabolic Achilles' Heel: O-Demethylation and Strategies for Mitigation

The methoxy group, for all its virtues, carries a significant metabolic liability: its susceptibility to oxidative O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[4] This metabolic transformation converts the methoxy group into a hydroxyl group, which can then undergo further phase II conjugation, leading to rapid clearance of the drug.

The Mechanism of O-Demethylation

The O-demethylation of a methoxy group is a two-step process initiated by the CYP450 enzyme system:

  • Hydrogen Atom Abstraction: The highly reactive iron-oxo species within the CYP450 active site abstracts a hydrogen atom from the methyl group of the methoxy moiety.

  • Hydroxylation and Formaldehyde Elimination: A hydroxyl group is then transferred to the resulting carbon radical, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses, yielding the demethylated phenol or alcohol and formaldehyde.

G

Experimental Workflow: Assessing Metabolic Stability with an In Vitro Microsomal Assay

To proactively address the metabolic liability of the methoxy group, it is essential to assess the metabolic stability of drug candidates early in the discovery process. The in vitro liver microsomal stability assay is a robust and widely used method for this purpose.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This ensures a sustained supply of the necessary cofactor for CYP450 activity.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution (a dilute solution prepared from the stock) to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The organic solvent precipitates the proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Self-Validating System: The inclusion of positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound) and a negative control (incubation without the NADPH regenerating system) is crucial for validating the assay performance and ensuring the reliability of the results.

Strategies for Mitigating O-Demethylation

When a promising lead compound exhibits poor metabolic stability due to O-demethylation, several medicinal chemistry strategies can be employed to block or attenuate this metabolic pathway.

  • Steric Hindrance: Introducing bulky substituents adjacent to the methoxy group can physically block the CYP450 enzyme from accessing the metabolically labile site.

  • Electronic Modulation: Replacing the methoxy group with an electron-withdrawing group or placing an electron-withdrawing group on the aromatic ring can decrease the electron density of the methoxy group's oxygen, making the C-H bonds of the methyl group less susceptible to hydrogen atom abstraction.

  • Bioisosteric Replacement: Replacing the methoxy group with a bioisostere that is more resistant to metabolism is a common and often effective strategy.

BioisostereRationale
-F Fluorine is a small, electronegative atom that can mimic the steric and electronic properties of a hydroxyl group (the metabolite) without being a metabolic liability.
-CF₃ The trifluoromethyl group is a strong electron-withdrawing group that can deactivate the aromatic ring to oxidative metabolism.
-OCF₃ The trifluoromethoxy group is more metabolically stable than the methoxy group due to the electron-withdrawing effect of the fluorine atoms.
-SCH₃ The methylthio group can be a reasonable bioisostere, though it is also susceptible to oxidation.
Deuteration (-OCD₃) Replacing the hydrogen atoms of the methyl group with deuterium can slow down the rate of C-H bond cleavage due to the kinetic isotope effect, thereby reducing the rate of O-demethylation.[5][6]
  • Case Study: Naproxen Metabolism Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a methoxy group on its naphthalene ring system.[7] A major metabolic pathway for naproxen is O-demethylation to 6-desmethylnaproxen, which is then conjugated and excreted.[4][8] The rate of this demethylation, primarily catalyzed by CYP2C9 and CYP1A2, influences the drug's overall pharmacokinetic profile.[4] Understanding this metabolic pathway is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.

Conclusion: A Call for Strategic Thinking

The methoxy group, in its elegant simplicity, serves as a powerful reminder that in medicinal chemistry, every atom matters. Its ability to subtly modulate physicochemical properties, engage in a diverse array of target interactions, and, at the same time, present a predictable metabolic challenge makes it a quintessential tool in the drug designer's armamentarium. A thorough understanding of its dual nature, coupled with the strategic application of the principles and protocols outlined in this guide, will empower researchers to unlock the full potential of this versatile functional group, paving the way for the development of safer and more effective medicines.

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  • Geis, G. S. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 22(2), 148-163.
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  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

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  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4).
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  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Retrieved from [Link]

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The Fundamental Equilibrium: A Tale of Two Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tautomeric Forms of Substituted Pyridinone Compounds: A Guide for Drug Development Professionals

Executive Summary

Pyridinone scaffolds are cornerstones in medicinal chemistry, valued for their versatile roles as bioisosteres and their ability to form crucial hydrogen bond interactions with biological targets.[1] However, their chemical behavior is profoundly influenced by tautomerism—the dynamic equilibrium between two or more interconvertible constitutional isomers. For substituted pyridinones, this equilibrium primarily exists between the hydroxypyridine (enol) form and the pyridinone (keto) form. The predominant tautomer dictates the molecule's physicochemical properties, including its shape, acidity, lipophilicity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides a comprehensive exploration of the principles governing pyridinone tautomerism, the analytical methods for its characterization, and its critical implications in modern drug discovery.

The core of this topic lies in the equilibrium between the aromatic hydroxypyridine form and the non-aromatic but resonance-stabilized pyridinone form.[4][5] This is not a simple keto-enol tautomerism; it's a lactam-lactim equilibrium.[6] While the hydroxypyridine form possesses a fully aromatic ring, the pyridinone form is often thermodynamically favored, particularly in polar environments.[7][8]

The stability of the pyridinone tautomer is attributed to several factors. A key contributor is a resonance structure that introduces aromatic character through charge separation, placing a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen atom.[4][5] This charge-separated resonance form is more stable than the corresponding one for the hydroxypyridine tautomer, where the positive charge would be on the more electronegative oxygen.[5] Furthermore, the pyridone's amide functionality is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong intermolecular interactions, including dimerization, which can further stabilize this form.[4][8]

Solvent_Effect cluster_nonpolar Non-Polar Environment cluster_polar Polar Environment Compound Substituted Pyridinone in Solution NonPolar e.g., Chloroform, Cell Membrane Interior Compound->NonPolar Dissolved in Polar e.g., Water, DMSO, Cytosol Compound->Polar Dissolved in Result_HP Equilibrium Favors Hydroxypyridine (Enol) Form NonPolar->Result_HP Reason_NP Less polar tautomer preferred. Aromaticity is a key stabilizing factor. Result_HP->Reason_NP Result_PO Equilibrium Favors Pyridinone (Keto) Form Polar->Result_PO Reason_P More polar tautomer stabilized by H-bonding and dipole interactions. Result_PO->Reason_P

Caption: Influence of solvent polarity on tautomeric equilibrium.

Substituent Effects

Attaching different functional groups to the pyridinone ring can shift the equilibrium by altering the electronic properties of the system.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can increase the acidity of the N-H proton in the pyridinone form, potentially favoring it. They also influence the electron distribution within the ring, which can affect the relative stability of the tautomers' resonance structures. [9]* Electron-Donating Groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups can also modulate the equilibrium. The specific effect depends on the group's position and its ability to participate in resonance, which may stabilize one tautomer over the other. [10]

pH and Temperature

The tautomeric equilibrium can be influenced by pH, as protonation or deprotonation of the molecule creates different species with their own tautomeric preferences. [11]Temperature also plays a role; increasing the temperature can provide the energy needed to overcome the activation barrier for interconversion and may shift the equilibrium toward the higher-energy tautomer, which is often the enol form. [12]

Analytical Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is required for the unambiguous characterization of tautomeric systems.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment. For example, the pyridinone form will show characteristic signals for an N-H proton and sp² carbons adjacent to a carbonyl group, which differ significantly from the signals of the O-H proton and aromatic carbons in the hydroxypyridine form. [9]* Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy can distinguish between the two forms. The pyridinone tautomer exhibits a strong C=O stretching vibration (typically 1650-1700 cm⁻¹), while the hydroxypyridine form shows a characteristic O-H stretching band (typically 3200-3600 cm⁻¹). [6][13]* X-ray Crystallography: This technique provides definitive structural evidence for the predominant tautomer in the solid state by precisely locating the position of the hydrogen atom (on either nitrogen or oxygen). [6][7][13]

Computational Chemistry

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. [3][14]By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using models like the Polarizable Continuum Model), researchers can predict the tautomeric equilibrium constant (KT) and gain insight into the factors driving the equilibrium. [2][15]These calculations can also determine the energy barrier for the interconversion, clarifying whether the process is rapid or slow under ambient conditions. [2]

Technique Phase Information Provided Key Strengths Limitations
NMR Spectroscopy Solution Tautomeric ratio, structural confirmation Quantitative, provides detailed structural data in a relevant medium Time-averaged spectrum if interconversion is fast
UV-Vis Spectroscopy Solution Qualitative/Quantitative assessment High sensitivity, suitable for kinetic studies Broad absorption bands can make deconvolution difficult [6]
IR Spectroscopy Solid/Solution Presence of key functional groups (C=O, O-H) Confirms solid-state structure, fast acquisition Less quantitative in solution, solvent interference
X-ray Crystallography Solid Definitive solid-state structure Unambiguous identification of the dominant tautomer [6] Not representative of the solution-phase equilibrium

| Computational (DFT) | In Silico | Relative energies, equilibrium constants, transition states | Predictive power, cost-effective, provides mechanistic insight | Accuracy is dependent on the level of theory and solvent model |

Standard Operating Protocols

Protocol: NMR Analysis of Tautomeric Ratio

Objective: To quantitatively determine the ratio of tautomers in a given solvent.

  • Sample Preparation: Accurately weigh ~5 mg of the substituted pyridinone compound. Dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Rationale: The choice of solvent is critical as it directly influences the tautomeric equilibrium. [7]2. Instrument Setup: Calibrate and shim the NMR spectrometer (≥400 MHz recommended for better resolution). Set the temperature to a constant value (e.g., 298 K).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Identify distinct, non-overlapping proton signals unique to each tautomer (e.g., the N-H of the pyridinone vs. the O-H of the hydroxypyridine, or specific aromatic protons).

    • Carefully integrate the area under these unique peaks.

    • Calculate the molar ratio by dividing the integral of each peak by the number of protons it represents. For example, Ratio = (IntegralPyridone Peak / #H) : (IntegralHydroxypyridine Peak / #H).

Protocol: Computational Prediction of Tautomer Stability

Objective: To predict the relative Gibbs free energy and equilibrium constant of two tautomers.

  • Structure Generation: Build 3D structures of both the hydroxypyridine and pyridinone tautomers using molecular modeling software.

  • Method Selection: Choose a suitable level of theory. DFT with a functional like B3LYP or ωB97X-D and a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for these systems. [13]3. Geometry Optimization & Frequency Calculation:

    • Perform a full geometry optimization for each tautomer in the gas phase to find its lowest energy conformation.

    • Follow this with a frequency calculation at the same level of theory. Self-Validation Check: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Solvation Modeling: To simulate a solution environment, repeat the optimization and frequency calculations using an implicit solvent model (e.g., PCM or SMD) corresponding to the solvent of interest (e.g., water).

  • Energy Analysis:

    • Extract the thermal correction to the Gibbs Free Energy from the frequency calculation output files.

    • Calculate the total Gibbs Free Energy (G) for each tautomer: G = Eelectronic + Gthermal correction.

    • Determine the difference in free energy: ΔG = GPyridone - GHydroxypyridine.

    • Calculate the equilibrium constant: KT = e(-ΔG/RT).

Analytical_Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction Synth Synthesize/ Obtain Compound NMR NMR Spectroscopy (in various solvents) Synth->NMR UV UV-Vis & IR Spectroscopy Synth->UV Xray X-ray Crystallography (if solid) Synth->Xray Result_Exp Experimental Tautomer Ratio NMR->Result_Exp UV->Result_Exp Build Build Tautomer Structures DFT DFT Calculations (Gas Phase & Solvated) Build->DFT Energy Calculate ΔG and predict K_T DFT->Energy Result_Comp Predicted Tautomer Ratio Energy->Result_Comp Conclusion Correlate Results & Determine Dominant Tautomers and Influencing Factors Result_Exp->Conclusion Result_Comp->Conclusion

Caption: A self-validating workflow combining computational and experimental methods.

Implications in Drug Discovery

The tautomeric state of a pyridinone-containing drug candidate is not an academic curiosity; it is a critical determinant of its success.

  • Target Recognition: The two tautomers have different shapes and hydrogen bonding patterns. One tautomer might fit perfectly into a receptor's active site, forming key hydrogen bonds, while the other may bind weakly or not at all. [1]* Physicochemical Properties: Tautomerism directly impacts key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties. The more polar pyridinone form generally has higher aqueous solubility but lower membrane permeability compared to the less polar hydroxypyridine form. [3]* Acidity (pKa): The N-H proton of a 2-pyridinone is significantly more acidic than the O-H proton of a 2-hydroxypyridine. This affects the compound's ionization state at physiological pH, which in turn influences its absorption, distribution, and target engagement. [12][16]* Metabolic Stability: The different electronic and structural features of each tautomer can lead to different metabolic pathways and rates of clearance. [1]

Conclusion

The tautomerism of substituted pyridinones is a complex but predictable phenomenon governed by a delicate interplay of intramolecular electronics and intermolecular forces. For researchers in drug development, a thorough understanding of this equilibrium is essential. By leveraging a combination of modern spectroscopic techniques and robust computational methods, scientists can characterize the tautomeric preferences of lead compounds. This knowledge enables the rational design of molecules with optimized physicochemical properties, leading to improved target affinity, better pharmacokinetic profiles, and ultimately, the development of safer and more effective medicines.

References

  • Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Tautomers of substituted Pyridines. (2016). Sciencemadness Discussion Board. [Link]

  • 2-Pyridone tautomer ratio. (2021). Chemistry Stack Exchange. [Link]

  • Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. (2021). ProQuest. [Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PMC - NIH. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). NIH. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). PMC - NIH. [Link]

  • Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. (2019). ChemRxiv. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). PubMed. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • A theoretical study of tautomerism in the gas phase and aqueous solution: a combined use of state-of-the-art ab initio quantum mechanics and free energy-perturbation methods. (1996). Journal of the American Chemical Society. [Link]

  • Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. (1991). American Chemical Society. [Link]

  • The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases. (2019). ResearchGate. [Link]

  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. (2020). Sultan Qaboos University House of Expertise. [Link]

  • Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]

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Methodological & Application

The Strategic Utility of 5-Chloro-2-methoxy-4-methylpyridine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, substituted pyridines are of exceptional importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials. This technical guide delves into the synthetic utility of 5-Chloro-2-methoxy-4-methylpyridine , a versatile intermediate whose reactivity profile offers a powerful platform for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

This compound possesses a unique arrangement of functional groups that dictates its reactivity. The pyridine core, being an electron-deficient aromatic system, activates the chlorine atom at the 5-position towards certain transformations. The 2-methoxy group and 4-methyl group, on the other hand, modulate the electronic properties and steric environment of the ring, influencing regioselectivity and reaction kinetics.

The primary applications of this building block lie in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of diverse functionalities at the C5-position. These reactions are foundational in medicinal chemistry for the generation of compound libraries and the synthesis of specific drug targets.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building. This compound serves as an excellent electrophilic partner in two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[1] The reaction of this compound with various aryl- or heteroarylboronic acids provides a direct route to 5-aryl-2-methoxy-4-methylpyridines, which are prevalent motifs in pharmacologically active compounds.

Mechanistic Rationale for Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. The choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition to the relatively less reactive aryl chloride.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 5-Aryl-2-methoxy-4-methylpyridine

This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

ParameterValueNotes
Reactants
This compound1.0 equiv
Arylboronic Acid1.2-1.5 equiv
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2-5 mol%A common and relatively inexpensive palladium source.
SPhos4-10 mol%A bulky, electron-rich ligand suitable for aryl chlorides.
Base
Potassium Carbonate (K₂CO₃)2.0-3.0 equivA versatile base for Suzuki couplings.
Solvent
1,4-Dioxane / Water4:1 to 5:1 (v/v)The presence of water is often beneficial.
Reaction Conditions
Temperature80-100 °C
AtmosphereInert (Nitrogen or Argon)Essential to prevent catalyst degradation.
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methoxy-4-methylpyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a key component of many drug molecules. The reaction of this compound with primary or secondary amines provides access to a diverse range of 5-amino-2-methoxy-4-methylpyridine derivatives.

Mechanistic Considerations and Optimization:

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[3]

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often effective for the amination of aryl chlorides.[5] These ligands promote both the oxidative addition and the final reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-Cl Pd(0)L->Ar-Pd(II)(L)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Cl->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Ligand Exchange Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Product Ar-Pd(II)(L)-NR'R''->Ar-NR'R''

Simplified catalytic cycle of Buchwald-Hartwig amination.

Protocol: Synthesis of 5-(Dialkylamino)-2-methoxy-4-methylpyridine

This protocol is a general guideline. The specific amine, ligand, and base may require optimization.

ParameterValueNotes
Reactants
This compound1.0 equiv
Amine (Primary or Secondary)1.2-1.5 equiv
Catalyst System
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-2 mol%A common Pd(0) source.
Xantphos2-4 mol%A wide-bite angle ligand often effective in C-N coupling.
Base
Sodium tert-butoxide (NaOtBu)1.4-2.0 equivA strong, non-nucleophilic base. Handle under inert atmosphere.
Solvent
Toluene or 1,4-DioxaneAnhydrous, degassed
Reaction Conditions
Temperature90-110 °C
AtmosphereInert (Nitrogen or Argon)
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Classical Approach

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for the functionalization of this compound, particularly with strong nucleophiles.[6] The electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile at the carbon bearing the chlorine atom.

Causality Behind Experimental Choices:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]

  • Nucleophile Strength: Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or certain amines, are typically required to initiate the reaction.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the nucleophile and increase its reactivity.

  • Temperature: Elevated temperatures are generally necessary to overcome the activation energy for the disruption of the aromatic system in the first step.

Protocol: Synthesis of 5-Alkoxy-2-methoxy-4-methylpyridine

This protocol describes the reaction with a generic alkoxide.

ParameterValueNotes
Reactants
This compound1.0 equiv
Sodium Alkoxide (e.g., NaOMe)1.5-2.0 equiv
Solvent
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)AnhydrousPolar aprotic solvents are ideal.
Reaction Conditions
Temperature100-150 °C
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions.
Reaction Time4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound and the anhydrous polar aprotic solvent.

  • Add the sodium alkoxide portion-wise with stirring under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides medicinal and synthetic chemists with a powerful tool to access a wide array of substituted pyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the successful application of this reagent in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. As with any synthetic procedure, careful optimization of reaction conditions is key to achieving high yields and purity.

References

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Application Notes & Protocols: The Strategic Role of 4-Chloro-N-methylpicolinamide in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Pyridine Scaffold in Modern Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] While the specific compound 5-Chloro-2-methoxy-4-methylpyridine is not widely documented as a key pharmaceutical intermediate in major drug syntheses, the closely related and structurally significant intermediate, 4-Chloro-N-methylpicolinamide , stands as a cornerstone in the synthesis of several blockbuster multi-kinase inhibitors.

This guide provides an in-depth exploration of the application of 4-Chloro-N-methylpicolinamide, a critical building block for the synthesis of the anticancer drugs Sorafenib and Regorafenib.[2][3][4] We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and visualize the chemical workflows to empower researchers in their drug discovery and development efforts.

PART 1: Core Application in the Synthesis of Sorafenib and Regorafenib

4-Chloro-N-methylpicolinamide serves as the foundational pyridine-containing fragment in the synthesis of diaryl ether urea-based kinase inhibitors. Its primary role is to participate in a crucial nucleophilic aromatic substitution (SNAr) reaction, forming the diaryl ether linkage that is characteristic of this drug class.

The Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthetic pathway hinges on the coupling of the pyridine core with a substituted phenolic component.

The key transformation involves the reaction of 4-Chloro-N-methylpicolinamide with 4-aminophenol. The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the carboxamide group. This allows for the displacement of the chloride by the phenoxide ion of 4-aminophenol, which is generated in situ using a strong base.[5] The resulting intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, contains the core diaryl ether structure and a free amino group, which is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea moiety of Sorafenib.[4][5]

The Synthesis of Regorafenib

Regorafenib is structurally similar to Sorafenib, with the key difference being the addition of a fluorine atom on the phenoxy ring. This modification alters the drug's pharmacokinetic and pharmacodynamic properties. Regorafenib is used to treat metastatic colorectal cancer and gastrointestinal stromal tumors.[3][6]

The synthesis mirrors that of Sorafenib, employing the same core intermediate, 4-Chloro-N-methylpicolinamide.[7][8] In this case, it is reacted with 4-amino-3-fluorophenol.[3][6] The underlying chemical principle remains the same: a base-mediated SNAr reaction to form the diaryl ether intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[3] This intermediate is then coupled with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Regorafenib.[7]

PART 2: Detailed Synthetic Protocols & Methodologies

The following protocols are presented as a self-validating system, explaining the causality behind key experimental choices.

Protocol 1: Synthesis of Key Intermediate: 4-Chloro-N-methylpicolinamide

This two-step protocol starts from commercially available picolinic acid to generate the central building block.

Step A: Synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride

  • Rationale: Picolinic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂). Under forcing conditions (elevated temperature), this reaction also achieves chlorination at the C4 position of the pyridine ring.[2]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 equiv.).

    • Carefully add thionyl chloride (5.0 equiv.) under a nitrogen atmosphere.

    • Heat the reaction mixture to 75-80 °C and maintain for 16-20 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride hydrochloride is typically used in the next step without further purification.[2][5]

Step B: Amidation to 4-Chloro-N-methylpicolinamide

  • Rationale: The highly reactive acid chloride is converted to the corresponding N-methyl amide by reaction with methylamine. The reaction is performed at low temperature to control the exothermicity.

  • Procedure:

    • Dissolve the crude acid chloride from Step A in a suitable solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of methylamine (40% aq., ~3.5 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.[4]

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-N-methylpicolinamide, which can be further purified by crystallization.[5]

Protocol 2: Synthesis of the Diaryl Ether Intermediate for Sorafenib

This protocol describes the critical SNAr coupling reaction.

  • Rationale: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to deprotonate the hydroxyl group of 4-aminophenol, forming a potent phenoxide nucleophile. The electron-deficient nature of the 4-chloropyridine derivative facilitates the subsequent substitution reaction.[3]

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

    • Add potassium tert-butoxide (1.2 equiv.) portion-wise at room temperature and stir for 30-45 minutes.[9]

    • Add a solution of 4-Chloro-N-methylpicolinamide (1.0 equiv.) in DMF to the reaction mixture.

    • Heat the reaction to 80-85 °C and maintain for 6-8 hours.[9] The addition of potassium carbonate can sometimes accelerate the reaction.[5]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-(4-aminophenoxy)-N-methylpicolinamide, which can be purified by column chromatography.

Protocol 3: Final Urea Formation to Yield Sorafenib
  • Rationale: The final step involves the formation of an unsymmetrical urea via the nucleophilic addition of the amino group of the diaryl ether intermediate to an isocyanate.

  • Procedure:

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM).

    • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor for the consumption of starting material.

    • The product, Sorafenib, often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield Sorafenib as a white solid.[5]

PART 3: Data Presentation & Visualization

Quantitative Data Summary
StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1A. Acid Chloride FormationPicolinic acid, Thionyl chlorideNeat75-8016-20~89[5]
1B. Amidation4-Chloropyridine-2-carbonyl chloride HCl, 40% aq. MethylamineTHF0 to RT2-4~88-95[4][5]
2. Sorafenib Diaryl Ether Formation4-Chloro-N-methylpicolinamide, 4-Aminophenol, Potassium tert-butoxideDMF80-856-8~87[5]
3. Regorafenib Diaryl Ether Formation4-Chloro-N-methylpicolinamide, 4-Amino-3-fluorophenol, Potassium tert-butoxideDMAc901.5~84[7][8]
4. Final Urea Formation (Sorafenib/Regorafenib)Diaryl ether intermediate, IsocyanateDCMRT4-6~83-92[5][7]
Experimental and Workflow Visualizations

G cluster_0 Synthesis of 4-Chloro-N-methylpicolinamide cluster_1 Diaryl Ether Formation cluster_2 Final Urea Formation Picolinic Acid Picolinic Acid Acid Chloride Acid Chloride Picolinic Acid->Acid Chloride SOCl2 75-80°C 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide Acid Chloride->4-Chloro-N-methylpicolinamide MeNH2 (aq) 0°C to RT Diaryl Ether Intermediate Diaryl Ether Intermediate 4-Chloro-N-methylpicolinamide->Diaryl Ether Intermediate 4-Aminophenol (or 4-Amino-3-fluorophenol) t-BuOK, DMF, 80-90°C Final Product (Sorafenib/Regorafenib) Final Product (Sorafenib/Regorafenib) Diaryl Ether Intermediate->Final Product (Sorafenib/Regorafenib) Isocyanate DCM, RT

Caption: Overall synthetic workflow for Sorafenib and Regorafenib.

G NMP 4-Chloro-N- methylpicolinamide Meisenheimer Meisenheimer Complex (Intermediate) NMP->Meisenheimer Phenol 4-Aminophenol Phenoxide Deprotonated Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base t-BuOK Base->Phenol Phenoxide->NMP Nucleophilic Attack Product 4-(4-Aminophenoxy)-N- methylpicolinamide Meisenheimer->Product Elimination of Cl- Chloride Cl- Meisenheimer->Chloride

Caption: Key Nucleophilic Aromatic Substitution (SNAr) Mechanism.

References

  • 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of sorafenib derivatives 4a–e.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • A method with safety and convenience to synthesize Regorafenib.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023-08-21).
  • Sorafenib synthesis. ChemicalBook.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Regorafenib monohydr
  • Process for the preparation of sorafenib.
  • Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine). (2024-08-21).
  • Preparation method of regorafenib.
  • An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydr
  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermedi
  • An improved process for the preparation of Regorafenib.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Substituted Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Hurdles of Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Within the pharmaceutical and agrochemical industries, the synthesis of biaryl and hetero-biaryl structures is of paramount importance, and the pyridine moiety is a frequent guest in biologically active molecules.[2][3] The use of substituted chloropyridines as coupling partners is particularly attractive due to their lower cost and wider availability compared to their bromide and iodide counterparts.[2]

However, the inherent properties of chloropyridines present distinct challenges. The robustness of the C-Cl bond, characterized by a high bond dissociation energy, renders oxidative addition—the rate-determining step of the catalytic cycle—energetically demanding.[4] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially forming inactive complexes and inhibiting catalytic turnover.[5] This guide, designed for the practicing researcher, provides a deep dive into the mechanistic underpinnings and practical execution of the Suzuki-Miyaura coupling with substituted chloropyridines, offering field-proven insights and detailed protocols to navigate these challenges successfully.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A thorough understanding of the catalytic cycle is fundamental to rational troubleshooting and optimization. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Chloropyridine) PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the substituted chloropyridine. This is typically the slowest step in the coupling of aryl chlorides and results in the formation of a Pd(II) complex.[4] The choice of ligand is critical here, as electron-rich and bulky ligands can significantly accelerate this step.[2]

  • Transmetalation: In this phase, the organic group from the boronic acid derivative is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7] The exact mechanism of transmetalation can be complex, but it results in the displacement of the halide from the palladium complex.[8]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties (R¹ and R²) attached to the palladium center. This forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Key Experimental Parameters: A Guide to Rational Optimization

The success of a Suzuki-Miyaura coupling with a substituted chloropyridine is a multifactorial equation. The judicious selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and selectivity.

Catalyst and Ligand Selection: The Heart of the Reaction

For the coupling of challenging substrates like chloropyridines, the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand. The ligand stabilizes the palladium center, enhances its reactivity, and influences the rates of the individual steps in the catalytic cycle.

  • Buchwald Biarylphosphine Ligands: This class of bulky, electron-rich phosphine ligands has revolutionized the coupling of unreactive aryl chlorides.[2] Ligands such as SPhos, XPhos, and RuPhos promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[2] Their steric bulk also facilitates the final reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of ligands for activating C-Cl bonds. Their strong σ-donating ability creates a highly electron-rich palladium center, which is beneficial for oxidative addition. The robust Pd-NHC bond also contributes to the stability of the catalyst throughout the reaction.[2]

Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O100>95[2]
XPhos Pd₂(dba)₃K₃PO₄Dioxane10092[9]
RuPhos Pd(OAc)₂K₂CO₃Dioxane/H₂O11088[9]
PCy₃ Pd₂(dba)₃K₃PO₄Dioxane/H₂O10075[10]
dppf PdCl₂(dppf)Na₂CO₃Dioxane/H₂O100<10[5][9]

Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

The Role of the Base and Solvent

The choice of base and solvent is not merely an afterthought but a critical parameter that can dictate the outcome of the reaction.

  • Base: The primary role of the base is to activate the boronic acid by converting it into a more reactive boronate species (R-B(OH)₃⁻).[7] The choice of base can also influence the equilibrium of the catalytic cycle and prevent side reactions. Common choices include inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. For electron-deficient heteroaryl chlorides, stronger bases are often required.

  • Solvent: The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[11] The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Conventional Heating

This protocol is suitable for a wide range of substituted chloropyridines and arylboronic acids.

Materials:

  • Substituted chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)

  • Water (optional, 0.5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and water (if applicable) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.

Materials:

  • Substituted chloropyridine (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol)

  • Solvent (e.g., DMF or Dioxane/H₂O 4:1, 3 mL)

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and securely cap the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Workflow and Data Presentation

A systematic approach is crucial for successful and reproducible results. The following diagram outlines a general workflow for the Suzuki-Miyaura coupling of substituted chloropyridines.

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating/Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of substituted chloropyridines, while challenging, is a highly enabling transformation for the synthesis of valuable molecular architectures. A deep understanding of the reaction mechanism, coupled with the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, allows for the efficient and high-yielding synthesis of a diverse array of substituted pyridines. The protocols and insights provided herein serve as a robust foundation for researchers to successfully implement and optimize these critical reactions in their own synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • PubMed. (2018, July 5). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ACS Publications. (2026, January 8). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]

Sources

The Versatile Virtuoso: 5-Chloro-2-methoxy-4-methylpyridine as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, owing to its unique electronic properties and ability to engage in crucial biological interactions.[1] Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry.[1] Among the diverse array of functionalized pyridines, 5-Chloro-2-methoxy-4-methylpyridine emerges as a particularly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic placement of the chloro, methoxy, and methyl groups on the pyridine ring of this compound offers a nuanced reactivity profile. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methoxy group at the 2-position create a scaffold amenable to a variety of synthetic transformations. This guide will delve into the synthesis of this building block and its application in key C-C and C-N bond-forming reactions that are fundamental to the construction of novel API candidates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
CAS Number 851607-29-9[2]
Appearance Off-white to light yellow crystalline solidInferred from typical pyridine derivatives
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and acetone.General knowledge of similar compounds

Safety Information:

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative pathway adapted from the synthesis of structurally similar pyridine derivatives.[4][5]

Workflow for the Synthesis of this compound

cluster_0 Synthesis Pathway 4-Methyl-2-pyridone 4-Methyl-2-pyridone 5-Chloro-2-hydroxy-4-methylpyridine 5-Chloro-2-hydroxy-4-methylpyridine 4-Methyl-2-pyridone->5-Chloro-2-hydroxy-4-methylpyridine Chlorination 2,5-Dichloro-4-methylpyridine 2,5-Dichloro-4-methylpyridine 5-Chloro-2-hydroxy-4-methylpyridine->2,5-Dichloro-4-methylpyridine Chlorination This compound This compound 2,5-Dichloro-4-methylpyridine->this compound Methoxylation

Caption: A representative synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Chlorination of 4-Methyl-2-pyridone

  • To a stirred solution of 4-methyl-2-pyridone (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-chloro-2-hydroxy-4-methylpyridine.

Step 2: Conversion to 2,5-Dichloro-4-methylpyridine

  • To a flask charged with 5-chloro-2-hydroxy-4-methylpyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-5 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dichloro-4-methylpyridine.

Step 3: Methoxylation to this compound

  • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol, add 2,5-dichloro-4-methylpyridine (1.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application in API Synthesis: Key Tranformations and Protocols

This compound is a versatile intermediate that can undergo a variety of transformations to introduce molecular complexity, making it a valuable tool in the synthesis of diverse API scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloro-substituent at the 5-position of our building block is amenable to such transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many APIs.[6][7]

cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Add Pd Catalyst, Ligand, Base, Solvent Heating Heating Reaction_Setup->Heating Inert Atmosphere Workup_Purification Workup_Purification Heating->Workup_Purification Cool, Extract, Purify Product Product Workup_Purification->Product 5-Aryl-2-methoxy-4-methylpyridine cluster_2 SNAr Reaction Workflow Reactants_SNAr This compound + Amine Nucleophile Reaction_Setup_SNAr Reaction_Setup_SNAr Reactants_SNAr->Reaction_Setup_SNAr Add Base, Solvent Heating_SNAr Heating_SNAr Reaction_Setup_SNAr->Heating_SNAr Elevated Temperature Workup_Purification_SNAr Workup_Purification_SNAr Heating_SNAr->Workup_Purification_SNAr Cool, Extract, Purify Product_SNAr Product_SNAr Workup_Purification_SNAr->Product_SNAr 5-Amino-2-methoxy-4-methylpyridine Derivative

Sources

Application Notes and Protocols for the N-Oxide Formation from 2-Methoxy-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine N-Oxide Moiety

In the landscape of medicinal chemistry and organic synthesis, the transformation of a pyridine ring to its corresponding N-oxide is a powerful and frequently employed strategy. The introduction of the N-oxide functionality, a highly polar N⁺-O⁻ dative bond, profoundly alters the parent molecule's physicochemical properties, reactivity, and biological profile.[1] This modification is particularly crucial in drug development, where pyridine N-oxides have emerged as potent therapeutic agents with diverse activities, including anticancer, antibacterial, and antihypertensive properties.[2] The N-oxide group can enhance aqueous solubility, modulate membrane permeability, and improve oral bioavailability—critical parameters in the optimization of drug candidates.[1][3]

Furthermore, the pyridine N-oxide moiety serves as a versatile synthetic intermediate.[4] The N-O group acts as a strong π-donor through resonance, increasing electron density at the 2- and 4-positions. This electronic perturbation activates the ring, facilitating electrophilic and nucleophilic substitution reactions that are often challenging with the parent pyridine.[1][5]

This guide provides a detailed examination of the N-oxide formation from 2-methoxy-pyridine derivatives. The presence of the 2-methoxy group, an electron-donating substituent, influences the reactivity of the pyridine nitrogen, making it a key consideration in the selection of synthetic methodologies. We will explore the underlying mechanism, present detailed, field-proven protocols using various oxidizing agents, and discuss the critical parameters for successful synthesis, purification, and characterization.

Reaction Mechanism: Electrophilic Attack on the Pyridine Nitrogen

The N-oxidation of a pyridine derivative is a classic example of an electrophilic attack on the lone pair of electrons of the nitrogen atom. The oxidant, typically a peroxy acid or a catalyzed hydrogen peroxide system, provides an electrophilic oxygen atom that is transferred to the nucleophilic pyridine nitrogen.

The 2-methoxy group plays a significant role in this transformation. As an electron-donating group, it increases the electron density of the pyridine ring through the mesomeric effect, thereby enhancing the nucleophilicity of the nitrogen atom. This makes the 2-methoxy-pyridine substrate more reactive towards oxidation compared to unsubstituted pyridine.

N-Oxidation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 2-MeO-Py 2-Methoxy-Pyridine N with lone pair TS [Py-N···O(H)···O=C-R]‡ Concerted Oxygen Transfer 2-MeO-Py:f0->TS Nucleophilic Attack Peroxy_Acid R-C(=O)O-OH Electrophilic Oxygen Peroxy_Acid->TS Electrophile N-Oxide 2-Methoxy-Pyridine N-Oxide N+-O- TS->N-Oxide:f0 Carboxylic_Acid R-COOH Byproduct TS->Carboxylic_Acid

Caption: General mechanism of 2-methoxy-pyridine N-oxidation by a peroxy acid.

Experimental Protocols for N-Oxidation

The choice of oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, and safety considerations. Below are three robust protocols for the N-oxidation of 2-methoxy-pyridine derivatives.

Protocol 1: In Situ Peroxyacetic Acid Generation (H₂O₂/Acetic Acid)

This is a classical, cost-effective method suitable for large-scale synthesis. The peroxyacetic acid is generated in situ from hydrogen peroxide and glacial acetic acid.[6][7][8]

Rationale: The direct use of concentrated peracetic acid can be hazardous.[9] In situ generation provides a safer alternative, although careful temperature control is paramount to prevent exothermic runaway reactions. Acetic acid serves as both a reactant and a solvent.

Materials and Reagents:

  • 2-Methoxy-pyridine derivative

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (30-35% aqueous solution, H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, thermometer, and heating mantle/oil bath.

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 2-methoxy-pyridine derivative (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the hydrogen peroxide solution (1.1 - 1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 70-80°C.[8] The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture at 70-80°C for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully check for the presence of residual peroxides using potassium iodide starch paper. If peroxides are present, they can be quenched by the cautious addition of a reducing agent like sodium bisulfite solution until a negative test is obtained.[6]

    • Slowly and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This must be done in an ice bath due to the exothermic nature of the neutralization.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-methoxy-pyridine N-oxide.

  • Purification: The product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly efficient and widely used reagent for N-oxidation, often providing clean reactions and high yields under mild conditions.[10][11][12]

Rationale: m-CPBA is a stable, commercially available solid peroxy acid that is soluble in many organic solvents. Its byproduct, m-chlorobenzoic acid, can often be removed by a simple basic wash or filtration.

Materials and Reagents:

  • 2-Methoxy-pyridine derivative

  • meta-Chloroperoxybenzoic Acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Setup: Dissolve the 2-methoxy-pyridine derivative (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (1.1 - 1.3 eq.) portion-wise over 15-30 minutes, keeping the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography (silica gel, often with a gradient of methanol in dichloromethane) or recrystallization to yield the pure 2-methoxy-pyridine N-oxide. A safe and scalable workup using gaseous ammonia to precipitate the benzoic acid byproduct has also been reported.[12]

Protocol 3: Catalytic Oxidation with Hydrogen Peroxide (Tungsten/Titanium Systems)

This approach represents a "greener" and safer alternative, using catalytic amounts of a metal promoter with hydrogen peroxide as the terminal oxidant.[13][14]

Rationale: These methods avoid the use of stoichiometric amounts of potentially explosive peroxy acids and reduce waste. Catalysts like tungsten-loaded TiO₂ or titanium silicalite (TS-1) activate H₂O₂ for the efficient oxidation of the pyridine nitrogen.[13][15]

Materials and Reagents:

  • 2-Methoxy-pyridine derivative

  • Hydrogen Peroxide (30% aqueous solution, H₂O₂)

  • Tungsten-based catalyst (e.g., sodium tungstate) or Titanium Silicalite (TS-1)

  • Methanol or Water as solvent

  • Manganese Dioxide (MnO₂) for quenching (optional)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: To a solution of the 2-methoxy-pyridine derivative (1.0 eq.) in the chosen solvent (e.g., methanol), add the catalyst (e.g., 0.1-5 mol% sodium tungstate).

  • Reagent Addition: Slowly add hydrogen peroxide (1.5 - 3.0 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Decompose any excess hydrogen peroxide by adding a small amount of manganese dioxide until gas evolution stops, then filter off the solid.

  • Extraction: If necessary, remove the reaction solvent under reduced pressure. Add water and extract the product with an appropriate organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-oxide.

  • Purification: Purify the product by standard methods such as column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a 2-methoxy-pyridine N-oxide.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Temp Control) B Dissolve Substrate (2-MeO-Py in Solvent) A->B C Controlled Addition of Oxidant (e.g., m-CPBA, H2O2) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Reaction Quench & Work-up (Peroxide Test, Neutralization) D->E Reaction Complete F Aqueous Extraction E->F G Drying & Solvent Removal (Anhydrous Salt, Rotovap) F->G H Purification (Chromatography / Recrystallization) G->H I Characterization (NMR, IR, MS) H->I

Sources

Application Notes and Protocols for the Chlorination of 2-Alkoxy-5-Alkoxymethyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives. This class of compounds serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, most notably neonicotinoid insecticides. The introduction of chlorine atoms at specific positions on the pyridine ring and the alkoxymethyl side chain is a critical transformation that dictates the final product's biological activity and chemical properties.

This document emphasizes the practical aspects of these chlorination reactions, delving into the causality behind experimental choices, ensuring procedural trustworthiness, and grounding all information in authoritative scientific literature.

Introduction: The Significance of Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives are pivotal intermediates in organic synthesis. Specifically, 2-chloro-5-chloromethylpyridine is a key precursor for the synthesis of insecticides like Imidacloprid and Acetamiprid. The starting materials for this critical intermediate are often 2-alkoxy-5-alkoxymethyl-pyridine derivatives, which undergo a chlorination process to replace the alkoxy groups with chlorine.

The pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. However, the presence of electron-donating groups, such as the 2-alkoxy group, activates the ring, influencing the regioselectivity of the chlorination. Understanding the interplay between the substrate's electronic properties and the choice of chlorinating agent is paramount for a successful and selective transformation.

This guide will explore three primary methodologies for the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives, utilizing:

  • Phosphorus-based Reagents: A robust and scalable method for the simultaneous chlorination of the 2-position and the 5-alkoxymethyl group.

  • N-Chlorosuccinimide (NCS): A milder, solid reagent often used for electrophilic chlorination of activated aromatic rings.

  • Sulfuryl Chloride (SO₂Cl₂): A versatile and reactive chlorinating agent capable of both electrophilic and radical chlorination pathways.

Mechanistic Insights: Understanding the Reaction Pathways

The chlorination of 2-alkoxy-5-alkoxymethyl-pyridines can proceed through different mechanisms depending on the chosen reagent and reaction conditions.

Chlorination with Phosphorus-Based Reagents

The reaction of 2-alkoxy-5-alkoxymethyl-pyridines with phosphorus reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) is a powerful method to convert both the 2-alkoxy group and the 5-alkoxymethyl group into chloro substituents. This transformation is believed to proceed through a series of nucleophilic substitution reactions. The 2-alkoxypyridine first reacts with the phosphorus reagent to form a pyridyl phosphate intermediate, which is a good leaving group. Subsequent attack by a chloride ion displaces the phosphate group to yield the 2-chloropyridine. A similar activation and substitution likely occurs at the 5-alkoxymethyl side chain. The Vilsmeier-Haack reaction, which employs a mixture of POCl₃ and a formamide, is a related transformation often used for the formylation and chlorination of electron-rich heterocycles.[1]

G cluster_0 Chlorination with Phosphorus Reagents Start 2-Alkoxy-5-alkoxymethyl-pyridine Step1 Reaction with POCl₃/PCl₅ Start->Step1 Intermediate Pyridyl Phosphate Intermediate Step1->Intermediate Step2 Nucleophilic attack by Cl⁻ Intermediate->Step2 Product 2-Chloro-5-chloromethylpyridine Step2->Product

Caption: Workflow for chlorination using phosphorus reagents.

Electrophilic Aromatic Chlorination with NCS and SO₂Cl₂

N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) can act as sources of an electrophilic chlorine species (Cl⁺). The electron-donating 2-alkoxy group activates the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to it. Due to the steric hindrance at the 3-position and the electronic preference, chlorination is often directed to the 5-position. The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.[2]

G cluster_1 Electrophilic Aromatic Chlorination Start_SEAr Activated Pyridine Ring Step1_SEAr Attack on Electrophilic Chlorine (NCS or SO₂Cl₂) Start_SEAr->Step1_SEAr Intermediate_SEAr Sigma Complex (Arenium Ion) Step1_SEAr->Intermediate_SEAr Step2_SEAr Deprotonation Intermediate_SEAr->Step2_SEAr Product_SEAr Chlorinated Pyridine Ring Step2_SEAr->Product_SEAr

Caption: General mechanism of electrophilic aromatic chlorination.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used in these protocols are corrosive and/or toxic, and appropriate care must be taken during handling and disposal.

Protocol 1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride

This protocol is adapted from a patented procedure and is highly effective for the one-pot conversion of 2-alkoxy-5-alkoxymethyl-pyridines to 2-chloro-5-chloromethylpyridine.[3]

Materials:

  • 2-Methoxy-5-methoxymethyl-pyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • 2N Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (1.0 equivalent).

  • Reagent Addition: To the stirred POCl₃, add phosphorus pentachloride (2.0 equivalents).

  • Substrate Addition: Cool the mixture in an ice bath and add 2-methoxy-5-methoxymethyl-pyridine (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃.

    • Carefully add the residue to ice-water with stirring.

    • Neutralize the aqueous solution with 2N sodium hydroxide solution to a pH of 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-chloromethylpyridine. The product can be further purified by vacuum distillation.

Data Summary:

Starting MaterialChlorinating AgentsMolar Ratio (Substrate:POCl₃:PCl₅)Reaction TimeTemperatureYieldReference
2-Methoxy-5-methoxymethyl-pyridinePOCl₃, PCl₅1 : 1 : 23 hoursReflux~45%[3]
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol provides a method for the electrophilic chlorination of the pyridine ring. The conditions can be tuned to achieve mono- or di-chlorination.[4]

Materials:

  • 2-Alkoxy-5-alkoxymethyl-pyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-alkoxy-5-alkoxymethyl-pyridine (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents for monochlorination) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary:

Starting MaterialChlorinating AgentMolar Ratio (Substrate:NCS)SolventTemperatureNotes
Electron-rich Pyridine DerivativeNCS1 : 1.1AcetonitrileRefluxYield and regioselectivity are substrate-dependent.
Protocol 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol describes the use of sulfuryl chloride for the chlorination of the pyridine ring. This reagent is highly reactive and should be handled with extreme care.[5]

Materials:

  • 2-Alkoxy-5-alkoxymethyl-pyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (or other inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the 2-alkoxy-5-alkoxymethyl-pyridine (1.0 equivalent) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary:

Starting MaterialChlorinating AgentMolar Ratio (Substrate:SO₂Cl₂)SolventTemperatureNotes
Electron-rich Pyridine DerivativeSO₂Cl₂1 : 1.1Dichloromethane0 °C to RTHighly reactive; monitor carefully.

Causality and Experimental Choices

  • Choice of Chlorinating Agent:

    • Phosphorus-based reagents are ideal for the simultaneous conversion of both the 2-alkoxy and 5-alkoxymethyl groups to chlorides in a single step, making it an efficient process for producing 2-chloro-5-chloromethylpyridine.[3]

    • NCS is a milder and safer alternative to gaseous chlorine or sulfuryl chloride, making it suitable for laboratory-scale synthesis and for substrates sensitive to harsh conditions.[2]

    • Sulfuryl chloride is a powerful chlorinating agent that can be used for both electrophilic and radical chlorinations. Its high reactivity requires careful temperature control.[5]

  • Solvent Selection: Aprotic solvents like dichloromethane and acetonitrile are commonly used as they are inert to the chlorinating agents and dissolve the reactants well.

  • Temperature Control: Many chlorination reactions are exothermic. Cooling the reaction mixture, especially during the addition of highly reactive reagents like SO₂Cl₂ and phosphorus halides, is crucial to control the reaction rate and prevent the formation of byproducts.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed literature, including patents which detail scalable industrial processes. To ensure the trustworthiness of these procedures, it is critical to:

  • Monitor the reaction progress using appropriate analytical techniques such as TLC or GC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Characterize the final product thoroughly using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

  • Perform a small-scale trial before attempting a large-scale reaction to optimize conditions and identify any potential issues.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle in a fume hood with appropriate PPE.[6]

  • Phosphorus Pentachloride (PCl₅): Corrosive and reacts with water. Inhalation can cause respiratory irritation.

  • N-Chlorosuccinimide (NCS): An oxidizing agent that can cause skin and eye irritation.[7]

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Inhalation can cause severe respiratory damage.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • U.S. Patent No. 5,116,993. (1992).
  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2010). Letters in Organic Chemistry, 7(3), 235-240.
  • U.S. Patent No. 5,329,011. (1994).
  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • ACS Publications. (2010). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
  • ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective chlorination of valine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Deoxychlorination. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines.

Sources

Application Notes and Protocols for the Synthesis of 2-chloro-5-methylpyridine in Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-chloro-5-methylpyridine in Agrochemicals

2-Chloro-5-methylpyridine is a pivotal heterocyclic intermediate in the fine chemicals industry, valued primarily for its role in the synthesis of high-value agrochemicals.[1] With the chemical formula C₆H₆ClN, this colorless to pale yellow liquid is a key building block for several commercial pesticides. Its significance lies in its subsequent conversion to derivatives like 2-chloro-5-chloromethylpyridine or 2-chloro-5-trichloromethylpyridine, which are direct precursors to potent herbicides and neonicotinoid insecticides.[2][3] For instance, it is a critical starting material for herbicides such as the aryloxyphenoxypropionate "fop" grass herbicides, including fluazifop-butyl, which is effective in controlling grass weeds in broad-leaved crops.[2][4] It is also a precursor for widely used insecticides like imidacloprid and thiacloprid.[5]

The industrial demand for these advanced pesticides necessitates robust, scalable, and selective synthetic routes to 2-chloro-5-methylpyridine. The primary challenges in its synthesis often revolve around achieving high regioselectivity to minimize the formation of undesired isomers, such as 2-chloro-3-methylpyridine or 4-chloro-3-methylpyridine, which can complicate purification and reduce overall yield.[1][6]

This document provides detailed application notes and validated protocols for two principal, industrially relevant synthetic pathways to 2-chloro-5-methylpyridine. It is intended for researchers, process chemists, and development scientists in the agrochemical and pharmaceutical sectors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Comparative Overview of Synthetic Strategies

Several methods for the synthesis of 2-chloro-5-methylpyridine have been developed, each with distinct advantages and challenges. The choice of route often depends on factors like raw material cost, desired purity, scalability, and capital investment.

Synthetic Route Starting Materials Key Intermediates Reported Yield Key Advantages Challenges
Route 1: From 3-Methylpyridine N-Oxide 3-Methylpyridine (β-Picoline), Oxidizing Agent, POCl₃3-Methylpyridine N-Oxide~82-94%[5][6]High yield, improved regioselectivity with amine bases.Requires preparation of the N-oxide; potential for unstable intermediates.[1]
Route 2: From Dihydropyridone Propionaldehyde, Acrylic Ester, Ammonia Source, Cl₂, POCl₃5-Methyl-3,4-dihydro-2(1H)-pyridone (DHP)~81-92%[1][2][4]Avoids direct chlorination of β-picoline, high selectivity.Multi-step process, requires handling of various hazardous reagents.
Route 3: Direct Chlorination 3-Methylpyridine (β-Picoline), Chlorine-~60%[3]Fewer steps.Low selectivity, formation of multiple isomers, difficult purification.[1]

This guide will focus on the detailed protocols for Route 1 and Route 2 , which offer superior selectivity and yield, making them more suitable for the production of high-purity intermediates for herbicide development.

Route 1: Synthesis via 3-Methylpyridine N-Oxide

This method represents a significant improvement over early approaches that directly chlorinated 3-methylpyridine N-oxide with phosphorus oxychloride, which often resulted in low yields and poor selectivity, with 4-chloro-3-methylpyridine being the major product.[6] The innovation in this protocol is the use of a basic organic nitrogen compound, which drastically improves the regioselectivity towards the desired 2-chloro-5-methylpyridine isomer.

Causality and Mechanistic Insight

The reaction proceeds through the formation of an activated intermediate. The 3-methylpyridine N-oxide is first activated by an electrophilic reagent (in this example, benzoyl chloride, though POCl₃ itself can play this role). The subsequent addition of a chlorinating agent like phosphorus oxychloride (POCl₃) facilitates the rearrangement and chlorination. The presence of a hindered organic amine base is crucial; it is believed to modulate the reactivity and steric environment of the intermediates, thereby directing the chlorination to the sterically less hindered 2-position of the pyridine ring, away from the 4-position which is electronically favored but more sterically encumbered.

Workflow Diagram: N-Oxide Route

cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification Picoline 3-Methylpyridine N_Oxide 3-Methylpyridine N-Oxide Picoline->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂/AcOH) Oxidant->N_Oxide N_Oxide_Input 3-Methylpyridine N-Oxide Product 2-Chloro-5-methylpyridine N_Oxide_Input->Product Chlorination & Rearrangement Reagents POCl₃ + Organic Amine Base (e.g., Diisopropylamine) Reagents->Product Crude_Product Crude Product Mixture Purified_Product High-Purity Product Crude_Product->Purified_Product Quenching, Distillation, pH Adjustment, Steam Distillation

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine via the N-oxide intermediate.

Detailed Laboratory Protocol

This protocol is adapted from patented procedures demonstrating high yield and selectivity.[6]

Materials and Equipment:

  • 3-Methylpyridine-N-oxide (3-PNO)

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylamine (or another hindered amine base)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH) solution (20%)

  • Water

  • 1L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and two addition funnels

  • Heating mantle and cooling bath (ice/water)

  • Distillation apparatus

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: Charge a 2-L flask with 3-methyl-pyridine-N-oxide (109.1 g, 1.0 mol) and dichloromethane (750 ml). Cool the mixture to 0-5°C using an ice bath.

  • Reagent Addition: Prepare two separate solutions:

    • Solution A: Phosphorus oxychloride (155.6 g, 1.015 mol) in dichloromethane (70 ml).

    • Solution B: Diisopropylamine (105.5 g, 1.043 mol) in dichloromethane (70 ml).

  • Add the two solutions (A and B) simultaneously to the cooled reaction flask over a period of 3 hours, ensuring the internal temperature is maintained between 0-5°C. Vigorous stirring is essential.

  • Reaction Maturation: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up - Quenching: Carefully and slowly add water (180 g) to the reaction mixture. This is an exothermic process; use a cooling bath to maintain the temperature below 35°C. Stir for 30 minutes after the addition is complete.

  • Solvent Removal: Remove the dichloromethane by distillation. The pot temperature should not exceed 60°C.

  • Neutralization: Cool the remaining aqueous mixture to 25°C. Adjust the pH to approximately 5.0-5.6 by slowly adding a 20% aqueous sodium hydroxide solution. Maintain the temperature below 40°C during neutralization.

  • Purification - Steam Distillation: Add more water (approx. 100 g) to the flask and purify the product by steam distillation.[6] The product, 2-chloro-5-methylpyridine, will co-distill with water.

  • Isolation: Collect the distillate. The organic layer containing the product can be separated. The aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Expected Outcome: This process can achieve yields of over 90%, with high selectivity for the 2-chloro-5-methylpyridine isomer.[6]

Route 2: Synthesis via a Dihydropyridone Intermediate

This elegant multi-step synthesis avoids the challenges of isomeric mixtures associated with the direct chlorination of β-picoline.[2][4] It builds the pyridine ring from acyclic precursors, ensuring the methyl group is correctly positioned at the 5-position from the outset. The key steps are the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP), followed by a one-pot chlorination and aromatization.

Causality and Mechanistic Insight

The synthesis begins with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester.[2][7] This ester is then cyclized with an ammonia source to form the DHP intermediate. The crucial step involves the reaction of DHP. First, chlorine gas is passed through a solution of DHP, leading to the formation of a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate.[2] This saturated heterocyclic compound is then subjected to high temperatures in the presence of a strong chlorinating and dehydrating agent, such as phosphorus oxychloride or phosgene. This single step achieves both dehydrohalogenation to form the aromatic pyridine ring and the conversion of the 2-pyridone tautomer to the desired 2-chloro-pyridine product.[2][4] The use of a high-boiling solvent like 1,2,4-trichlorobenzene is critical to reach the necessary reaction temperatures (80-130°C) for this transformation.[2]

Workflow Diagram: Dihydropyridone Route

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination/Aromatization cluster_2 Step 3: Purification Propionaldehyde Propionaldehyde + Acrylic Ester DHP 5-Methyl-3,4-dihydro- 2(1H)-pyridone (DHP) Propionaldehyde->DHP Condensation & Cyclization Ammonia Ammonia Source Ammonia->DHP DHP_Input DHP Dihalo 2-Oxo-5-methyl- 5,6-dihalopiperidine DHP_Input->Dihalo Halogenation Chlorine Chlorine (Cl₂) Chlorine->Dihalo Product 2-Chloro-5-methylpyridine Dihalo->Product Chlorination & Dehydrohalogenation POCl3 POCl₃ in High-Boiling Solvent POCl3->Product Crude_Product Crude Product in Solvent Purified_Product High-Purity Product Crude_Product->Purified_Product Aqueous Wash (NaOH), Phase Separation, Distillation

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from acyclic precursors via a dihydropyridone intermediate.

Detailed Laboratory Protocol

This protocol is a composite based on patented examples for the conversion of the DHP intermediate.[2][4]

Materials and Equipment:

  • 5-Methyl-3,4-dihydro-2(1H)-pyridone (DHP)

  • 1,2,4-Trichlorobenzene (TCB) - High-boiling solvent

  • Chlorine gas (Cl₂)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Hydroxide (NaOH) solution (30%)

  • Sulfuric Acid (for pH adjustment)

  • 500 mL three-neck round-bottom flask with gas inlet tube, mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Initial Chlorination: In the reaction flask, dissolve 5-Methyl-3,4-dihydro-2(1H)-pyridone (DHP) (27.8 g, 0.25 mol) in 1,2,4-trichlorobenzene (TCB, approx. 110 g). While stirring, pass chlorine gas through the solution. The reaction is exothermic; maintain the temperature between 50-60°C using a water bath. The completion of this step is often indicated by a color change and a positive test for free chlorine in the solution.

  • Chlorination and Aromatization: Heat the resulting solution of the dichloro-DHP intermediate to 122°C.

  • Slowly add phosphorus oxychloride (65.2 ml, 0.425 mol) to the heated solution over a period of 30 minutes.

  • Reaction Maturation: Maintain the reaction mixture at this temperature (around 122°C) for approximately 6.5 hours. The solution will typically darken to a brown color.

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool. In a separate large beaker, prepare a solution of 350 ml of water and 180 ml of 30% sodium hydroxide. Carefully and slowly pour the cooled reaction mixture into the aqueous basic solution with vigorous stirring.

  • pH Adjustment: Adjust the pH of the resulting two-phase mixture to 6.5 using a small amount of sulfuric acid.

  • Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (bottom) layer, which contains the product dissolved in TCB.

  • Purification: The product can be isolated from the high-boiling solvent by fractional distillation under reduced pressure.

Expected Outcome: This one-pot conversion from the DHP intermediate can achieve yields of 2-chloro-5-methylpyridine in the range of 80-90%.[2][4] HPLC analysis is typically used to quantify the product in the organic layer before final purification.[2][4]

Quality Control and Analytical Methods

To ensure the suitability of the synthesized 2-chloro-5-methylpyridine for subsequent herbicidal synthesis, rigorous quality control is essential.

  • Gas Chromatography (GC): GC is the primary method for assessing the purity of the final product and quantifying the presence of isomeric impurities (e.g., 2-chloro-3-methylpyridine). A non-polar capillary column (e.g., DB-5 or equivalent) with Flame Ionization Detection (FID) is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress, especially in the DHP route, by quantifying the consumption of starting material and the formation of the product in the reaction mixture.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structural confirmation of the final product and any isolated intermediates or byproducts.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for identifying trace impurities and confirming the molecular weight of the product.

Safety and Handling Considerations

The synthesis of 2-chloro-5-methylpyridine involves several hazardous materials and reactions that require strict safety protocols.

  • Corrosive and Toxic Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation and skin contact. Phosgene, if used, is an extremely toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. A proper gas handling system and a scrubber (e.g., containing a sodium hydroxide solution) to neutralize excess chlorine are mandatory.

  • Exothermic Reactions: The chlorination of DHP and the quenching of the reaction mixture with water are highly exothermic. Proper temperature control with cooling baths is critical to prevent runaway reactions. Reagents should always be added slowly and in a controlled manner.

  • High Temperatures: The DHP route requires high reaction temperatures. Care must be taken to avoid thermal burns and to ensure the stability of the reaction setup.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, must be disposed of according to institutional and local environmental regulations.

A thorough risk assessment must be conducted before commencing any of these synthetic protocols.

Conclusion

The synthetic routes via 3-methylpyridine N-oxide and the dihydropyridone intermediate provide reliable and high-yielding pathways to 2-chloro-5-methylpyridine, a crucial building block for the herbicide industry. The N-oxide route offers excellent selectivity through the use of amine bases, while the DHP route provides an elegant alternative that circumvents the direct chlorination of a substituted pyridine. The choice between these protocols will depend on specific laboratory or industrial capabilities, cost of starting materials, and throughput requirements. By understanding the causality behind the reaction steps and adhering to strict analytical and safety procedures, researchers can confidently produce this vital intermediate for the development of next-generation agrochemicals.

References

  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. (1984). Google Patents.
  • Wen, J., Wang, C., Qiao, P., & Yuan, W. (2003). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Chemical Engineering Journal, 95(1-3), 199-204.
  • Process for making 2-chloro-5-methylpyridine. (2017). Google Patents.
  • Movassaghi, M., & Hill, M. D. (2008).
  • Preparation of 2-chloro-5-methylpyridine. (1984). European Patent Office. Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. (n.d.). Sihauli Chemicals Pvt Ltd. Retrieved from [Link]

  • Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (2009). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Laboratory Preparation of 3-Amino-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis of 3-amino-2-chloro-4-methylpyridine (CAS No. 133627-45-9), a critical intermediate in the pharmaceutical industry. Notably, it is a key precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2] This guide details two robust and well-documented synthetic pathways, outlines the necessary safety protocols for all hazardous materials, and provides methods for the purification and characterization of the final product. The protocols are designed for researchers, chemists, and professionals in drug development, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

3-Amino-2-chloro-4-methylpyridine, often abbreviated as CAPIC, is a substituted pyridine derivative of significant synthetic value. Its preparation has been the subject of considerable research, aiming to overcome the challenges of early synthetic routes. Initial methods, such as the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, were fraught with issues including non-selective nitration at positions 3 and 5, and significant thermo-chemical hazards, particularly on a larger scale.[1][3][4]

This guide presents two distinct and validated synthetic strategies:

  • Protocol 1: The Classic Route via Nitropyridine Reduction. This approach begins with the commercially available 2-hydroxy-4-methyl-3-nitropyridine and proceeds through chlorination followed by a selective reduction of the nitro group. This method is direct and instructive for demonstrating fundamental pyridine chemistry.

  • Protocol 2: A Regioselective Multi-step Synthesis. This pathway starts from simple, inexpensive precursors—malononitrile and acetone. While more extensive, this route is described as regioselective and avoids the direct, hazardous nitration of the pyridine ring.[1] It involves a sequence of classical organic reactions, including a Knoevenagel condensation, cyclization, and a Hofmann rearrangement.

The selection of a particular route in a laboratory setting will depend on factors such as the availability of starting materials, scale, and the specific equipment at the researcher's disposal.

Protocol 1: Synthesis via Reduction of 2-Chloro-4-methyl-3-nitropyridine

This two-step synthesis provides a reliable pathway to CAPIC from a functionalized pyridine precursor.

Workflow for Protocol 1

Protocol_1_Workflow A 2-Hydroxy-4-methyl- 3-nitropyridine B 2-Chloro-4-methyl- 3-nitropyridine A->B  Step 1: Chlorination  POCl3, Reflux   C 3-Amino-2-chloro- 4-methylpyridine (CAPIC) B->C  Step 2: Reduction  Fe / HCl, EtOH/H2O  

Caption: Workflow for the synthesis of CAPIC starting from a hydroxynitropyridine intermediate.

Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

Mechanistic Rationale: The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is a standard transformation. Phosphorus oxychloride (POCl₃) is a highly effective chlorinating agent for this purpose. It functions by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[5]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
2-Hydroxy-4-methyl-3-nitropyridine21901-18-8154.1213.0 g1.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.3350 mL~6.5
75% Ethanol Solution (for recrystallization)N/AN/A50 mLN/A

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (13.0 g, 0.084 mol).[5] (CAUTION: This operation must be performed in a certified chemical fume hood as POCl₃ is highly corrosive, toxic if inhaled, and reacts violently with water.[1][3][6][7])

  • Reagent Addition: Carefully add phosphorus oxychloride (50 mL) to the flask.

  • Chlorination: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool slightly. Distill the excess POCl₃ under reduced pressure. (CAUTION: The distilled POCl₃ must be collected and quenched carefully.)

  • Precipitation: Very slowly and carefully pour the cooled residue onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Recrystallize the crude product from a 75% ethanol solution to yield the purified 2-chloro-4-methyl-3-nitropyridine as a white solid.[5]

  • Characterization: The expected yield is approximately 11 g (75%). The melting point should be in the range of 51-53 °C.[5][8]

Step 2: Reduction of 2-Chloro-4-methyl-3-nitropyridine

Mechanistic Rationale: The reduction of an aromatic nitro group to a primary amine can be achieved with various reagents. A common and effective method that is tolerant of aryl chlorides is the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium (e.g., HCl or acetic acid).[9][10] The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
2-Chloro-4-methyl-3-nitropyridine23056-39-5172.5710.0 g1.0
Iron Powder (Fe)7439-89-655.85~10 g~3.0
Ethanol (EtOH)64-17-546.07100 mLSolvent
Water (H₂O)7732-18-518.0225 mLSolvent
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~2 mLCatalytic
Sodium Carbonate (Na₂CO₃) or NaOH497-19-8105.99As needed-
Ethyl Acetate (EtOAc)141-78-688.11As neededSolvent

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing a mixture of ethanol (100 mL) and water (25 mL), add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 58 mmol) and iron powder (~10 g, 179 mmol).

  • Acidification: Heat the suspension to a gentle reflux. Slowly add a small amount of concentrated HCl (~2 mL) dropwise to initiate the reaction. The exothermic reaction should become self-sustaining.

  • Reduction: Maintain the reflux with stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium carbonate or dilute sodium hydroxide until it is basic (pH > 8). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to afford 3-amino-2-chloro-4-methylpyridine.

Protocol 2: Multi-step Synthesis from Malononitrile and Acetone

This pathway builds the pyridine ring from acyclic precursors, offering high regioselectivity.[1]

Overall Synthetic Scheme

Protocol_2_Workflow cluster_0 Pyridine Ring Construction cluster_1 Functional Group Interconversion A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knoevenagel Condensation C Enamine / Enol Ether Mixture B->C Triethyl Orthoformate, Ac₂O D 2-Amino-4-methyl- pyridine-carbonitrile C->D NH₃, EtOH (Cyclization) E 2-Hydroxy-4-methyl- 3-cyanopyridine D->E 1. NaNO₂, H⁺ 2. H₂O (Diazotization) F 2-Chloro-4-methyl- 3-pyridinecarbonitrile E->F POCl₃ (Chlorination) G 2-Chloro-4-methyl- 3-carboxamide F->G H₂SO₄ (Hydrolysis) H 3-Amino-2-chloro- 4-methylpyridine (CAPIC) G->H Br₂ / NaOH (Hofmann Rearrangement)

Caption: Multi-step regioselective synthesis of CAPIC from malononitrile and acetone.

Step-by-Step Methodology

This synthesis involves seven distinct chemical transformations. The following is a summary of the procedure adapted from patent literature.[1][4][11]

  • Knoevenagel Condensation: Acetone is reacted with malononitrile in the presence of a weak base catalyst (e.g., beta-alanine) and acetic acid with azeotropic removal of water to form isopropylidenemalononitrile.[12][13][14]

  • Condensation with Orthoformate: The resulting product is condensed with triethyl orthoformate in acetic anhydride. This step creates an activated intermediate ready for cyclization.

  • Ring Closure (Cyclization): The mixture from the previous step is treated with anhydrous ammonia in ethanol to effect ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile.

  • Diazotization and Hydrolysis: The 2-amino group is converted to a diazonium salt using sodium nitrite in an acidic solution, which is then hydrolyzed in situ with water to produce 2-hydroxy-4-methyl-3-cyanopyridine.

  • Chlorination: The 2-hydroxy group is chlorinated using phosphorus oxychloride (POCl₃) in a manner identical to Protocol 1, Step 1, to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[4][11]

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide using concentrated sulfuric acid at an elevated temperature (e.g., 100 °C) to give 2-chloro-4-methyl-3-carboxamide.[15]

  • Hofmann Rearrangement: This is the final and key step. The primary amide is converted to the primary amine with one fewer carbon atom.[16] This is achieved by treating the amide with a solution of bromine in excess sodium hydroxide. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[17][18] The product, 3-amino-2-chloro-4-methylpyridine, is typically isolated by extraction.[15]

Purification and Characterization

Purification: The final product is a solid that can be purified by standard laboratory techniques.

  • Extraction: After neutralization of the reaction mixture, the product is typically extracted from the aqueous phase using an organic solvent like methylene chloride or ethyl acetate.[15]

  • Recrystallization: The crude solid can be recrystallized from suitable solvents (e.g., acetone, ethyl acetate/hexane) to obtain a product of high purity.

  • Filtration: The purified crystalline product is collected by vacuum filtration.

Characterization: The identity and purity of the synthesized 3-amino-2-chloro-4-methylpyridine should be confirmed using the following analytical methods.

Table 1: Physical and Analytical Data for 3-Amino-2-chloro-4-methylpyridine

PropertyExpected ValueSource(s)
Appearance White to brown crystalline powder[19]
Molecular Formula C₆H₇ClN₂[19]
Molecular Weight 142.59 g/mol [19]
Melting Point 62-71 °C[11][19]
Solubility Soluble in methanol[19]
¹H NMR Spectra should be consistent with the structure.[11]
Purity (GC) >98.0%[19]

Safety, Handling, and Waste Disposal

The synthesis of CAPIC involves the use of several hazardous and toxic chemicals. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood.

Hazard Identification of Key Reagents:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, fatal if inhaled, and reacts violently with water, releasing toxic gas.[1][3][6][7] Avoid contact with skin, eyes, and mucous membranes.

  • Malononitrile: Fatal if swallowed, toxic in contact with skin or if inhaled.[2][20][21][22][23] Can polymerize violently when heated or in contact with strong bases.[20]

  • Bromine (Br₂): Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.[24]

  • Sodium Hydroxide (NaOH): Causes severe skin burns and eye damage. May be corrosive to metals.[25][26]

  • Concentrated Acids (HCl, H₂SO₄): Cause severe skin burns and eye damage. May cause respiratory irritation.

  • 2-Chloro-4-methyl-3-nitropyridine: Causes skin and eye irritation. May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling corrosive materials like POCl₃, bromine, and concentrated acids/bases.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A lab coat is required. For large-scale operations or when handling highly corrosive substances, a chemical-resistant apron and additional protective clothing are recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge may be necessary.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6][7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Handling and Storage:

  • Store all chemicals in tightly closed, appropriate containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Phosphorus oxychloride is moisture-sensitive and should be stored under an inert atmosphere.[3]

  • Handle malononitrile with extreme care due to its high toxicity.[21]

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

  • Do not dispose of chemicals down the drain.

  • Quench reactive reagents like POCl₃ carefully before disposal.

References

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oxford Academic. (2006, July 29). Knoevenagel Reaction of Malononitrile with Acetone Followed by Double Cyclization Catalyzed by KF-Coated Alumina in Aqueous Solution. Chemistry Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chem-Station. (2014, October 6). Hofmann Rearrangement. Retrieved from [Link]

  • Labtek. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Hach. (2013, January 21). Safety Data Sheet - Bromine Reagent 1. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

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Application Note: A Practical Guide to the Synthesis of Pirfenidone via Copper-Catalyzed N-Arylation of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone), a key therapeutic agent for idiopathic pulmonary fibrosis (IPF). We will explore the strategic use of 5-Hydroxy-2-methylpyridine as the foundational pyridinone core. The central focus will be on the copper-catalyzed N-arylation reaction, a robust and scalable method for forging the critical N-phenyl bond. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for reaction optimization, purification, and characterization.

Introduction: Pirfenidone and Its Clinical Significance

Pirfenidone is an orally administered small molecule drug approved for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic, progressive, and fatal lung disease.[1] Marketed under brand names like Esbriet®, Pirfenidone has demonstrated efficacy in slowing the progression of fibrosis and preserving lung function. Its therapeutic effect stems from a combination of antifibrotic, anti-inflammatory, and antioxidant properties.[2][3][4] Mechanistically, Pirfenidone is understood to downregulate the production of key pro-fibrotic growth factors, such as Transforming Growth Factor-beta (TGF-β), and inhibit the proliferation of fibroblasts, which are central to the excessive deposition of extracellular matrix characteristic of fibrosis.[1][2][5]

The molecular structure of Pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridinone, is relatively simple, yet its synthesis requires careful control to ensure high purity and yield, which are critical for an active pharmaceutical ingredient (API). This application note details a common and effective synthetic route starting from 5-Hydroxy-2-methylpyridine.

The Synthetic Strategy: Copper-Catalyzed N-Arylation

The most direct and widely adopted approach for synthesizing Pirfenidone involves the N-arylation of a pyridinone core with a phenyl group donor. The starting material, 5-Hydroxy-2-methylpyridine, exists in tautomeric equilibrium with its more stable keto form, 5-methyl-2(1H)-pyridinone, which serves as the nucleophile in the key bond-forming step.

The core transformation is a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation. This reaction is a cornerstone of industrial pharmaceutical synthesis for its reliability in forming carbon-nitrogen bonds.

Rationale for Component Selection

A thorough understanding of each component's role is crucial for successful synthesis and troubleshooting.

  • Pyridinone Core (5-Hydroxy-2-methylpyridine): This molecule provides the fundamental heterocyclic scaffold of Pirfenidone. Its acidic N-H proton can be readily removed by a base, activating the molecule for nucleophilic attack.

  • Arylating Agent: The choice of the phenyl source is a critical process parameter.

    • Iodobenzene & Bromobenzene: These are highly reactive due to the weaker carbon-halogen bond, often allowing for milder reaction conditions. However, they are more expensive than chlorobenzene.

    • Chlorobenzene: As a more cost-effective and readily available reagent, chlorobenzene is often preferred for large-scale synthesis.[6] Its lower reactivity necessitates more forcing conditions, such as higher temperatures and the use of specific catalytic systems.

  • Copper Catalyst: Copper is the catalyst of choice for this transformation. Copper(I) salts, such as cuprous oxide (Cu₂O) or copper(I) chloride (CuCl), are frequently employed.[6][7] In some protocols, copper powder is used.[6] The catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the N-phenyl bond. The addition of an organic ligand can sometimes enhance catalytic activity and improve yields.[6]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential.[8] Its primary role is to deprotonate the 5-methyl-2(1H)-pyridinone, generating the pyridinone anion, which is a much more potent nucleophile for the coupling reaction.

  • Solvent: The reaction can be conducted in high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or even neat (without solvent), using the arylating agent itself as the liquid phase.[6] The solvent must be stable at the high temperatures required for the reaction (typically 150-180°C).

Reaction Mechanism: The Ullmann Condensation

The precise mechanism of the Ullmann condensation is complex and can vary with the specific catalyst and ligands used. However, a generally accepted catalytic cycle is illustrated below.

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product CuI Cu(I) Catalyst CuIII Cu(III) Intermediate CuI->CuIII + Aryl Halide (Oxidative Addition) Nuc Pyridinone Anion Nuc->CuI Coordination ArX Aryl Halide (e.g., Chlorobenzene) Base Base (e.g., K₂CO₃) Pyridinone 5-methyl-2(1H)-pyridinone Pyridinone->Nuc + Base Product Pirfenidone CuIII->Product Reductive Elimination inv2->CuI Catalyst Regeneration

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of pyridinone.

Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Key Hazards
5-Hydroxy-2-methylpyridine1121-78-4109.13Harmful if swallowed, Skin/Eye Irritant[9][10][11]
Chlorobenzene108-90-7112.56Flammable, Harmful, Environmental Hazard
Cuprous Chloride (CuCl)7758-89-699.00Harmful if swallowed, Aquatic Hazard
Potassium Carbonate (K₂CO₃)584-08-7138.21Serious Eye Irritation
Toluene108-88-392.14Flammable, Reproductive Toxicity
Hydrochloric Acid (HCl)7647-01-036.46Corrosive, Causes Severe Burns
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive, Causes Severe Burns
Activated Charcoal7440-44-012.01-
Step-by-Step Synthesis Protocol

This protocol is adapted from methodologies described in the patent literature, aiming for a high-yield synthesis.[6]

1. Reaction Setup:

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

2. Charging Reagents:

  • To the flask, add 5-methyl-2(1H)-pyridinone (1.0 eq), potassium carbonate (1.5 eq), and copper(I) chloride (0.1 eq).

  • Add chlorobenzene (5-10 volumes relative to the pyridinone). The chlorobenzene acts as both a reagent and a solvent.

3. Reaction Execution:

  • Begin stirring the suspension.

  • Heat the reaction mixture to a reflux temperature of approximately 130-150°C.

  • Maintain this temperature under constant stirring for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature (approx. 25°C).

  • Dilute the dark slurry with toluene (10 volumes).

  • Filter the mixture to remove the inorganic salts (potassium carbonate and copper salts).

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 2N Hydrochloric Acid (2 x 5 volumes) to remove any unreacted pyridinone.

    • Saturated Sodium Chloride (brine) solution (1 x 5 volumes).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Pirfenidone as a solid.

5. Purification via Recrystallization:

  • The crude product is often discolored. Dissolve the crude solid in hot water (approx. 80-90°C).

  • Add activated charcoal (approx. 5-10% w/w) and stir at high temperature for 30 minutes to decolorize the solution.

  • Hot-filter the solution through a pad of celite to remove the charcoal.[6]

  • Allow the clear filtrate to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for at least one hour to maximize crystal formation.[6]

  • Collect the resulting pale solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • A typical molar yield for this process is in the range of 75-85%.[6]

Synthesis_Workflow start 1. Charge Reagents (Pyridinone, K₂CO₃, CuCl, Chlorobenzene) react 2. Heat to Reflux (130-150°C, 18-24h) start->react workup 3. Work-up (Cool, Dilute, Filter, Wash) react->workup isolate 4. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 5. Purify (Charcoal Treatment & Recrystallization) isolate->purify product Pure Pirfenidone purify->product

Caption: High-level workflow for the synthesis and purification of Pirfenidone.

Analytical Characterization and Quality Control

Confirming the identity, purity, and quality of the synthesized Pirfenidone is a mandatory step.

TechniquePurposeTypical Parameters
HPLC Purity assessment and impurity profilingColumn: C18 (e.g., 150 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile : Orthophosphoric acid buffer (e.g., 35:65 v/v)[12]Flow Rate: 1.0 mL/minDetection: UV at 315 nm[12]
UV-Vis Quantification and identity confirmationSolvent: Methanolλmax: ~311-315 nm[13]
¹H NMR Structural elucidationConfirm presence of methyl, phenyl, and pyridinone protons with correct chemical shifts and integrations.
Mass Spec Molecular weight confirmationExpected [M+H]⁺ = 186.09
Melting Point Identity and purity checkExpected: ~105-109°C

Impurity Control: A critical aspect of quality control is monitoring for process-related impurities. If using bromobenzene as a starting material, it is crucial to use a source with very low levels of dibromobenzene (<0.15%) to prevent the formation of di-pyridinone benzene dimer impurities, which are difficult to remove.[7][8]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9]

  • Engineering Controls: All operations involving volatile solvents, corrosive reagents, or fine powders should be conducted within a certified chemical fume hood to prevent inhalation.[14]

  • Reagent Hazards:

    • 5-Hydroxy-2-methylpyridine: Is a skin, eye, and respiratory irritant. Avoid creating dust.[9][11]

    • Chlorobenzene/Toluene: Are flammable and have associated toxicities. Avoid sources of ignition.

    • Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care, ensuring an eyewash station and safety shower are accessible.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The copper-catalyzed N-arylation of 5-Hydroxy-2-methylpyridine is a proven and scalable method for the synthesis of Pirfenidone. By carefully controlling reaction parameters such as temperature, catalyst loading, and base stoichiometry, high yields of the target compound can be achieved. Rigorous purification, primarily through decolorization and recrystallization, is essential to meet the stringent purity requirements for an active pharmaceutical ingredient. The analytical techniques outlined provide a framework for the comprehensive characterization and quality control of the final product, ensuring its suitability for further research and development.

References

  • US10472325B2 - Process for the synthesis of pirfenidone - Google P
  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - NIH. (URL: [Link])

  • Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. (URL: [Link])

  • US8519140B2 - Method for synthesizing pirfenidone - Google P
  • Pirfenidone - Wikipedia. (URL: [Link])

  • Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. (URL: [Link])

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (URL: [Link])

  • WO2017122139A1 - An improved process for the preparation of pirfenidone - Google P
  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed. (URL: [Link])

  • Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed. (URL: [Link])

  • (PDF) Analytical techniques for Pirfenidone and Terizidone: A review - ResearchGate. (URL: [Link])

  • Novel pirfenidone derivatives: synthesis and biological evaluation - PMC - NIH. (URL: [Link])

  • RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC - NIH. (URL: [Link])

  • Pirfenidone – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (URL: [Link])

  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Analytical techniques for Pirfenidone and Terizidone: A review - Int J Pharm Chem Anal. (URL: [Link])

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review - Frontiers. (URL: [Link])

  • What is the mechanism of Pirfenidone? - Patsnap Synapse. (URL: [Link])

  • Pirfenidone | C12H11NO | CID 40632 - PubChem - NIH. (URL: [Link])

  • Analytical techniques for Pirfenidone and Terizidone: A review - Semantic Scholar. (URL: [Link])

  • Idiopathic Pulmonary Fibrosis (IPF) Treatment | Esbriet® (pirfenidone). (URL: [Link])

  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. (URL: [Link])

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Application Notes & Protocols: A Guide to Cobalt-Catalyzed Synthesis of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its favorable physicochemical properties and diverse biological activities.[1][2][3] This guide provides an in-depth exploration of modern cobalt-catalyzed synthetic routes to 1,3,4-oxadiazole derivatives, presenting a sustainable and efficient alternative to traditional methods that often require harsh conditions or expensive noble metal catalysts.[4] We will delve into distinct cobalt-mediated methodologies, including a three-component reaction cascade and a photoredox/cobalt dual catalytic system. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance to facilitate the adoption of these advanced synthetic strategies.

Introduction: The Significance of 1,3,4-Oxadiazoles and the Rise of Cobalt Catalysis

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[2][5][6] Their unique structural features make them valuable scaffolds in drug discovery.[2] Traditionally, the synthesis of 1,3,4-oxadiazoles has relied on methods such as the dehydrative cyclization of 1,2-diacylhydrazines, which often necessitates harsh reagents like phosphorus oxychloride or strong acids.[1][7]

The field of organic synthesis is continually evolving towards more sustainable and cost-effective methodologies. In this context, cobalt, an abundant first-row transition metal, has emerged as a powerful catalyst.[4][8] Its low cost and unique catalytic activities offer significant advantages over precious metal catalysts like palladium and rhodium.[4] This guide will focus on two prominent cobalt-catalyzed approaches for the synthesis of 1,3,4-oxadiazole derivatives, highlighting their mechanistic intricacies and practical applications.

Cobalt(II)-Mediated Three-Component Synthesis of N-Sulfonyl-1,3,4-oxadiazol-2(3H)-imines

A notable advancement in the synthesis of functionalized 1,3,4-oxadiazoles is a cobalt(II)-mediated three-component reaction.[4][8] This method brings together sulfonyl azides, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids to construct 5-substituted-N-sulfonyl-1,3,4-oxadiazol-2(3H)-imines.[4][8][9]

Mechanistic Overview

The reaction is proposed to proceed through a cascade mechanism initiated by a cobalt-mediated nitrene transfer from the sulfonyl azide to NIITP, forming a carbodiimide in situ.[4][8] The carboxylic acid then adds to the carbodiimide, and a subsequent intramolecular aza-Wittig reaction leads to the formation of the 1,3,4-oxadiazole ring.[4][8][10]

G cluster_0 Cobalt-Catalyzed Cycle cluster_1 Aza-Wittig Cascade Co(II) Co(II) Nitrene_Complex [Co(II)=NSO₂R] Co(II)->Nitrene_Complex + RSO₂N₃ - N₂ Sulfonyl_Azide RSO₂N₃ Carbodiimide RSO₂N=C=N-PPh₃ Nitrene_Complex->Carbodiimide + NIITP NIITP Ph₃P=N=N=C Carbodiimide->Co(II) Product Formation (See Below) Intermediate_A Acylurea Intermediate Carbodiimide->Intermediate_A + R'COOH Carboxylic_Acid R'COOH Oxadiazole_Product 1,3,4-Oxadiazole Product Intermediate_A->Oxadiazole_Product Intramolecular Aza-Wittig Triphenylphosphine_Oxide Ph₃P=O Intermediate_A->Triphenylphosphine_Oxide

Caption: Proposed mechanism for the Co(II)-mediated three-component synthesis.

Experimental Protocol

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • Sulfonyl azide (e.g., tosyl azide)

  • N-isocyaniminotriphenylphosphorane (NIITP)

  • Carboxylic acid

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen gas atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add CoCl₂ (stoichiometric or catalytic amount, see Table 1), the carboxylic acid (2 equivalents), and NIITP (1.2 equivalents).

  • Add anhydrous acetonitrile to achieve a concentration of 0.025 M with respect to the sulfonyl azide.

  • Add the sulfonyl azide (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-N-sulfonyl-1,3,4-oxadiazol-2(3H)-imine.

Substrate Scope and Yields

The reaction tolerates a broad range of aliphatic carboxylic acids and both arene- and alkanesulfonyl azides.[4] An interesting aspect of this methodology is the role of the cobalt catalyst's stoichiometry. For sterically hindered carboxylic acids, catalytic amounts of CoCl₂ (10 mol%) are sufficient, whereas for less sterically hindered substrates, a stoichiometric amount of CoCl₂ is required to achieve high selectivity for the desired oxadiazole product.[4][8]

EntryCarboxylic AcidSulfonyl AzideCoCl₂ (mol%)Yield (%)
1Acetic acidTosyl azide10040
2Propionic acidTosyl azide10055
3Isobutyric acidTosyl azide10060
4Pivalic acidTosyl azide1072
5Adamantanecarboxylic acidTosyl azide1082
6Cyclohexanecarboxylic acid4-Nitrobenzenesulfonyl azide10065
7Valeric acidMethanesulfonyl azide10064

Table 1: Selected examples of Co(II)-mediated synthesis of 1,3,4-oxadiazole derivatives. Data sourced from Verdoorn et al. (2023).[4]

Photoredox/Cobalt-Catalyzed Oxidant-Free Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A highly efficient and environmentally benign approach to 2,5-disubstituted 1,3,4-oxadiazoles involves a dual catalytic system combining an organic photoredox catalyst with a cobaloxime catalyst.[9][11] This method utilizes acylhydrazones as starting materials and proceeds under oxidant-free conditions, with hydrogen gas as the only byproduct.[9][11]

Mechanistic Rationale

This cascade cyclization is initiated by the photoexcited acridinium photocatalyst, which oxidizes the acylhydrazone to form a carbon-centered radical.[9] This radical intermediate is then trapped by the cobalt catalyst, leading to the formation of an organocobalt species. Subsequent steps involve intramolecular cyclization and reductive elimination to afford the 1,3,4-oxadiazole product and regenerate the active catalytic species, with the concomitant evolution of hydrogen.

G Acylhydrazone R-C(O)NHN=CHR' Photocatalyst Acr⁺-Mes Excited_PC [Acr⁺-Mes]* Photocatalyst->Excited_PC Radical_Cation [R-C(O)NHN=CHR']⁺˙ Excited_PC->Radical_Cation + Acylhydrazone Carbon_Radical R-C(O)NHN=ĊR' Radical_Cation->Carbon_Radical - H⁺ Organo_Co [L₂Co(III)-CR'=NNHC(O)R] Carbon_Radical->Organo_Co + Co(II)L₂ Co_Catalyst Co(II)L₂ Cyclized_Co Cyclized Co Intermediate Organo_Co->Cyclized_Co Intramolecular Cyclization Cyclized_Co->Co_Catalyst Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Cyclized_Co->Oxadiazole H2_Evolution H₂ Cyclized_Co->H2_Evolution

Caption: Simplified workflow for the photoredox/cobalt-catalyzed synthesis.

Experimental Protocol

Materials:

  • Acylhydrazone

  • Acridinium photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻)

  • Cobaloxime catalyst (e.g., Co(dmgH)₂pyCl)

  • Solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon)

  • Light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the acylhydrazone (1 equivalent), the acridinium photocatalyst (mol% loading), and the cobaloxime catalyst (mol% loading) in the chosen solvent under an inert atmosphere.

  • Irradiate the reaction mixture with the light source at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2,5-disubstituted 1,3,4-oxadiazole.

Scope and Advantages

This oxidant-free method demonstrates broad substrate scope, accommodating various acylhydrazones to produce the corresponding 1,3,4-oxadiazoles in high yields (up to 96%).[9] A significant advantage of this protocol is its green nature, avoiding the use of external oxidants and generating only hydrogen gas as a byproduct.[11] The practicality of this method is further highlighted by the possibility of a one-pot gram-scale synthesis directly from commercially available aldehydes and acylhydrazides.[9]

Cobalt(III)-Catalyzed C-H Activation Directed by the Oxadiazole Moiety

While the primary focus of this guide is the synthesis of the 1,3,4-oxadiazole ring, it is pertinent to mention a related application of cobalt catalysis where the oxadiazole itself acts as a directing group. In this context, a Co(III)-catalyzed C-H activation strategy has been developed for the synthesis of 1-aminoisoquinolines.[12][13][14] This reaction involves the coupling of an aromatic C-H bond directed by the oxadiazole with an alkyne, followed by a redox-neutral C-N cyclization.[12][13][14] This showcases the versatility of cobalt catalysis in concert with the 1,3,4-oxadiazole scaffold for the construction of more complex nitrogen-containing heterocycles.

Troubleshooting and Considerations

  • Reagent Purity: The purity of starting materials, especially the sulfonyl azides and NIITP, is crucial for the success of the three-component reaction.

  • Anhydrous Conditions: For the Co(II)-mediated reaction, maintaining anhydrous conditions is important to prevent unwanted side reactions.

  • Light Source: In the photoredox-catalyzed reaction, the intensity and wavelength of the light source can significantly impact the reaction rate and efficiency.

  • Catalyst Loading: Optimization of catalyst loading for both cobalt and photocatalysts is recommended for cost-effectiveness and to minimize catalyst-derived impurities in the final product.

Conclusion

The cobalt-catalyzed synthesis of 1,3,4-oxadiazole derivatives represents a significant advancement in heterocyclic chemistry. The methodologies presented herein offer efficient, versatile, and more sustainable routes to this important class of compounds. By leveraging the unique reactivity of cobalt catalysts, researchers can access a wide array of 1,3,4-oxadiazole derivatives with high functional group tolerance and in good to excellent yields. These protocols are poised to accelerate the discovery and development of new therapeutic agents and advanced materials.

References

  • Verdoorn, D. S., Ranjan, P., de Reuver, T., Janssen, E., Vande Velde, C. M. L., Saya, J. M., Maes, B. U. W., & Orru, R. V. A. (2023). A Cobalt Mediated Nitrene Transfer aza-Wittig Cascade Reaction To Access 1,3,4-Oxadiazole Scaffolds. Organic Letters, 25(22), 4005–4009. [Link]

  • Yang, F., Yu, J., Liu, Y., & Zhu, J. (2017). Cobalt(III)-Catalyzed Oxadiazole-Directed C–H Activation for the Synthesis of 1-Aminoisoquinolines. Organic Letters, 19(11), 2885–2888. [Link]

  • Yang, F., Yu, J., Liu, Y., & Zhu, J. (2017). Cobalt(III)-Catalyzed Oxadiazole-Directed C-H Activation for the Synthesis of 1-Aminoisoquinolines. PubMed.[Link]

  • Semantic Scholar. (n.d.). Cobalt(III)-Catalyzed Oxadiazole-Directed C-H Activation for the Synthesis of 1-Aminoisoquinolines.[Link]

  • Li, J.-L., Li, H.-Y., Zhang, S.-S., Shen, S., Yang, X.-L., & Niu, X. (2023). Photoredox/Cobalt-Catalyzed Cascade Oxidative Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles under Oxidant-Free Conditions. The Journal of Organic Chemistry, 88(21), 14874–14886. [Link]

  • ChemistryViews. (2023). Cobalt(II)-Mediated Three-Component Synthesis of 1,3,4-Oxadiazoles.[Link]

  • Verdoorn, D. S., Ranjan, P., de Reuver, T., Janssen, E., Vande Velde, C. M. L., Saya, J. M., Maes, B. U. W., & Orru, R. V. A. (2023). A Cobalt Mediated Nitrene Transfer aza-Wittig Cascade Reaction To Access 1,3,4-Oxadiazole Scaffolds. National Institutes of Health.[Link]

  • Maastricht University. (2023). A Cobalt Mediated Nitrene Transfer aza-Wittig Cascade Reaction To Access 1,3,4-Oxadiazole Scaffolds.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.[Link]

  • Verdoorn, D. S., Ranjan, P., de Reuver, T., Janssen, E., Vande Velde, C. M. L., Saya, J. M., Maes, B. U. W., & Orru, R. V. A. (2023). A Cobalt Mediated Nitrene Transfer aza-Wittig Cascade Reaction To Access 1,3,4-Oxadiazole Scaffolds. ACS Publications.[Link]

  • ResearchGate. (2023). Photoredox/Cobalt-Catalyzed Cascade Oxidative Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles under Oxidant-Free Conditions.[Link]

  • Adimurthy, S., & Ramana, G. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health.[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Bentham Open.[Link]

  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.[Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn.[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org.[Link]

  • Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open.[Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[Link]

  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methoxy-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges of reaction optimization, troubleshooting common experimental hurdles, and understanding the chemical principles that govern success.

Structural Overview & Synthetic Strategy

This compound is a substituted pyridine with significant utility as a building block in pharmaceutical and agrochemical research. Its synthesis requires precise control over regioselectivity to ensure the correct placement of the chloro and methoxy groups. While several synthetic routes are conceivable, a robust and common approach involves the nucleophilic substitution on a pre-functionalized pyridine ring.

A logical and frequently employed strategy begins with the commercially available precursor, 5-Chloro-4-methylpyridin-2-ol . This approach simplifies the synthesis into two primary transformations:

  • Chlorination: Conversion of the hydroxyl group at the C2 position to a chlorine atom, yielding 2,5-dichloro-4-methylpyridine.

  • Methoxylation: Selective nucleophilic substitution of the chlorine atom at the C2 position with a methoxy group. The C2 position is generally more activated towards nucleophilic attack than the C5 position, facilitating regioselectivity.[1]

This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format to directly tackle specific experimental problems.

Issue 1: Low Yield in Chlorination Step (Conversion of Hydroxyl to Chloro Group)

Q: My chlorination of 5-Chloro-4-methylpyridin-2-ol using phosphorus oxychloride (POCl₃) is resulting in a low yield of 2,5-dichloro-4-methylpyridine. What are the likely causes and how can I improve it?

A: Low yields in this Vilsmeier-Haack type reaction are a frequent challenge. The primary causes often revolve around incomplete reaction, degradation of the starting material or product, and issues with the work-up procedure.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Explanation Recommended Solution
Insufficient Reagent Activity POCl₃ can hydrolyze upon exposure to atmospheric moisture, reducing its efficacy. The reaction often requires a base to facilitate the conversion of the pyridinol to a more reactive intermediate.Use a fresh, unopened bottle of POCl₃. Consider adding a tertiary amine base, such as N,N-dimethylaniline or pyridine, which can act as a catalyst and acid scavenger.[2]
Suboptimal Reaction Temperature The conversion of pyridinols to chloropyridines typically requires elevated temperatures to overcome the activation energy.[3] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition and the formation of tar-like byproducts.Gradually increase the reflux temperature. A typical range for this reaction is 100-160°C.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and byproduct formation.
Inefficient Work-up Procedure Quenching excess POCl₃ is highly exothermic and can lead to product degradation if not controlled.[2] The product, a basic pyridine derivative, may also be lost to the aqueous phase if the pH is not carefully controlled during extraction.Quench the reaction mixture by slowly and carefully pouring it onto crushed ice. Adjust the pH of the aqueous solution to 8-9 with a saturated Na₂CO₃ or NaOH solution before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate) to ensure the product is in its free base form.[3]
Excess POCl₃ Removal Residual POCl₃ can complicate purification.After the reaction, excess POCl₃ can be removed by distillation under reduced pressure before the aqueous work-up. This must be done with extreme care in a well-ventilated fume hood.[2]
Issue 2: Poor Selectivity and Byproduct Formation in Methoxylation Step

Q: During the methoxylation of 2,5-dichloro-4-methylpyridine with sodium methoxide, I'm observing the formation of isomeric byproducts and other impurities. How can I improve the selectivity for the desired this compound?

A: Achieving high regioselectivity in the methoxylation of dichloropyridines is critical. The chlorine at the C2 position is more labile and susceptible to nucleophilic attack than the chlorine at the C5 position due to the electron-withdrawing effect of the ring nitrogen.[5] However, harsh conditions can lead to substitution at the C5 position or other side reactions.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale & Explanation Recommended Solution
High Reaction Temperature While heating is necessary, excessive temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C5 position, leading to the formation of 2-chloro-5-methoxy-4-methylpyridine.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with refluxing methanol (approx. 65°C) and monitor for completion. Avoid unnecessarily high temperatures.
Excess Nucleophile Using a large excess of sodium methoxide can increase the likelihood of side reactions, including double substitution (if any starting material with a different halogen pattern is present) or reaction with other functional groups.Use a controlled stoichiometry of sodium methoxide, typically in the range of 1.05 to 1.5 equivalents.[6] Using equi-molar amounts can lead to higher yields of the desired product.
Presence of Water Sodium methoxide reacts readily with water to form sodium hydroxide and methanol.[7] The presence of hydroxide ions can lead to the formation of unwanted hydroxypyridine byproducts.Ensure that the methanol solvent and the sodium methoxide reagent are anhydrous. Use freshly dried solvent and handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).
Reaction Time Prolonged reaction times, even at moderate temperatures, can allow the slower, undesired side reactions to occur, reducing the overall purity of the product.Monitor the reaction progress closely by TLC or GC-MS. Quench the reaction as soon as the starting material (2,5-dichloro-4-methylpyridine) is consumed to prevent over-reaction.
Issue 3: Difficulty in Product Purification

Q: I've completed the synthesis, but I'm struggling to purify the final product, this compound, from starting materials and byproducts. What are the best purification strategies?

A: Purification of halogenated pyridine derivatives can be challenging due to similar polarities between the product, starting materials, and certain byproducts. A multi-step purification approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up and Extraction: After quenching the reaction, perform an aqueous wash. If the crude product contains acidic or basic impurities, washing with a dilute base (e.g., NaHCO₃ solution) or a dilute acid (e.g., dilute HCl) respectively can help remove them. Ensure the desired product remains in the organic phase.

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective method to separate it from less volatile or more volatile impurities.[8]

  • Column Chromatography: This is one of the most powerful techniques for separating compounds with similar properties.[9]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is recommended. Start with a low polarity mixture (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The desired product should elute at a different retention factor (Rf) than the impurities.

  • Crystallization: If the final product is a solid, crystallization or recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.[10] This is particularly effective for removing trace impurities.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation A 5-Chloro-4-methylpyridin-2-ol B POCl₃, N,N-dimethylaniline A->B Add C Reflux (110-120°C) B->C Heat D Work-up (Ice, Na₂CO₃) C->D Quench & Neutralize E 2,5-Dichloro-4-methylpyridine D->E Extract & Isolate F 2,5-Dichloro-4-methylpyridine E->F Use in next step G NaOMe, Anhydrous MeOH F->G Add H Reflux (65°C) G->H Heat I Work-up & Purification H->I Quench & Purify J This compound I->J Isolate Final Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,5-Dichloro-4-methylpyridine

Materials:

  • 5-Chloro-4-methylpyridin-2-ol (1.0 eq)[11][12]

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-dimethylaniline (0.2 eq)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-4-methylpyridin-2-ol.

  • Carefully add phosphorus oxychloride followed by N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by slowly adding saturated Na₂CO₃ solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-4-methylpyridine.

Protocol 2: Synthesis of this compound

Materials:

  • 2,5-Dichloro-4-methylpyridine (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous methanol

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,5-dichloro-4-methylpyridine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide portion-wise to the solution.

  • Heat the mixture to reflux (approximately 65°C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by adding saturated NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Logical Troubleshooting Workflow

When encountering a failed or low-yielding reaction, a systematic approach is crucial for diagnosis.

G start Low Yield or Failed Reaction check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Unchanged or Partially Reacted check_sm->sm_present complex_mix Complex Mixture of Products check_sm->complex_mix cause_incomplete Incomplete Reaction sm_present->cause_incomplete Yes cause_side_reactions Side Reactions/Degradation complex_mix->cause_side_reactions Yes sol_temp Increase Temperature/Time cause_incomplete->sol_temp sol_reagent Check Reagent Quality (e.g., POCl₃, NaOMe) cause_incomplete->sol_reagent sol_catalyst Verify Catalyst/Additive cause_incomplete->sol_catalyst sol_lower_temp Lower Reaction Temperature cause_side_reactions->sol_lower_temp sol_stoich Adjust Stoichiometry (e.g., less NaOMe) cause_side_reactions->sol_stoich sol_anhydrous Ensure Anhydrous Conditions cause_side_reactions->sol_anhydrous

Caption: A decision-making flowchart for troubleshooting synthesis issues.

References

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(10), 18885-18892. Available at: [Link]

  • Sharma, S., & Singh, P. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Tetrahedron, 76(42), 131498. Available at: [Link]

  • Google Patents. (2022). CN114437071A - Process for preparing purine derivatives.
  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

  • Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. Available at: [Link]

  • RASAYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at: [Link]

  • Iowa State University. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available at: [Link]

  • Chegg. (2018). Solved 10. 4-Chloropyridine reacts with sodium methoxide to.... Available at: [Link]

  • ResearchGate. (2008). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available at: [Link]

  • National Center for Biotechnology Information. (1973). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Proceedings of the National Academy of Sciences, 70(12), 3450-3454. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • European Publication Server. (n.d.). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Available at: [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available at: [Link]

  • Google Patents. (1994). US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
  • ResearchGate. (2018). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Available at: [Link]

  • Google Patents. (2012). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (1995). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. (2007). EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline.
  • Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • Google Patents. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • International Journal of Engineering Research and. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]

  • Reddit. (2021). How hazardous is sodium methoxide solution (25% in MeOH) really?. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 86604-74-2 | Product Name : 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. Available at: [Link]

  • Tangshan Solvents Trading Co., Ltd. (n.d.). Sodium Methoxide Solution. Available at: [Link]

  • Google Patents. (1980). US4205175A - Chlorination process.

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Technical Support Center: Purification of Crude 5-Chloro-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate.

I. Understanding the Purification Challenge

This compound is a substituted pyridine derivative crucial in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[1]. Synthetic routes can introduce a variety of impurities, including unreacted starting materials, isomers, and over-chlorinated byproducts[2]. This guide provides systematic approaches to achieving high purity through common laboratory techniques.

II. Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your purification experiments.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility[3].

Question 1: My this compound fails to crystallize from solution upon cooling. What should I do?

Answer: Failure to crystallize is a common issue that can be resolved by systematically addressing the following potential causes:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature[4]. For pyridine derivatives, which are generally polar, suitable solvents to screen include ethanol, methanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene/heptane[4][5].

  • Solution is Too Dilute: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness) at the boiling point, then allow it to cool slowly.

  • Supersaturation Not Achieved: Sometimes a supersaturated solution needs a nucleation site to initiate crystallization.

    • Solution: Try scratching the inside of the flask at the liquid-air interface with a glass rod. Alternatively, add a tiny seed crystal of previously purified this compound.

  • "Oiling Out": The compound may separate as a liquid (an oil) instead of a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.

    • Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. If oiling persists, try adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent")[5].

Question 2: The purity of my this compound did not improve significantly after recrystallization. Why?

Answer: This indicates that the chosen solvent is not effectively separating the impurities.

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to your target compound in the chosen solvent.

    • Solution: A different solvent or a two-solvent system may be necessary. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly. Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane[5].

  • Incomplete Removal of Mother Liquor: Residual solvent containing dissolved impurities can contaminate the final crystals.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during vacuum filtration to displace the mother liquor without dissolving a significant amount of the product.

B. Column Chromatography Troubleshooting

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase[6].

Question 3: I am getting poor separation of this compound from its impurities on a silica gel column. What can I do?

Answer: Poor separation can be due to several factors related to the mobile phase and stationary phase interactions.

  • Inappropriate Eluent System: The polarity of your eluent may not be optimal for separating your compound from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for substituted pyridines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone[7]. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for good separation on the column.

  • Peak Tailing: Pyridine derivatives, being basic, can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation[8].

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.

  • Compound Insolubility: If the compound has poor solubility in the eluent, it can lead to streaking and poor separation.

    • Solution: While you want to avoid a highly soluble eluent for good separation, your compound must be soluble enough to move through the column. If solubility is an issue, you may need to try a different eluent system. Chloroform/methanol is another common system for polar compounds[8].

C. Vacuum Distillation Troubleshooting

For liquid compounds with high boiling points, vacuum distillation is an effective purification method as it lowers the boiling point, preventing thermal decomposition[9][10].

Question 4: I am having trouble achieving a stable vacuum for the distillation of this compound.

Answer: A stable vacuum is crucial for a successful vacuum distillation.

  • Leaks in the System: Even small leaks can prevent the system from reaching the desired pressure.

    • Solution: Ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections for cracks or loose fittings.

  • Inadequate Pumping Capacity: The vacuum pump may not be powerful enough to overcome small leaks or outgassing from the system.

    • Solution: Use a high-vacuum pump and consider using a cold trap (e.g., with dry ice/acetone) between your distillation setup and the pump to protect the pump from volatile vapors[11].

Question 5: My this compound is decomposing during vacuum distillation.

Answer: Decomposition suggests that the temperature is still too high, even under vacuum.

  • Insufficient Vacuum: If the pressure is not low enough, the boiling point will not be sufficiently reduced.

    • Solution: Address any leaks in the system or use a more powerful vacuum pump to achieve a lower pressure.

  • Heating Too Strongly: The heating mantle may be set too high, causing localized overheating.

    • Solution: Heat the distillation flask gently and evenly. Use a stirring bar to ensure even heat distribution and prevent bumping[11].

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities in the synthesis of substituted pyridines can include[1][2]:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyridine ring or the methoxy and chloro substituents.

  • Positional Isomers: Isomers with the chloro, methoxy, or methyl groups in different positions on the pyridine ring.

  • Over-chlorinated or Under-chlorinated Byproducts: Compounds with more than one chlorine atom or lacking the chlorine atom.

  • Hydrolysis Products: For example, the corresponding pyridone if the methoxy group is cleaved.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): A robust technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like formic acid or ammonium acetate) is a good starting point[12][13].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. A non-polar capillary column like a DB-5 is often used for separating pyridine derivatives[14][15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard for the impurities[16][17].

Q3: How do I choose the best purification method for my crude sample?

A3: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following workflow can guide your decision:

purification_workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) analyze Analyze Purity (HPLC, GC, NMR) recrystallization->analyze column Column Chromatography column->analyze distillation->analyze is_pure Is the purity >99%? analyze->is_pure success Pure Product is_pure->column No is_pure->success Yes

Caption: Decision workflow for selecting a purification method.

IV. Data Presentation

Solvent Selection for Recrystallization

The following table provides a list of common laboratory solvents and their properties to assist in selecting a suitable recrystallization solvent for this compound. Given the polar nature of the pyridine ring and the ether linkage, polar solvents are a good starting point[4].

SolventBoiling Point (°C)PolarityNotes
Water 100Very HighMay be a poor solvent unless the compound is highly polar. Can be used as an anti-solvent with alcohols[18].
Ethanol 78HighA good starting point for many polar organic compounds.
Methanol 65HighSimilar to ethanol, but more volatile.
Acetone 56Medium-HighA versatile solvent, often used in solvent mixtures.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity.
Dichloromethane 40MediumOften too good a solvent at room temperature, but useful for chromatography.
Toluene 111LowCan be effective for less polar compounds or as the less polar component in a solvent pair.
Hexane/Heptane 69 / 98Very LowTypically used as an anti-solvent for polar compounds[5].

V. Experimental Protocols

A. General Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

B. General Flash Column Chromatography Protocol
  • Eluent Selection: Use TLC to determine a suitable eluent system that gives an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

VI. References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • Al-Rimawi, F., & Zare, D. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(15), 4935. [Link]

  • Martinez, A. G., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7(1), 1-9. [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Welch Vacuum. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • YouTube. (2022). Vacuum Distillation. Retrieved from [Link]

  • PubMed. (1986). Gas Chromatographic Separation of Substituted Pyridines. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Pyridine Manufacturers Suppliers Factory. Retrieved from [Link]

  • Busch Australia. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from

  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyridines. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical heterocyclic scaffold. This resource is structured to not only offer solutions but also to explain the underlying chemical principles governing the formation of common impurities, empowering you to optimize your synthetic routes for higher purity and yield.

Section 1: Troubleshooting Guides for Common Pyridine Syntheses

This section provides detailed troubleshooting for some of the most widely used methods in pyridine synthesis. Each guide is presented in a question-and-answer format to directly address specific experimental issues.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[1][2][3] While versatile, it is not without its challenges.

Q1: My Hantzsch reaction is producing a significant amount of a symmetrical byproduct. How can I improve the regioselectivity?

A1: The formation of symmetrical 1,4-dihydropyridines is a common impurity when using two different β-ketoesters. This arises from the self-condensation of each β-ketoester with the aldehyde.

  • Causality: The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and an α,β-unsaturated ketone (from a Knoevenagel condensation of the other β-ketoester and the aldehyde).[1][3] If the reactivities of the two β-ketoesters are similar, a mixture of enamines and unsaturated ketones will form, leading to a statistical mixture of products.

  • Troubleshooting & Optimization:

    • Sequential Addition: Instead of a one-pot reaction, adopt a stepwise approach. First, synthesize the enamine of the more reactive β-ketoester. Then, in a separate step, react the purified enamine with the α,β-unsaturated ketone derived from the second β-ketoester.

    • Steric Hindrance: Employing a β-ketoester with a bulky substituent can favor the formation of the desired unsymmetrical product by sterically hindering the self-condensation pathway.[4]

    • Catalyst Choice: While typically acid- or base-catalyzed, exploring different catalysts can influence the relative rates of the competing reaction pathways. For instance, using a milder catalyst might allow for better kinetic differentiation between the two β-ketoesters.

Q2: I've isolated the 1,4-dihydropyridine intermediate, but the subsequent oxidation to the pyridine is low-yielding and produces multiple byproducts. What are the best practices for this aromatization step?

A2: The oxidation of 1,4-dihydropyridines can be a delicate step, with incomplete oxidation or over-oxidation leading to a complex mixture of products.

  • Causality: Harsh oxidizing agents can lead to the degradation of the pyridine ring or side chains. Incomplete oxidation will leave residual 1,4-dihydropyridine in your final product.

  • Troubleshooting & Optimization:

    • Choice of Oxidant: A range of oxidizing agents can be used, from classic reagents like nitric acid and potassium permanganate to milder options like ferric chloride or iodine in refluxing methanol.[5] The choice of oxidant should be tailored to the specific substituents on your pyridine ring. For sensitive functional groups, milder, more selective oxidants are preferable.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation.

    • One-Pot Synthesis: Consider a one-pot synthesis where the oxidant is included in the initial reaction mixture. This can directly yield the pyridine product and avoid the isolation of the potentially unstable 1,4-dihydropyridine intermediate.[2][5]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines, valued for its high atom economy and the fact that it does not require a final oxidation step.[6][7]

Q1: My Kröhnke synthesis is resulting in a low yield, and I'm isolating a significant amount of an intermediate. What is happening?

A1: A common issue in the Kröhnke synthesis is the incomplete cyclization of the 1,5-dicarbonyl intermediate.

  • Causality: The reaction proceeds via a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[7] This intermediate must then cyclize with a nitrogen source (commonly ammonium acetate) to form the pyridine ring. If the cyclization step is inefficient, the 1,5-dicarbonyl intermediate can accumulate or decompose.

  • Troubleshooting & Optimization:

    • Purity of Ammonium Acetate: Ensure the use of high-purity, anhydrous ammonium acetate. The presence of moisture can interfere with the cyclization and dehydration steps.

    • Temperature Control: While the Kröhnke synthesis is often performed at elevated temperatures, excessive heat can lead to the decomposition of the 1,5-dicarbonyl intermediate. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.

    • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Glacial acetic acid is often a good choice as it can also act as a catalyst.

Q2: The purification of my final pyridine product is difficult due to the presence of pyridine as a byproduct. How can I simplify the workup?

A2: The Kröhnke synthesis uses a pyridinium salt as a reactant, and pyridine is released as a byproduct during the reaction.[6]

  • Causality: The pyridinium group on the α-pyridinium methyl ketone salt acts as a leaving group during the formation of the pyridine product.

  • Troubleshooting & Optimization:

    • Aqueous Workup: Pyridine is water-soluble. A thorough aqueous workup, including washing the organic layer with dilute acid (e.g., 1M HCl) can effectively remove the pyridine byproduct by forming the water-soluble pyridinium hydrochloride salt.

    • Distillation/Sublimation: If the desired substituted pyridine is significantly less volatile than pyridine, purification by distillation or sublimation under reduced pressure can be an effective method.

    • Chromatography: If other methods fail, column chromatography on silica gel can be used to separate the product from residual pyridine.

Bohlmann-Rahtz Pyridine Synthesis

This synthesis allows for the formation of 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[8][9][10]

Q1: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition and low yields. Are there milder alternatives?

A1: The high-temperature requirement for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate is a known drawback of the classical Bohlmann-Rahtz synthesis.[5][8]

  • Causality: The initially formed aminodiene intermediate is often in a configuration that is not suitable for cyclization. Thermal energy is required to overcome the rotational barrier for isomerization to the reactive conformation.

  • Troubleshooting & Optimization:

    • Acid Catalysis: The use of Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ytterbium triflate, zinc bromide) can significantly lower the temperature required for cyclodehydration.[5][8] These catalysts promote both the initial conjugate addition and the final cyclization step.

    • One-Pot, Three-Component Reaction: To avoid the isolation of the potentially unstable enamine and aminodiene intermediates, consider a one-pot, three-component approach where the enamine is generated in situ from a ketone and ammonium acetate, which then reacts with the ethynylketone.[8]

Guareschi-Thorpe Pyridine Synthesis

This condensation reaction is used to synthesize pyridine derivatives, often 2-pyridones, from cyanoacetic esters and β-dicarbonyl compounds in the presence of ammonia.[11][12][13]

Q1: My Guareschi-Thorpe reaction mixture is becoming viscous, and the yield of the desired pyridone is low. What is causing this?

A1: Polymerization of the cyanopyridine product is a potential side reaction, especially under harsh conditions.[14]

  • Causality: The cyano group can participate in polymerization reactions, particularly at elevated temperatures or in the presence of certain catalysts.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain a consistent and moderate reaction temperature to avoid localized overheating that can initiate polymerization.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product to conditions that may favor polymerization.

Q2: I am observing significant hydrolysis of my cyanoester starting material. How can I minimize this side reaction?

A2: Hydrolysis of the ester and cyano groups is a common side reaction, especially when using aqueous ammonia.

  • Causality: The basic conditions of the reaction can promote the hydrolysis of both the ester and nitrile functionalities, leading to the formation of carboxylic acids and amides, respectively.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the extent of hydrolysis.

    • Buffered Systems: If an aqueous medium is necessary, consider using a buffered system to maintain a near-neutral pH. An advanced protocol utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[14][15]

Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene.[16][17][18][19]

Q1: The yield of my Ciamician-Dennstedt rearrangement is very low, and I am isolating a significant amount of a formylated byproduct. What is the cause of this?

A1: A major competing side reaction in the Ciamician-Dennstedt rearrangement is the Reimer-Tiemann formylation of the pyrrole substrate.[20]

  • Causality: The reaction conditions for generating dihalocarbenes (e.g., chloroform and a strong base) are also conducive to the Reimer-Tiemann reaction, where the pyrrole ring is formylated.

  • Troubleshooting & Optimization:

    • Alternative Carbene Precursors: To circumvent the Reimer-Tiemann side reaction, consider using alternative dihalocarbene precursors that do not involve haloforms and strong bases.

    • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants and the rate of addition of the haloform to the reaction mixture. Slow addition may help to minimize the concentration of the reactive intermediates that lead to formylation.

Section 2: Impurity Summary and Analytical Detection

The following table summarizes common impurities in pyridine synthesis and recommended analytical methods for their detection.

Synthesis MethodCommon Impurity/ByproductSource/MechanismRecommended Analytical Method(s)
Hantzsch Symmetrical 1,4-dihydropyridinesSelf-condensation of β-ketoestersHPLC, LC-MS, NMR[21][22]
Incompletely oxidized 1,4-dihydropyridineInefficient aromatization stepHPLC, LC-MS, UV-Vis Spectroscopy
Over-oxidation/degradation productsHarsh oxidation conditionsHPLC, LC-MS, GC-MS[22][23]
Kröhnke 1,5-dicarbonyl intermediateIncomplete cyclizationLC-MS, NMR
PyridineLeaving group from pyridinium saltGC-MS, NMR[23]
Bohlmann-Rahtz Aminodiene intermediateIncomplete cyclodehydrationLC-MS, NMR
Decomposition productsHigh reaction temperaturesGC-MS, LC-MS[22][23]
Guareschi-Thorpe Polymeric materialsPolymerization of cyanopyridine productSize Exclusion Chromatography (SEC)
Hydrolysis products (carboxylic acids, amides)Hydrolysis of ester and cyano groupsLC-MS, IR Spectroscopy
Ciamician-Dennstedt Formylated pyrrolesCompeting Reimer-Tiemann reactionGC-MS, LC-MS, NMR[22][23]

Section 3: Experimental Protocols

Protocol 3.1: Purification of a Substituted Pyridine by Acid-Base Extraction

This protocol is effective for removing basic impurities, such as residual pyridine, from a less basic substituted pyridine product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (aq). The basic impurities will be protonated and extracted into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the purified product.

Protocol 3.2: General Procedure for Column Chromatography Purification

Column chromatography is a versatile technique for separating the desired pyridine derivative from a variety of impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent and then adding the silica gel. Remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyridine.

Section 4: Visualizing Impurity Formation and Troubleshooting

Diagram 4.1: Competing Pathways in Hantzsch Synthesis

Hantzsch_Side_Reaction cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde Aldehyde Desired_Pathway Desired Unsymmetrical Condensation Aldehyde->Desired_Pathway Side_Pathway_A Self-Condensation of A Aldehyde->Side_Pathway_A Side_Pathway_B Self-Condensation of B Aldehyde->Side_Pathway_B beta-Ketoester_A beta-Ketoester_A beta-Ketoester_A->Desired_Pathway beta-Ketoester_A->Side_Pathway_A beta-Ketoester_B beta-Ketoester_B beta-Ketoester_B->Desired_Pathway beta-Ketoester_B->Side_Pathway_B NH3 NH3 NH3->Desired_Pathway NH3->Side_Pathway_A NH3->Side_Pathway_B Desired_Product Unsymmetrical Pyridine Desired_Pathway->Desired_Product Symmetrical_Impurity_A Symmetrical Pyridine A Side_Pathway_A->Symmetrical_Impurity_A Symmetrical_Impurity_B Symmetrical Pyridine B Side_Pathway_B->Symmetrical_Impurity_B

Caption: Competing reaction pathways in the Hantzsch synthesis leading to desired and impurity products.

Diagram 4.2: Troubleshooting Workflow for Low Yield in Pyridine Synthesis

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Identify_Impurity Identify Major Impurities/ Byproducts Analyze_Crude->Identify_Impurity Optimize_Protocol Optimize Reaction Protocol Based on Impurity Identity Identify_Impurity->Optimize_Protocol Purification Develop Purification Strategy Optimize_Protocol->Purification Success Improved Yield and Purity Purification->Success

Caption: A systematic workflow for troubleshooting low-yielding pyridine synthesis reactions.

References

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Unknown Author. (n.d.). Pyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • Evans, P. (2018). Single-Carbon Atom Insertion into Aromatic Heterocycles. Nottingham ePrints. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. (n.d.). Ciamician–Dennstedt rearrangement. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Mondal, J., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170253. [Link]

  • Housecroft, C. E. (2022). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Chemistry, 4(3), 882-895. [Link]

  • Chemistry LibreTexts. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Google Patents. (n.d.).
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chemistry Online. (2023). Ciamician-Dennstedt rearrangement. [Link]

  • Chemistry School. (n.d.). Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. [Link]

  • Química Orgánica. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25385-25392. [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 377-386. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

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Sources

Technical Support Center: Improving Yield in Suzuki Coupling of Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of heteroaryl chlorides. The inherent electronic properties and potential for catalyst inhibition make these substrates particularly demanding. This document provides a structured approach to troubleshooting and optimization, moving from foundational checks to advanced strategies, to help you achieve higher yields and more robust reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the Suzuki coupling of heteroaryl chlorides.

Q1: My Suzuki coupling with a heteroaryl chloride is giving low to no yield. What are the first things I should check?

A1: When a reaction fails, it's crucial to first verify the integrity of your foundational parameters before exploring more complex variables.

  • Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Some precatalysts can degrade over time or are sensitive to air.[1][2] Consider using a fresh batch or, preferably, a more robust, air-stable precatalyst from a reputable supplier.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and the unwanted homocoupling of your boronic acid partner, consuming it in a non-productive pathway.[1] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar).[3]

  • Reagent Purity & Stability: Verify the purity of your heteroaryl chloride and boronic acid. Boronic acids, in particular, can be prone to dehydration to form cyclic boroxines or undergo protodeboronation upon storage. Consider using a freshly opened bottle or purifying the reagent if its quality is uncertain.

  • Base Activation: Ensure your base is active and dry, especially if using anhydrous conditions. For example, potassium carbonate (K₂CO₃) should be finely ground and dried before use to maximize its surface area and reactivity.[3]

Q2: I'm observing a significant amount of unreacted heteroaryl chloride. What is the most likely cause?

A2: The primary reason for unreacted aryl chloride is an inefficient or slow oxidative addition step. The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making its activation the rate-limiting step in many cases.[4]

  • Causality: Oxidative addition involves the insertion of the Pd(0) catalyst into the C-Cl bond. This step is favored by an electron-rich palladium center. If the ligand bound to the palladium is not sufficiently electron-donating, the catalyst may not be reactive enough to break the C-Cl bond efficiently.[2]

  • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed specifically to enhance the electron density on the palladium center, thereby accelerating oxidative addition for challenging substrates like heteroaryl chlorides.[2][5][6]

Q3: My main side-product is from protodeboronation (the boronic acid is replaced by a hydrogen). How can I minimize this?

A3: Protodeboronation is a common side reaction, especially with electron-rich or sensitive heteroaryl boronic acids. It is often promoted by the presence of water and certain bases.

  • Mechanism: The presence of water in combination with the base can lead to the cleavage of the C-B bond, replacing it with a C-H bond before transmetalation can occur.

  • Troubleshooting Strategies:

    • Use Anhydrous Conditions: Employing a strong, non-nucleophilic base that has low solubility in organic solvents, such as potassium phosphate (K₃PO₄), can be effective.[2][5] Ensure your solvent is rigorously dried.

    • Switch Boron Reagent: Boronate esters, particularly MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids. They slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.

    • Optimize Base and Solvent: In some cases, weaker bases like potassium fluoride (KF) can be sufficient to activate the boron reagent for transmetalation without aggressively promoting protodeboronation.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions organized by specific reaction components for more persistent issues.

2.1 Catalyst & Ligand Selection: The Key to Activating C-Cl Bonds

Q: Which palladium catalyst and ligand system is best for a challenging heteroaryl chloride coupling?

A: There is no single "best" system, as the optimal choice depends heavily on the electronic and steric nature of your specific heteroaryl chloride. However, for these challenging substrates, the focus should be on ligands that promote the difficult oxidative addition step.[2][4]

  • Expertise & Causality: Heteroaryl chlorides require highly active catalysts. The ligand's role is twofold: its electron-donating ability enriches the palladium center to facilitate C-Cl bond cleavage, and its steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[2]

  • Recommended Ligand Classes:

    • Biaryl Monophosphine Ligands (Buchwald Ligands): This is often the first class to screen. Ligands like SPhos, XPhos, and RuPhos are exceptionally effective for heteroaryl couplings due to their combination of electron-rich character and significant steric hindrance.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are even more electron-releasing than most phosphines. They form very stable and highly active palladium complexes, making them excellent choices for unreactive chlorides.[6]

    • Specialized Ligands: For particularly difficult couplings, ligands like CataCXium A have been shown to be uniquely competent, especially under anhydrous conditions.[7]

  • The Advantage of Precatalysts: Using modern palladium precatalysts (e.g., SPhos-Pd-G3) is highly recommended. These are air-stable complexes that efficiently generate the active LPd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[2][7]

2.2 The Role of the Base: More Than Just an Activator

Q: What is the role of the base, and how do I choose the right one for my heteroaryl chloride coupling?

A: The base is critical; it activates the boronic acid for the transmetalation step.[6][8] In this step, a boronate species [R-B(OH)₃]⁻ is formed, which is more nucleophilic and readily transfers its organic group to the palladium center. The choice of base can dramatically influence reaction rate and side-product formation.

  • Base Comparison:

    • Potassium Carbonate (K₂CO₃): A common first choice, often used in aqueous solvent mixtures (e.g., dioxane/water). It is effective for many systems but can promote protodeboronation if the substrate is sensitive.[2]

    • Potassium Phosphate (K₃PO₄): A stronger, yet sparingly soluble base typically used in anhydrous polar aprotic solvents like dioxane or toluene. It is highly effective for preventing protodeboronation and is a go-to for difficult couplings.[5][9]

    • Cesium Carbonate (Cs₂CO₃): A very strong base whose higher solubility in organic solvents can sometimes accelerate slow reactions. However, its high basicity can be detrimental to substrates with sensitive functional groups.[9]

2.3 Solvent System Considerations

Q: How does the solvent impact the yield, and what are the best options for heteroaryl chlorides?

A: The solvent system must solubilize the reagents and catalyst while being compatible with the reaction conditions. The choice between aqueous and anhydrous systems is a key decision point.

  • Aqueous Biphasic Systems (e.g., Dioxane/H₂O, Toluene/H₂O): These are common starting points. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] However, water can also promote catalyst decomposition and protodeboronation.[10]

  • Anhydrous Polar Aprotic Solvents (e.g., Dioxane, Toluene, CPME): Often preferred for sensitive substrates to minimize water-related side reactions.[5] These systems are typically paired with bases like K₃PO₄. Poor solubility of reagents can sometimes be an issue.[7]

  • Highly Polar Solvents (e.g., DMF, DMAc): These can be useful for solubilizing highly polar heteroaryl substrates but can sometimes lead to catalyst deactivation at high temperatures.

2.4 Substrate-Specific Issues: Catalyst Inhibition

Q: My heteroaryl chloride has a Lewis basic nitrogen (e.g., pyridine, pyrimidine) near the reaction site. Could this be inhibiting the catalyst?

A: Yes, this is a well-known problem. Lewis basic heteroatoms can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[7]

  • Mitigation Strategies:

    • Use Bulky Ligands: Sterically demanding ligands (e.g., XPhos, tBu₃P) can physically block the heteroatom from coordinating to the palladium center, preserving catalyst activity.[2]

    • Employ Additives: In some refractory cases, additives like trimethyl borate have been shown to enhance reaction rates, potentially by preventing catalyst poisoning by the heteroatomic units.[7]

    • Protecting Groups: If the inhibiting group is an N-H (e.g., in an indole or pyrrole), protecting it (e.g., with a Boc group) can prevent catalyst chelation and improve yields.[11]

Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Ligand Screening

This protocol outlines a method for efficiently screening different ligands to find the optimal conditions for your specific heteroaryl chloride.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the heteroaryl chloride (1.0 equiv) and the boronic acid or ester (1.2–1.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the respective ligand (4-5 mol %) to each vial. Alternatively, add the desired palladium precatalyst (2-4 mol %) directly.

  • Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv) to each vial. Add the degassed solvent (e.g., dioxane, to achieve a 0.1 M concentration) via syringe.

  • Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (e.g., 80–110 °C).

  • Monitoring: After a set time (e.g., 4, 12, or 24 hours), take an aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and product formation.

Table 1: Ligand Selection Guide for Heteroaryl Chlorides
Ligand ClassExample LigandsKey CharacteristicsBest For...
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically bulky.[2][5]General-purpose for difficult C-Cl activation. A great starting point for screening.
Dialkylphosphines tBu₃P, PCy₃Very electron-rich but can be sensitive to air.Electron-deficient heteroaryl chlorides where oxidative addition is very slow.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form robust catalysts.[6]Unreactive chlorides and when catalyst stability at high temperatures is needed.
Specialized Ligands CataCXium AEffective in anhydrous systems for challenging substrates.[7]Refractory heteroaryl-heteroaryl couplings where other ligands fail.[7]
Section 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-Cl (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Cl) trans_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) oa_start oa_complex->oa_start Catalyst Inhibition (by Heteroatom) re_start trans_complex->re_start Reductive Elimination product Ar-Ar' (Coupled Product) re_start->product trans_start

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Active Catalyst? start->check_basics analysis Analyze Crude Reaction: What is the main component? check_basics->analysis sm Mainly Starting Material (Heteroaryl Chloride) analysis->sm Unreacted Ar-Cl homo Mainly Homocoupling (Ar'-Ar') analysis->homo Side Products deboro Mainly Protodeboronation (Ar'-H) analysis->deboro Side Products sol_sm Problem: Slow Oxidative Addition Solution: 1. Increase Temperature 2. Use Electron-Rich, Bulky Ligand   (e.g., SPhos, XPhos, NHC) 3. Use G3/G4 Precatalyst sm->sol_sm sol_homo Problem: O₂ Contamination Solution: 1. Improve Degassing Protocol 2. Ensure Positive Inert Gas Pressure homo->sol_homo sol_deboro Problem: Water/Base Issue Solution: 1. Use Anhydrous Solvent + K₃PO₄ 2. Switch to Boronate Ester 3. Use Milder Base (e.g., KF) deboro->sol_deboro

Caption: A decision tree for troubleshooting low-yielding reactions.

References
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Ghaffar, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(45), 28273-28280. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Cherney, A. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9584-9591. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6443-6457. Retrieved from [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6443-6457. Retrieved from [Link]

  • ResearchGate. (2021). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(1), 159-162. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Clot, E., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(1), 1-6. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with electron-rich aryl and heteroaryl halides. Unlike their electron-deficient counterparts, these substrates present unique mechanistic hurdles that demand a more nuanced approach to catalyst selection. This document provides in-depth, cause-and-effect explanations and practical solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the reactivity of electron-rich halides in cross-coupling reactions.

Q1: Why are electron-rich aryl halides so challenging for standard cross-coupling reactions?

A1: The primary difficulty lies in the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition . Electron-donating groups (EDGs) like ethers (-OR), amines (-NR₂), or alkyl groups on the aromatic ring increase the electron density of the carbon-halogen (C-X) bond. This enhanced electron density has two major consequences:

  • Increased C-X Bond Strength: The bond becomes stronger and less polarized, making it more difficult for the electron-rich Pd(0) catalyst to break.[1]

  • Repulsion with the Catalyst: The nucleophilic Pd(0) center is electronically repelled by the electron-rich aromatic ring, slowing the initial interaction required for oxidative addition.[2]

Standard catalyst systems, such as those using triphenylphosphine (PPh₃), are often not electron-rich enough or sterically demanding enough to overcome this activation barrier, leading to sluggish or failed reactions.[3]

Q2: What is the mechanistic solution to the slow oxidative addition with these substrates?

A2: To accelerate the oxidative addition step, the Pd(0) catalyst must be made more reactive. This is achieved by modifying its coordination sphere with specific ligands that possess two key properties: high steric bulk and strong electron-donating ability .

  • Steric Bulk: Bulky ligands, like the biaryl phosphines developed by Buchwald, favor the formation of a highly reactive, 12-electron monoligated palladium species (L-Pd(0)).[4][5][6] This coordinatively unsaturated species is significantly more reactive towards challenging substrates than the more stable 14-electron bis-ligated complex (L₂-Pd(0)).[7]

  • Electron-Donating Character: Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center.[8][9] This enhances its nucleophilicity, making it more potent in attacking the C-X bond of the electron-rich halide.

The synergy between steric hindrance and electron-richness is the cornerstone of modern catalyst design for these difficult couplings.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you might encounter in the lab.

Q3: My Suzuki-Miyaura reaction with 4-chloroanisole is completely inert. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What's wrong?

A3: Your catalyst system is not active enough for this challenging substrate. 4-Chloroanisole is an electron-rich aryl chloride, which represents one of the most difficult classes of substrates for oxidative addition.[10] Pd(PPh₃)₄ is a reliable catalyst for aryl bromides and iodides but generally fails with unactivated chlorides.

Recommended Action:

  • Switch to a Modern Catalyst System: Employ a catalyst system known for activating aryl chlorides. The combination of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos-G3-Pd) with a bulky, electron-rich biarylphosphine ligand is essential.

  • Select an Appropriate Ligand: For this substrate, ligands like XPhos , SPhos , or RuPhos are excellent starting points. They provide the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of the C-Cl bond.[11][12]

  • Use a Stronger Base: Potassium carbonate (K₂CO₃) may not be sufficiently strong. Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote the transmetalation step effectively.[13]

Q4: I am attempting a Buchwald-Hartwig amination between 2-bromoanisole and morpholine. The reaction is very slow and gives me a low yield, along with a significant amount of anisole (from hydrodehalogenation). How can I improve this?

A4: This issue points to a catalytic cycle where the desired reductive elimination to form the C-N bond is slow, allowing side reactions like hydrodehalogenation to compete. While 2-bromoanisole is more reactive than its chloride analog, it still benefits from a well-chosen catalyst.

Causality & Solution:

  • Slow Reductive Elimination: The formation of the hydrodehalogenation byproduct (anisole) suggests that the L-Pd(Ar)(NR₂) intermediate is not efficiently undergoing reductive elimination. This can be caused by an inappropriate ligand or suboptimal reaction conditions.

  • Ligand Choice: The choice of ligand is critical for promoting the final C-N bond-forming step. Bulky biarylphosphine ligands are known to accelerate reductive elimination.[4] For C-N coupling, ligands from the Josiphos family or specific Buchwald ligands like tBuXPhos are often highly effective.

  • Base Selection: The base is crucial in amination reactions. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[11] Ensure your base is fresh and added under an inert atmosphere.

Recommended Action:

  • Screen a panel of bulky, electron-rich ligands. Start with a ligand designed for C-N coupling, such as BrettPhos or tBuXPhos .

  • Switch to NaOt-Bu as the base.

  • Ensure your solvent (e.g., toluene or DME) is rigorously anhydrous.

Q5: My reaction produces a lot of boronic acid homocoupling (biaryl byproduct). How do I prevent this?

A5: Boronic acid homocoupling in Suzuki reactions is almost always caused by the presence of oxygen .[13] The mechanism involves a base-promoted aerobic oxidation of the boronic acid, which can then transmetalate with another boronic acid molecule on the palladium center.

Recommended Action (Self-Validating Protocol):

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is a series of "freeze-pump-thaw" cycles (at least three). For routine work, sparging the solvent with argon or nitrogen for 30-60 minutes is often sufficient.

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been oven- or flame-dried to remove adsorbed water and air.

  • Reagent Purity: Use high-purity boronic acid. Some batches may contain impurities that promote homocoupling.

  • Controlled Addition: In some cases, adding the boronic acid slowly via syringe pump to an already-hot reaction mixture can minimize its decomposition and homocoupling before the catalytic cycle begins in earnest.

Section 3: Proactive Catalyst & Ligand Selection

This section provides a framework for choosing the right catalyst system from the start.

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst system based on the nature of your electron-rich halide.

G cluster_0 Substrate Analysis cluster_1 Ligand & Conditions Strategy Start Identify Halide (Ar-X) Halide_Type What is X? Start->Halide_Type Chloride Aryl Chloride (Ar-Cl) (Most Challenging) Halide_Type->Chloride Cl Bromide Aryl Bromide (Ar-Br) (Moderately Challenging) Halide_Type->Bromide Br Iodide Aryl Iodide (Ar-I) (Least Challenging) Halide_Type->Iodide I Ligand_Cl Use Bulky Biarylphosphines: XPhos, SPhos, RuPhos or advanced NHCs (e.g., IPr*) + Strong Base (K3PO4, NaOtBu) Chloride->Ligand_Cl High activation barrier Ligand_Br Start with Bulky Monophosphines: P(t-Bu)3, cataCXium A or Biarylphosphines (e.g., SPhos) + Moderate/Strong Base Bromide->Ligand_Br Intermediate barrier Ligand_I Standard ligands may work: PPh3, dppf Consider milder base (K2CO3) Iodide->Ligand_I Low activation barrier caption Fig 1. Decision workflow for catalyst selection.

Caption: Fig 1. Decision workflow for catalyst selection based on the aryl halide identity.

The Role of the Ligand: A Deeper Look

The choice of ligand is arguably the most critical parameter. For electron-rich systems, bulky biaryl monophosphine ligands are often the catalysts of choice.

G cluster_0 Catalytic Cycle cluster_1 Ligand Effect L2Pd L₂Pd⁰ (Inactive Precursor) LPd L-Pd⁰ (Active Catalyst) L2Pd->LPd Ligand Dissociation OxAdd L-PdII(Ar)(X) Oxidative Adduct LPd->OxAdd + Ar-X (Slow Step) OxAdd->L2Pd Transmetalation & Reductive Elimination Ligand Bulky Ligand (L) (e.g., XPhos) Ligand->L2Pd Favors Dissociation Effect Steric pressure destabilizes L₂Pd⁰, shifting equilibrium towards the highly reactive L-Pd⁰ species. caption Fig 2. Role of bulky ligands in promoting the active catalyst.

Caption: Fig 2. How bulky ligands facilitate the formation of the active L-Pd(0) species.

Comparison of Common Ligands for Electron-Rich Halides

The table below summarizes the properties and common applications of state-of-the-art ligands.

LigandKey FeaturesPrimary Applications (with Electron-Rich Halides)
XPhos Very bulky and electron-rich. Highly general for many coupling types.Suzuki-Miyaura, Buchwald-Hartwig amination of aryl chlorides and bromides.
SPhos Slightly less bulky than XPhos, often shows excellent reactivity.General Suzuki-Miyaura couplings, especially with heteroaryl halides.
RuPhos Features a cyclopentyl group on the biaryl backbone; highly active.Suzuki-Miyaura and C-N couplings, particularly with hindered substrates.
cataCXium® A A bulky, electron-rich di-adamantylalkylphosphine.Excellent for Suzuki-Miyaura with aryl chlorides.
P(t-Bu)₃ A simple, yet highly effective electron-rich and bulky trialkylphosphine.Suzuki-Miyaura with aryl bromides and some activated chlorides.[14]

Section 4: Experimental Protocol Example

This section provides a robust, step-by-step protocol for a challenging Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol is designed to be self-validating. If it fails, it strongly indicates an issue with reagent quality or inert atmosphere technique rather than the methodology itself.

Reagents & Equipment:

  • 4-Chloroanisole

  • Phenylboronic Acid

  • XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + XPhos ligand)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition (Solid): In the drybox or under a strong counterflow of argon, add to the flask:

    • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol %)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Seal and Purge: Seal the flask with a septum. Evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The final solvent ratio should be 4:1 dioxane:water.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should reach completion within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Chen, J., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 8(7), 605-607. [Link]

  • Kolawole, O. S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5273-5309. [Link]

  • Simmons, B. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. [Link]

  • Yang, Y., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Devine, S. K., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis, 9(6), 5123-5140. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Singh, R., et al. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Serbian Chemical Society, 79(11), 1315-1343. [Link]

  • Correa, A., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(24), 6210-6246. [Link]

  • The Organic Chemistry Tutor. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Alison, J. C., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(15), 5976-5981. [Link]

  • Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15395-15491. [Link]

  • Shizu, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Ahlquist, M., & Norrby, P.-O. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 26(22), 5514-5519. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 131(42), 15122-15132. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Zhang, A., et al. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Accounts of Chemical Research. [Link]

  • Wang, D., & Hartwig, J. F. (2020). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 10(15), 8435-8449. [Link]

  • Bickelhaupt, F. M., et al. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Myers, A. (n.d.). Cross-Coupling Chemistry. [Link]

  • McIndoe, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10931-10934. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Stradiotto, M., et al. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. [Link]

  • Mmutlane, E. M., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 523, 120405. [Link]

  • Nolan, S. P., et al. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Communications. [Link]

  • Reddit user discussion. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Morales-Ires, R., et al. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 28(14), 5364. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • MacMillan, D. W. C., et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. Nature Chemistry. [Link]

  • Sigman, M. S., & Gensch, T. (2018). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 140(47), 16064-16068. [Link]

  • Wang, X., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6110-6115. [Link]

  • Carrow, B. P., & Chen, C. (2020). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Nolan, S. P., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9676-9684. [Link]

Sources

Preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the common but often persistent issue of boronic acid homocoupling. Here, we will move beyond simple procedural lists to explore the underlying mechanisms of this side reaction and provide scientifically grounded, actionable strategies to ensure the success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is boronic acid homocoupling, and why is it a significant problem?

Boronic acid homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid (or its derivatives) react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid reagent, directly lowering the potential yield of your desired cross-coupled product (Ar-Ar').

  • Complex Purification: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.

  • Catalyst Consumption: The pathways leading to homocoupling can consume the active palladium catalyst, slowing down or stalling the desired catalytic cycle.

Q2: What are the primary causes of boronic acid homocoupling?

Understanding the root cause is critical for effective troubleshooting. Homocoupling primarily occurs through two mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common pathway. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled byproduct and regenerate Pd(0).[1][2][3][4] The presence of oxygen is a well-documented promoter of this unwanted reaction.[5]

  • Pd(II)-Mediated Homocoupling (Catalyst Precursor Pathway): If you start with a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction is the stoichiometric reaction with two boronic acid molecules, which generates the homocoupled product.[1][2] This means that homocoupling can occur before the main catalytic cycle even begins.

A visual representation of the desired Suzuki cycle versus the homocoupling side reaction is shown below.

Suzuki_vs_Homocoupling Figure 1. Competing Pathways in Suzuki Coupling cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (Ar-X) PdII_Source Pd(II) Source (from O₂ or Precatalyst) Pd0->PdII_Source O₂ Oxidation TM_Complex Ar-Pd(II)L_n-Ar' OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid 2 Ar'-B(OH)₂ Diaryl_Pd Ar'-Pd(II)L_n-Ar' BoronicAcid->Diaryl_Pd Double Transmetalation PdII_Source->Diaryl_Pd Homocoupling_Product Ar'-Ar' Diaryl_Pd->Homocoupling_Product Reductive Elimination Homocoupling_Product->Pd0 Pd(0) Formed

Sources

Technical Support Center: Managing Protodeboronation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing protodeboronation, a common but often misunderstood side reaction in metal-catalyzed cross-coupling. This guide is designed for researchers, chemists, and process development professionals who utilize boronic acids and their derivatives. Here, we move beyond simple procedural lists to explain the underlying causality of protodeboronation and provide robust, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions - Understanding Protodeboronation

This section addresses the fundamental principles of protodeboronation. Understanding the "why" is the first step toward developing an effective solution.

FAQ 1.1: What is protodeboronation and why is it detrimental to my reaction?

Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid or ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, converting your valuable organoboron reagent into a simple arene or heteroarene byproduct, which directly lowers the yield of your desired cross-coupled product. In Suzuki-Miyaura reactions, this side reaction competes directly with the productive transmetalation step in the catalytic cycle.[1][2]

Diagram: The Competing Pathways

Below is a simplified representation of the competition between the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation ArBOH Ar-B(OH)₂ ArPdL2X Ar-Pd(L)₂-X ArBOH->ArPdL2X Transmetalation (Productive Path) ArPdL2Ar Ar-Pd(L)₂-Ar' Product Ar-Ar' ArPdL2Ar->Product Reductive Elimination ArBOH2 Ar-B(OH)₂ Byproduct Ar-H ArBOH2->Byproduct Protodeboronation (Destructive Path) G start Problem: Low Yield & Ar-H Byproduct check_base Is the base strong/nucleophilic? (e.g., NaOH, NaOEt) start->check_base change_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, CsF) check_base->change_base Yes check_water Are aqueous or protic solvents used? check_base->check_water No end Re-evaluate Yield change_base->end use_anhydrous Action: Implement anhydrous conditions. Use dry aprotic solvents (Toluene, Dioxane, 2-MeTHF) check_water->use_anhydrous Yes check_temp Is the reaction run at high temperature (>80 °C)? check_water->check_temp No use_anhydrous->end lower_temp Action: Lower the temperature. Screen 40-60 °C range. check_temp->lower_temp Yes check_reagent Is the boronic acid known to be unstable? check_temp->check_reagent No lower_temp->end change_reagent Action: Switch to a more stable boron derivative (Pinacol Ester, MIDA Boronate, or Organotrifluoroborate) check_reagent->change_reagent Yes check_reagent->end No change_reagent->end

Sources

Technical Support Center: Laboratory Water Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Laboratory Water Purification. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity water for their critical applications. The integrity of your experimental results is directly linked to the quality of your reagents, with water being the most fundamental.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, ensuring your water purification system operates at peak performance.

Understanding Laboratory Water Grades

To effectively troubleshoot your system, it's crucial to understand the different grades of laboratory water and their specific applications. The most widely referenced standard is ASTM D1193.[2] This standard categorizes reagent water into four types, with Type I being the purest.[2]

Data Presentation: ASTM D1193 Water Quality Standards
ParameterType I*Type II**Type IIIType IV
Resistivity (MΩ·cm @ 25°C, min)18.0[2][3]1.0[2][3]4.00.2
Conductivity (µS/cm @ 25°C, max)0.056[3]1.0[3]0.255.0
Total Organic Carbon (TOC) (µg/L, max)50[2][3]50[2][3]200No Limit
Sodium (µg/L, max)151050
Chlorides (µg/L, max)151050
Silica (µg/L, max)33500No Limit
Endotoxin (EU/mL)***0.030.25Not SpecifiedNot Specified

**Type I water is typically used for the most sensitive analytical procedures, such as HPLC, GC, and trace analysis.[2][4] ****Type II water is suitable for general laboratory applications like buffer and media preparation.[2][4] ******Endotoxin specification is part of additional grades (A, B, C) that can apply to any Type when bacterial control is needed.[4]

Core Purification Technologies & Common Failure Points

Modern water purification systems use a multi-stage process to remove contaminants. Understanding this workflow is key to diagnosing issues.

Experimental Protocols: Multi-Stage Water Purification Workflow

A typical laboratory water system integrates several technologies to produce ultrapure (Type I) water from tap water.

G cluster_pretreatment Pre-Treatment Stage cluster_primary Primary Purification cluster_polishing Polishing Loop (Type I Water) TapWater Tap Water Feed Prefilter 5µm Pre-filter (Removes Particulates) TapWater->Prefilter Carbon Activated Carbon (Removes Chlorine, Organics) Prefilter->Carbon RO Reverse Osmosis (RO) (Removes 95-99% of Ions, Organics, Bacteria) Carbon->RO ROStorage Type III Water Storage Tank RO->ROStorage DI Ion-Exchange Resins (Removes Remaining Ions to achieve >18 MΩ·cm) ROStorage->DI UV_TOC Dual Wavelength UV Lamp (185/254nm for TOC reduction & bacterial inactivation) DI->UV_TOC UF Ultrafilter (UF) (Removes Pyrogens/Endotoxins) UV_TOC->UF POU Point-of-Use Filter (0.22µm Final Filter) UF->POU Dispense Dispense Ultrapure (Type I) Water POU->Dispense

Caption: A typical multi-stage workflow for producing Type I ultrapure laboratory water.

Troubleshooting Guide (Question & Answer Format)

This section directly addresses specific issues you may encounter during your experiments.

Q1: My Type I water resistivity is suddenly dropping below 18.2 MΩ·cm. What's the cause?

A: A drop in resistivity is a direct indicator of increased ionic contamination. The most common culprit is an exhausted deionization (DI) cartridge.

Causality: DI cartridges contain mixed-bed resins that bind to dissolved ions, exchanging them for H+ and OH- ions, which then form pure water.[5] These resins have a finite capacity. Once saturated, they can no longer remove ions effectively, leading to a drop in the product water's resistance.

Troubleshooting Protocol:

  • Check Consumable Status: Most modern systems monitor the lifespan of DI cartridges. Check the system's display for any alerts or warnings indicating the cartridge needs replacement.[1]

  • Verify Feed Water Quality: The lifespan of a polishing cartridge is heavily dependent on the quality of the water feeding it.[6] If the upstream reverse osmosis (RO) membrane is failing, it will pass more ions, exhausting the DI cartridge prematurely.[7] Check the conductivity of the water in the RO storage tank.

  • Inspect for Leaks: A leak in the system after the DI cartridge but before the resistivity sensor could introduce contaminants. This is less common but possible.

  • Temperature Fluctuation: Resistivity is temperature-dependent. Ensure your system's temperature compensation is functioning correctly. A reading of 18.2 MΩ·cm is standardized at 25°C.

G Start Resistivity < 18.2 MΩ·cm CheckDI Check DI Cartridge Status on Display Start->CheckDI ReplaceDI Replace DI Cartridge CheckDI->ReplaceDI Alert/Expired CheckRO Is RO Water Conductivity High? CheckDI->CheckRO OK Resolved Problem Resolved ReplaceDI->Resolved ServiceRO Service RO System (Membrane/Pre-filters) CheckRO->ServiceRO Yes CheckTemp Is Temperature Reading Stable? CheckRO->CheckTemp No ServiceRO->ReplaceDI CalibrateSensor Calibrate/Service Resistivity Sensor CheckTemp->CalibrateSensor No CheckTemp->Resolved Yes CalibrateSensor->Resolved

Caption: Troubleshooting flowchart for low water resistivity.

Q2: The Total Organic Carbon (TOC) level in my ultrapure water is high, causing baseline noise in my HPLC. How can I fix this?

A: High TOC indicates organic contamination, which can originate from the feed water, system components, or biofilm.[8] For sensitive applications like HPLC, TOC levels should be below 5 ppb.[1]

Causality: Organic molecules can interfere with analytical techniques by competing with analytes for column binding sites or by fluorescing.[9] TOC is effectively reduced by a dual-wavelength UV lamp (185 nm & 254 nm). The 185 nm wavelength photo-oxidizes organic molecules into charged species that are then removed by the DI resin, while the 254 nm wavelength is germicidal.[8][10]

Troubleshooting Protocol:

  • Check the UV Lamp: UV lamps have a finite lifespan (typically 8000-9000 hours).[11] Even if the lamp is still lit, its intensity at the critical 185 nm wavelength may have diminished. Check the system's log for the lamp's operational hours and replace it if it has exceeded the manufacturer's recommendation.[12]

  • Inspect Pre-Treatment: An exhausted activated carbon filter in the pre-treatment stage will fail to remove chlorine and organic compounds from the feed water, placing a higher burden on the downstream components.[13]

  • Sanitize the System: Biofilms are communities of bacteria that can form on internal surfaces, especially in storage tanks and tubing, and are a major source of TOC.[8][14] If the system has not been sanitized regularly, a biofilm may have developed. Follow the manufacturer's sanitization protocol.

  • Evaluate Water Storage: Never store Type I water, as it rapidly degrades. Dispense it fresh from the point-of-use filter for all critical applications.

Q3: My water purification system has a low flow rate at the dispense point. What should I do?

A: A reduced flow rate is typically caused by a blockage or obstruction in the water path.[12]

Causality: Filters and membranes work by physically trapping contaminants. Over time, this accumulation will restrict water flow.[15]

Troubleshooting Protocol:

  • Check the Point-of-Use (POU) Filter: The final 0.22 µm filter at the dispensing point is the most common cause of a sudden drop in flow rate.[15] These filters can clog with fine particulates or bacterial growth. Replace the POU filter.

  • Inspect Pre-filters: If the overall system pressure is low or the RO production rate is slow, the issue may be upstream. Check the main pre-filter cartridges; they can become clogged with sediment from the tap water feed.[16][17]

  • Examine the RO Membrane: Scaling (mineral build-up) or fouling on the RO membrane can severely restrict flow.[18] This often points to an issue with pre-treatment (e.g., a failed anti-scalant system or exhausted carbon filter).[18]

  • Verify Inlet Water Pressure: The system requires a minimum inlet pressure to function correctly.[15] Check that the feed water valve is fully open and that the building's water pressure meets the manufacturer's specifications.[19]

Frequently Asked Questions (FAQs)

Q: What is the impact of biofilm on my experiments? A: Biofilms are a significant source of contamination, releasing bacteria, endotoxins, and organic compounds (contributing to TOC).[8][14] In cell culture, this can lead to contamination and cell death. In molecular biology, nucleases released by bacteria can degrade DNA and RNA samples.[4] In analytical chemistry, it elevates TOC, causing baseline instability and ghost peaks.[12]

Q: How can I prevent biofilm formation? A: Prevention is the most effective strategy.[20]

  • Avoid Stagnation: Water should be regularly circulated. If a system is not used for an extended period, flush it thoroughly before use.[14]

  • Regular Sanitization: Follow a routine sanitization schedule as recommended by the manufacturer. This may involve chemical or heat-based methods.[7]

  • Proper System Design: Ensure your system is designed to minimize "dead legs"—areas in pipework where water can stagnate.[14][21]

  • UV Irradiation: The germicidal action of a 254 nm UV lamp in the polishing loop is critical for keeping bacteria levels low.[10]

Q: How often should I change my purification cartridges and filters? A: This depends on feed water quality and daily water usage.[6][22]

  • Pre-filters: Typically every 3-6 months.[11][22]

  • RO Membrane: Every 2-3 years, but this can vary. Monitor the rejection rate.

  • DI/Polishing Packs: Change when the system indicates, which is usually when resistivity drops below 18.2 MΩ·cm.

  • UV Lamp: Annually or based on hours of use (e.g., every 8000 hours).[11]

  • Point-of-Use Filter: Every 3-6 months, or sooner if the flow rate decreases.[11]

Q: What is the best way to store purified water? A: Type I (ultrapure) water should never be stored. It is inherently unstable and will quickly absorb atmospheric CO2 (lowering resistivity) and leach contaminants from any storage container. Always dispense it fresh for immediate use.[6] Type II or Type III water can be stored in a sealed, properly designed reservoir that includes a vent filter to prevent airborne contaminants and bacteria from entering.[23] The tank should be opaque to prevent algal growth and cleaned and sanitized regularly.[22]

References

  • Guide to ASTM High Purity Water Quality Standards. Puretec Industrial Water. Available at: [Link]

  • How to Maintain Laboratory Water Purification Systems for Long. Biogreen Shop. Available at: [Link]

  • How to clean laboratory water: Practical tips and solutions to the most common problems. Watrex. Available at: [Link]

  • ASTM D1193 Standard Specification for Reagent Water. ASTM International. Available at: [Link]

  • ASTM D1193-24: Reagent Water. The ANSI Blog. Available at: [Link]

  • D1193 Standard Specification for Reagent Water. ASTM International. Available at: [Link]

  • Water Quality Standards. Ninolab. Available at: [Link]

  • What to do if the water purification system in the lab stops working? Kalstein EU. Available at: [Link]

  • Navigating the Waters: A Comprehensive Guide to Choosing Your Laboratory Water Purification System. Lab Manager. Available at: [Link]

  • Signs your Lab Water Purification System needs urgent servicing. Purite. Available at: [Link]

  • TOC in Lab Water: Why Total Organic Carbon Matters and How to Control It. Steris. Available at: [Link]

  • Total Organic Carbon (TOC) Analysis and Measurement. ELGA LabWater. Available at: [Link]

  • What are the maintenance procedures for a lab pure water system? Blog. Available at: [Link]

  • The Problem of Biofilms and Pharmaceutical Water Systems. IVT Network. Available at: [Link]

  • Keeping Your Lab Water System Clean and Efficient. Absolute Water Technologies. Available at: [Link]

  • Maintaining and servicing laboratory RO systems. Purite. Available at: [Link]

  • Understanding Biofilm in Water Systems. Astro Pak. Available at: [Link]

  • EDI vs Traditional Deionization: Which is Superior? Morui. Available at: [Link]

  • How to Troubleshoot Your Reverse Osmosis System. ESP Water Products. Available at: [Link]

  • Biofilm Control in Water Systems: Risks and Remediation. HC Info. Available at: [Link]

  • Troubleshooting Common Issues in Reverse Osmosis Systems. AXEON Supply. Available at: [Link]

  • 5 Reverse Osmosis Troubleshooting Tips You Need to Know. Angel Water. Available at: [Link]

  • Reverse Osmosis Troubleshooting: 4 Common Issues. Watertech of America. Available at: [Link]

  • Common Troubleshooting Guide for Ultra-Pure Water Machines. GlobalEquipX. Available at: [Link]

  • Advantages of Using a TOC Analyzer in the Laboratory. Infitek. Available at: [Link]

  • Electrodeionization (EDI). Eurowater. Available at: [Link]

  • Biofilms in water systems: formation, risks and solutions. Aqua free. Available at: [Link]

  • Common Problems with Commercial Water Purification Systems and How to Fix Them. Complete Water Solutions. Available at: [Link]

  • Biofilm Formation in Water Distribution Systems. MDPI. Available at: [Link]

  • Electrodeionization (EDI) for Water Purification. Filtox. Available at: [Link]

  • Electrodeionization. WaterProfessionals. Available at: [Link]

  • Impact of Technology on Total Organic Carbon Detection: The Relevance of the TOC Analyzer in Modern Laboratories. Kalstein EU. Available at: [Link]

  • Total organic carbon. Wikipedia. Available at: [Link]

  • EDI common causes of damage and troubleshooting in the water purifications, water teatment. Ogesz. Available at: [Link]

  • Troubleshooting Common Problems with UV Water Treatment Systems in Industry. Netsol Water. Available at: [Link]

  • Impact of UV-C Irradiation on Bacterial Disinfection in a Drinking Water Purification System. e-sew. Available at: [Link]

  • Guide To Troubleshooting Your UV Steriliser. Clarence Water Filters Australia. Available at: [Link]

  • Pura Ultraviolet FAQ and Troubleshooting. Pure Water Products, LLC. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyridine Derivatives

Pyridine and its derivatives represent a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials. From the anti-tuberculosis agent isoniazid to the nicotinoid class of insecticides, the precise chemical structure and purity of these heterocyclic compounds are paramount to their function and safety. Consequently, their rigorous analytical characterization is not merely a procedural step but a fundamental requirement for discovery, development, and quality control.

This guide provides an in-depth comparison of the principal analytical methods for the characterization of pyridine derivatives. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. Instead, this document elucidates the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in constructing a robust, self-validating analytical workflow. We will explore the orthogonal and complementary nature of chromatographic, spectroscopic, and thermal methods, providing the technical foundation necessary to select the most appropriate techniques for unambiguous structural elucidation, purity assessment, and quantitative analysis.

Chromatographic Techniques: Separation and Quantification

Chromatography is the bedrock of analytical chemistry for separating complex mixtures and quantifying individual components. For pyridine derivatives, the choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile, thermally labile, or polar pyridine derivatives.[1] Its versatility allows for the separation of a vast range of compounds, from simple pyridines to complex, multi-substituted molecules.

Expertise & Causality: The basicity of the pyridine ring (pKa typically 5-6) is the most critical factor in HPLC method development.[2][3] In reversed-phase chromatography, the mobile phase pH dictates the ionization state of the analyte. At a pH below the pKa, the pyridine nitrogen is protonated, leading to increased polarity and potentially poor retention and peak shape (tailing) on standard C18 columns due to strong interactions with residual silanols. Therefore, operating at a neutral or slightly basic pH (using a pH-stable column) can yield a neutral species with better peak shape.[3] Alternatively, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms provide excellent separation and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[2]

This protocol outlines a general-purpose, robust reversed-phase HPLC method suitable for many pyridine derivatives.[4]

  • Column Selection: Avantor Hichrom C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the specific λmax of the derivative).[4][5]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a diluent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantify using an external standard calibration curve. Assess peak purity using a photodiode array (PDA) detector.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Prep (Dissolution, Filtration) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Standard Standard Prep (Calibration Curve) Standard->HPLC CDS Chromatography Data System (CDS) HPLC->CDS Raw Data Integration Peak Integration CDS->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report NMR_Logic NMR_Data NMR Spectra (¹H, ¹³C, COSY, etc.) ChemShift Chemical Shift (δ) NMR_Data->ChemShift Integration Integration NMR_Data->Integration Coupling J-Coupling (Splitting) NMR_Data->Coupling Fragments Identify Structural Fragments ChemShift->Fragments Integration->Fragments Coupling->Fragments Connectivity Assemble Fragments (via COSY, HMBC) Fragments->Connectivity Structure Propose Structure Connectivity->Structure MS_Workflow MS_Spectrum Mass Spectrum Find_M Identify Molecular Ion Peak (M⁺·) MS_Spectrum->Find_M Analyze_Frags Analyze Fragment Ions (m/z) MS_Spectrum->Analyze_Frags Calc_Formula Propose Elemental Formula (High Res MS) Find_M->Calc_Formula Confirm Confirm Structure Calc_Formula->Confirm Propose_Losses Propose Neutral Losses (e.g., HCN, CH₃) Analyze_Frags->Propose_Losses Propose_Losses->Confirm

Sources

A Comparative Guide to Purity Analysis of 5-Chloro-2-methoxy-4-methylpyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical development, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For intermediates like 5-Chloro-2-methoxy-4-methylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the choice of analytical methodology is critical. This guide provides an in-depth comparison of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity profiling of this specific molecule. We will delve into the causality behind experimental design, present detailed protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal technique for their needs.

Understanding the Analyte: Physicochemical Properties of this compound

Before comparing analytical techniques, we must first understand the molecule . This compound (C₇H₈ClNO, MW: 157.60 g/mol ) is a substituted pyridine derivative.[1][2] Its analytical behavior is dictated by the following properties:

  • Volatility: While no direct boiling point data is readily available for this specific isomer, similar compounds like 5-Chloro-2-methylpyridine have a boiling point in the range of 158-165 °C.[3] This suggests that this compound is likely sufficiently volatile and thermally stable to be analyzed by Gas Chromatography.

  • Polarity and Solubility: As a pyridine derivative, it possesses moderate polarity.[4][5] The calculated LogP value of approximately 2.1 indicates a degree of hydrophobicity suitable for reversed-phase HPLC.[1] It is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.

  • Chromophoric Nature: The pyridine ring is an inherent chromophore, meaning it absorbs ultraviolet (UV) light. This property is essential for detection by HPLC-UV systems.[6]

These characteristics place this compound in a unique position where both HPLC and GC-MS are viable analytical options, making a direct comparison particularly valuable.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

HPLC is a cornerstone of the pharmaceutical industry for its robustness, precision, and applicability to a wide range of compounds.[7][8] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10]

Principle of Separation: For an analyte of moderate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar impurities will elute earlier, while the main compound and any less polar impurities will be retained longer on the column.

Experimental Protocol: HPLC-UV Method

This protocol outlines a self-validating system for the routine purity analysis and assay of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 phase provides excellent hydrophobic retention for the analyte, allowing for effective separation from polar and non-polar impurities.[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A buffered mobile phase is crucial as pyridine derivatives have a pKa around 5.2-6.[4][5] Using a slightly acidic mobile phase (pH ~2.7) ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.

  • Gradient Elution: 30% B to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

    • Rationale: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures retention time stability and reproducibility.

  • Detection Wavelength: 265 nm.

    • Rationale: This wavelength is chosen based on the typical UV absorbance maximum for substituted pyridines, providing high sensitivity for the main compound and related impurities.[6]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject into HPLC System prep3->inj sep Separation on C18 Column inj->sep det UV Detection (265 nm) sep->det data Generate Chromatogram det->data integ Integrate Peaks data->integ quant Calculate Purity (% Area) integ->quant

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[12][13] It is an indispensable tool for identifying and quantifying volatile and semi-volatile compounds, even at trace levels.[14][15]

Principle of Separation and Detection: The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase within a long capillary column.[15] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint for definitive identification.[16]

Experimental Protocol: GC-MS Method

This protocol is designed for the comprehensive identification of unknown impurities and sensitive trace analysis.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

2. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: This is a low-to-mid polarity column that provides excellent resolution for a wide range of aromatic and halogenated compounds.[17][18]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Mode: Split ratio of 50:1.

    • Rationale: For a purity analysis where the main component is at a high concentration, a split injection prevents column and detector overload, ensuring good peak shape.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Rationale: This program provides good separation of early-eluting volatile impurities while ensuring the main analyte and any higher-boiling impurities elute efficiently.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan from m/z 40 to 400.

    • Rationale: Full scan mode is used to collect mass spectra for all eluting peaks, enabling the identification of unknown impurities by library searching (e.g., NIST) and spectral interpretation.

3. Sample Preparation:

  • Solvent: Dichloromethane or Methanol.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration of approximately 1 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent (e.g., DCM) prep1->prep2 inj Inject into GC prep2->inj sep Separation in Capillary Column inj->sep ion Ionization (EI) sep->ion mass Mass Analysis (m/z) ion->mass data Generate Total Ion Chromatogram (TIC) mass->data spec Extract Mass Spectra data->spec ident Identify Impurities (Library Search) spec->ident

Caption: GC-MS workflow for impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these powerful techniques hinges on the specific analytical goal. The following table summarizes their performance attributes for the analysis of this compound.

FeatureHPLC-UVGC-MS
Principle Partition chromatography based on polarity.[19]Separation based on volatility, followed by mass-to-charge ratio analysis.[12]
Analyte Suitability Excellent for non-volatile or thermally labile compounds. Well-suited for this analyte.Requires volatile and thermally stable compounds. Well-suited for this analyte.
Identification Power Moderate. Based on retention time comparison with a reference standard. UV spectrum provides limited structural info.Excellent. Mass spectrum provides a unique molecular fingerprint for confident identification of unknowns.[14]
Sensitivity (LOQ) Typically in the µg/mL (ppm) range.[20]Typically in the ng/mL to pg/mL (ppb) range.[20]
Quantitative Precision Excellent. %RSD < 1.0% is routinely achievable for assays.Good. %RSD < 10% is typical, can be improved with internal standards.[17]
Sample Preparation Simple dissolution and filtration.[20]Simple dissolution in a volatile solvent.
Instrumentation Cost Moderate.High.
Primary Application Routine QC, Purity Assay, Stability Testing.[8]Impurity Identification, Trace Analysis, Method Development, Reference Standard Characterization.[16]

Expert Insights & Recommendations

As a Senior Application Scientist, my recommendation is not to view these techniques as mutually exclusive, but as complementary tools in the analytical arsenal.

  • For Routine Quality Control (QC): HPLC-UV is the undisputed choice. Its robustness, high precision, and lower operational cost make it ideal for release testing of batches where the impurity profile is already known.[11] It provides reliable quantification of the main component (assay) and known impurities.

  • For Impurity Profiling and Investigation: GC-MS is superior. When developing a new synthetic route, troubleshooting a production issue, or performing forced degradation studies, the primary goal is to identify unknown impurities. The structural information provided by the mass spectrometer is invaluable and something HPLC-UV cannot offer. Its higher sensitivity is also critical for detecting potentially toxic impurities at very low levels.[14]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • YouTube. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • ResearchGate. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Retrieved from [Link]

  • Lab Manager. (2025, October 7). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to 5-Chloro-2-methoxy-4-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. 5-Chloro-2-methoxy-4-methylpyridine is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

This document will explore two plausible and chemically sound synthetic pathways for the preparation of this compound. The discussion will be grounded in established reaction mechanisms and supported by data from analogous transformations found in the chemical literature.

Unveiling the Synthetic Pathways

Two principal synthetic strategies for this compound have been identified and will be critically evaluated:

  • Route 1: Nucleophilic Aromatic Substitution of 2,5-dichloro-4-methylpyridine. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a selective substitution at the 2-position by a methoxide source.

  • Route 2: Synthesis from 5-chloro-4-methyl-pyridin-2-ol. This multi-step route involves the initial formation of a pyridone intermediate, followed by chlorination and subsequent methoxylation.

A visual representation of these two synthetic approaches is provided below:

cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: From Pyridone Intermediate 2,5-dichloro-4-methylpyridine 2,5-dichloro-4-methylpyridine This compound This compound 2,5-dichloro-4-methylpyridine->this compound Sodium Methoxide (NaOMe) Methanol (MeOH) 5-chloro-4-methyl-pyridin-2-ol 5-chloro-4-methyl-pyridin-2-ol 2,5-dichloro-4-methylpyridine_route2 2,5-dichloro-4-methylpyridine 5-chloro-4-methyl-pyridin-2-ol->2,5-dichloro-4-methylpyridine_route2 POCl3 5-Chloro-2-methoxy-4-methylpyridine_route2 This compound 2,5-dichloro-4-methylpyridine_route2->5-Chloro-2-methoxy-4-methylpyridine_route2 Sodium Methoxide (NaOMe) Methanol (MeOH)

Figure 1. Overview of the two primary synthetic routes to this compound.

Route 1: Nucleophilic Aromatic Substitution

This route is predicated on the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom on the 2,5-dichloro-4-methylpyridine precursor. The electron-withdrawing nature of the pyridine nitrogen atom activates the chloro substituents towards nucleophilic attack, particularly at the C2 and C6 positions.

Causality of Experimental Choices

The choice of sodium methoxide as the nucleophile is driven by its strong nucleophilicity and its ability to act as a source of the desired methoxy group. Methanol is typically used as the solvent as it is the conjugate acid of the nucleophile, which helps to maintain the equilibrium of the reaction and solvate the intermediates. The selectivity for substitution at the 2-position over the 5-position is generally observed in such reactions due to the greater activation provided by the adjacent ring nitrogen.

Experimental Protocol: Synthesis of this compound from 2,5-dichloro-4-methylpyridine

Step 1: Reaction Setup

  • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

  • 2,5-dichloro-4-methylpyridine is then added to this solution.

Step 2: Reaction Conditions

  • The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) to facilitate the substitution reaction.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is evaporated.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Performance Metrics
ParameterRoute 1: Nucleophilic Aromatic Substitution
Starting Material 2,5-dichloro-4-methylpyridine
Key Reagents Sodium methoxide, Methanol
Number of Steps 1
Anticipated Yield High (potentially >90% based on analogous reactions)
Purity Good to excellent after purification
Key Advantages - Atom economical- Potentially high yielding- Fewer synthetic steps
Potential Challenges - Availability and cost of the starting material- Potential for side reactions if conditions are not optimized

Route 2: Synthesis from 5-chloro-4-methyl-pyridin-2-ol

This route involves a two-step process starting from a pyridone precursor. The first step is the conversion of the hydroxyl group of the pyridone to a chloro group, followed by the nucleophilic substitution of the more reactive 2-chloro substituent with a methoxy group.

Causality of Experimental Choices

The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) to a 2-chloropyridine is a classic and widely used transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl3) is the reagent of choice for this conversion due to its high efficiency. The subsequent methoxylation step follows the same logic as in Route 1, relying on the SNAr mechanism.

Experimental Protocol: Synthesis of this compound from 5-chloro-4-methyl-pyridin-2-ol

Step 1: Chlorination of 5-chloro-4-methyl-pyridin-2-ol

A general and environmentally friendly procedure for the chlorination of hydroxypyridines using an equimolar amount of POCl3 in a sealed reactor has been reported.[2]

  • Reaction Setup: 5-chloro-4-methyl-pyridin-2-ol and a stoichiometric amount of phosphorus oxychloride are placed in a sealed reaction vessel.

  • Reaction Conditions: The mixture is heated to a high temperature (e.g., 140-160 °C) for a specified period.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice-water. The product, 2,5-dichloro-4-methylpyridine, can then be isolated by extraction with an organic solvent and purified by distillation or recrystallization.

Step 2: Methoxylation of 2,5-dichloro-4-methylpyridine

The protocol for this step is identical to that described in Route 1.

Performance Metrics
ParameterRoute 2: From Pyridone Intermediate
Starting Material 5-chloro-4-methyl-pyridin-2-ol
Key Reagents Phosphorus oxychloride, Sodium methoxide, Methanol
Number of Steps 2
Anticipated Yield Moderate to high (dependent on the efficiency of both steps)
Purity Good to excellent after purification of the final product
Key Advantages - Readily available starting materials for pyridone synthesis- Utilizes well-established and reliable reactions
Potential Challenges - Two-step process, potentially lowering overall yield- Use of hazardous reagents like POCl3 requires careful handling

Comparative Analysis and Discussion

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: From Pyridone Intermediate
Overall Efficiency Potentially more efficient due to fewer steps.Overall yield is the product of two individual step yields.
Atom Economy Higher, as it involves a direct substitution.Lower, due to the use of a chlorinating agent in the first step.
Cost-Effectiveness Highly dependent on the cost of the starting material, 2,5-dichloro-4-methylpyridine.May be more cost-effective if the pyridone starting material is inexpensive to synthesize.
Scalability Generally scalable, with careful control of reaction conditions.Both steps are generally scalable, but the handling of large quantities of POCl3 can be challenging.
Safety and Environmental Impact Use of sodium methoxide requires anhydrous conditions.Involves the use of corrosive and hazardous POCl3.

Expertise & Experience Insights:

From a practical standpoint, the choice between these two routes will likely be dictated by the availability and cost of the starting materials. If 2,5-dichloro-4-methylpyridine is commercially available at a reasonable price, Route 1 is the more attractive option due to its directness and higher atom economy. However, if the synthesis of the pyridone precursor in Route 2 is straightforward and cost-effective, this two-step approach provides a reliable alternative.

The chlorination step in Route 2, while using a hazardous reagent, is a very robust and high-yielding reaction. Modern protocols that minimize the excess of POCl3 have improved the greenness of this transformation.[2]

Trustworthiness and Self-Validating Systems:

For both routes, the progress of the reactions can be reliably monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy. The identity and purity of the intermediates and the final product can be unequivocally confirmed by these methods, ensuring a self-validating workflow.

Conclusion

Both Route 1 and Route 2 represent viable synthetic pathways to this compound.

  • Route 1 is the more direct and atom-economical approach, with the potential for high yields in a single step. Its practicality is primarily determined by the accessibility of the dichloro-pyridine starting material.

  • Route 2 , while involving an additional step, utilizes well-established and reliable chemical transformations. The synthesis of the pyridone precursor is a key consideration for the overall feasibility of this route.

Ultimately, the optimal synthetic strategy will depend on the specific constraints and priorities of the research or development project, including cost, scale, and available resources. This comparative analysis provides the fundamental information required for an informed decision-making process in the synthesis of this important heterocyclic building block.

References

[3] European Patent Office. (n.d.). EP 0226558 A2: Chemical intermediates and methods for their preparation. Google Patents. Retrieved from 1] [4] Li, J. J., & Johnson, D. S. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(8), 11438–11449. [Link]2]

Sources

5-Chloro-2-methoxy-4-methylpyridine vs other substituted pyridines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis and Reactivity of 5-Chloro-2-methoxy-4-methylpyridine and Other Substituted Pyridines

For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. Substituted pyridines are a cornerstone of pharmaceutical synthesis, with their nitrogenous core offering a unique blend of aromaticity, basicity, and diverse functionalization handles.[1]

This guide provides a detailed comparison of This compound against other substituted pyridines. We will delve into the electronic and steric factors governing their reactivity, present comparative experimental data for key transformations, and offer detailed protocols to illustrate their practical application. Our focus is to explain the causality behind experimental choices, providing a framework for rational synthesis design.

The Electronic Landscape of Substituted Pyridines: A Primer

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This makes it less reactive than benzene in electrophilic aromatic substitutions but more susceptible to nucleophilic attack.[2][3] The introduction of substituents dramatically modulates this reactivity.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the pyridine ring. The methoxy group, in particular, exerts a strong, positive resonance effect (+R) from the ortho position, which can significantly influence the reactivity of other ring positions.[4] In medicinal chemistry, the methoxy group is often used to improve ligand-target binding, physicochemical properties, and ADME parameters.[5]

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) are electron-withdrawing through a strong negative inductive effect (-I), which decreases the electron density on the ring and makes it more electrophilic.[4] This deactivation is crucial for understanding the reactivity in nucleophilic substitution reactions.

In This compound , these effects combine to create a unique reactivity profile. The C2-methoxy and C4-methyl groups act as EDGs, partially offsetting the deactivating effect of the C5-chloro group and influencing the regioselectivity of further reactions.

Caption: Electronic effects in this compound.

Comparative Reactivity in Key Synthetic Transformations

The utility of a pyridine building block is defined by its performance in robust, high-yield chemical reactions. We will compare this compound with other relevant pyridines in two foundational reaction classes: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are a hallmark of electron-deficient aromatic systems. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electrophilicity of the carbon bearing the leaving group.

SubstrateActivating/Deactivating GroupsRelative ReactivityRationale
2-Chloro-5-nitropyridine Strong EWG (-NO₂) ortho/para to ClVery HighThe nitro group strongly stabilizes the negative charge in the Meisenheimer intermediate, making the C-Cl bond highly susceptible to nucleophilic attack.[6]
4-Chloropyridine N atom para to ClHighThe ring nitrogen acts as a powerful electron sink, activating the para position for SₙAr. This is a key precursor in the synthesis of Sorafenib analogs.[7]
This compound EDGs (-OCH₃, -CH₃)ModerateThe electron-donating methoxy and methyl groups reduce the electrophilicity of the C5 carbon, making it less reactive than pyridines activated by strong EWGs. However, the reaction is still feasible under appropriate conditions.
2-Chloropyridine N atom ortho to ClModerate to LowThe activating effect of the nitrogen is less pronounced at the ortho position compared to the para position.[8]

Insight for the Synthetic Chemist: While 2-chloro-5-nitropyridine offers the highest reactivity for SₙAr, the nitro group may require an additional reduction step in a synthetic sequence. This compound provides a more functionalized core from the outset, where the chloro group can be displaced with moderate heating, offering a balance between stability and reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for C-C and C-N bond formation. The rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The strength of the C-X bond is therefore a primary determinant of reactivity (C-I < C-Br < C-Cl).[9]

SubstrateC-X BondRelative ReactivityRationale & Catalyst Considerations
2-Bromo-5-iodopyridine C-IVery HighThe C-I bond is the weakest, allowing for oxidative addition under very mild conditions. Selective coupling at the iodo position is typically straightforward.[10]
2,5-Dibromopyridine C-BrHighThe C-Br bond is significantly more reactive than the C-Cl bond, enabling coupling with a wide range of standard Pd catalysts (e.g., Pd(PPh₃)₄) under milder conditions.[11]
This compound C-ClModerateThe C-Cl bond is stronger and requires more forcing conditions or specialized catalysts. Ligands like tri-tert-butylphosphine (P(tBu)₃) or Buchwald's biaryl phosphine ligands are often necessary to achieve good yields.[12]
2,5-Dichloropyridine C-ClModerate to LowSimilar to the above, but the presence of two chloro groups can lead to issues with selectivity and requires careful optimization of reaction conditions.[8][12]

Insight for the Synthetic Chemist: Although chloro-pyridines are less reactive than their bromo- or iodo- counterparts, they are often more cost-effective and readily available. The development of advanced palladium catalysts has largely overcome the reactivity hurdles associated with C-Cl bond activation. Using a substrate like this compound is a practical choice when cost and scale are considerations, provided the appropriate catalytic system is employed.

Case Study: The Synthesis of Sorafenib and its Analogs

Sorafenib is an oral multikinase inhibitor used in cancer therapy, and its core structure features a substituted pyridine ring linked to a phenoxy moiety.[7] The synthesis of Sorafenib and its derivatives provides an excellent real-world context for comparing pyridine building blocks. A common disconnection approach involves the SₙAr reaction between a chloropyridine and a substituted phenol.[13][14]

Let's compare two potential precursors for a key intermediate:

  • 4-Chloro-N-methylpicolinamide: This is the actual precursor used in many reported Sorafenib syntheses.[13][15] The chloro group is at the 4-position, making it highly activated for SₙAr.

  • Hypothetical Precursor (5-Chloro-2-methoxy-N-methyl-4-methylpicolinamide): This analog features the substitution pattern of our title compound.

The SₙAr reaction to form the diaryl ether bond would proceed much faster with 4-chloro-N-methylpicolinamide due to the strong activation provided by the para-nitrogen and the carboxamide group. The hypothetical precursor, with its electron-donating methoxy and methyl groups, would require more forcing conditions (e.g., higher temperatures, stronger base) to achieve a comparable yield.

However, the choice of building block is not solely about reaction kinetics. The substituents on the pyridine ring are critical for the final compound's biological activity and pharmacokinetic profile. A medicinal chemist might intentionally choose a more substituted and less reactive pyridine like this compound to probe specific interactions in a receptor binding pocket or to block a potential site of metabolism.

Experimental Protocols

To provide a practical framework, we present detailed protocols for a representative SₙAr and a Suzuki-Miyaura cross-coupling reaction.

Protocol: SₙAr Displacement of Chlorine

This protocol describes a typical nucleophilic aromatic substitution reaction using an alcohol as the nucleophile.

snar_workflow start Start: Assemble Reactants reactants 1. This compound 2. 4-Aminophenol 3. K₂CO₃ (Base) 4. DMF (Solvent) start->reactants heat Heat Reaction Mixture (e.g., 120 °C, 12-24h) reactants->heat workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) heat->workup purify Purification (Silica Gel Chromatography) workup->purify product Final Product: 4-(2-Methoxy-4-methylpyridin-5-yloxy)aniline purify->product

Caption: General workflow for an SₙAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask under a nitrogen atmosphere and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a chloropyridine with an arylboronic acid, a common method for constructing biaryl scaffolds.

Step-by-Step Methodology:

  • Catalyst Pre-activation (if needed): In a separate flask, prepare the active catalyst by mixing Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos) in the reaction solvent under an inert atmosphere.

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent and Catalyst Addition: Add the reaction solvent (e.g., 1,4-dioxane/water mixture) and the palladium catalyst solution.

  • Reaction Execution: Degas the mixture by bubbling nitrogen or argon through it for 15 minutes. Heat the reaction to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography.

Conclusion

This compound represents a highly valuable and versatile building block in modern organic synthesis. Its reactivity profile, governed by a nuanced interplay of electron-donating and electron-withdrawing substituents, distinguishes it from other substituted pyridines.

  • Compared to highly activated pyridines (e.g., nitropyridines): It is more stable and less prone to undesired side reactions, though it requires more optimized conditions for SₙAr.

  • Compared to bromo- and iodo-pyridines: It is a more economical option for cross-coupling reactions, with its lower reactivity being readily overcome by modern catalytic systems.

  • Compared to less substituted pyridines: It provides a pre-functionalized scaffold that can introduce key pharmacophoric elements (methoxy, methyl groups) early in a synthetic sequence, potentially shortening the overall route to a complex target.

The choice of which substituted pyridine to use ultimately depends on a strategic calculation involving reactivity, cost, scalability, and the desired final molecular architecture. By understanding the principles outlined in this guide, researchers can make more informed decisions, leading to more efficient and innovative synthetic strategies in the pursuit of new medicines and materials.

References

  • Babić, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. Available at: [Link]

  • Lee, S., et al. (2020). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances. Available at: [Link]

  • ResearchGate (2020). Synthesis of pyridinol-sorafenib hybrid compounds. ResearchGate. Available at: [Link]

  • Singh, U.P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. ACS Omega. Available at: [Link]

  • Fornasari, L., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate (2012). Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2024). Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • Pearson (2024). EAS Reactions of Pyridine Explained. Pearson. Available at: [Link]

  • Wiley Online Library (2008). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Royal Society of Chemistry (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available at: [Link]

  • American Chemical Society (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • MDPI (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • Sciforum (2024). Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine). Sciforum. Available at: [Link]

  • PubChem (n.d.). This compound. PubChem. Available at: [Link]

  • National Institutes of Health (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • ResearchGate (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • PubMed (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available at: [Link]

  • ResearchGate (2022). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. Available at: [https://www.researchgate.net/publication/359218080_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

  • Alkali Metals (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]

  • Google Patents (2011). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.
  • PubMed (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is not merely a procedural step; it is the bedrock of reliable biological data and regulatory compliance. While chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), have long been the industry's workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, orthogonal, and often more direct method for purity assessment.[1][2] This guide provides an in-depth comparison of qNMR with traditional methods, grounded in the principles of analytical chemistry and supported by established protocols.

The Foundational Principle of qNMR: A Universal Response

Unlike chromatographic methods that rely on a detector's response to a specific molecular property (like UV absorbance), qNMR operates on a more fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4][5] This makes qNMR an inherently quantitative technique.[4] For ¹H NMR, the most common type of qNMR, every proton in a sample produces the same response regardless of its chemical environment, assuming proper experimental conditions are met.[6]

This "universal" response means that qNMR is a primary ratio method.[3] It can determine the purity of a substance by comparing the integral of one of its signals to the integral of a signal from a highly pure, well-characterized internal standard, without needing a reference standard of the analyte itself.[3][7] This capability is a significant advantage, especially when analyzing novel compounds or when a certified standard is unavailable.[8] Recognizing its robustness, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia have incorporated qNMR into their general chapters.[3][9][10]

The qNMR Experimental Workflow: A Self-Validating System

Executing a qNMR experiment correctly is paramount to achieving accurate and trustworthy results. The process can be logically divided into four stages, where the choices made at each step are critical for the validity of the final purity value.[4]

qNMR_Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Calculation planning_node Select Analyte Signal Select Internal Standard (IS) Choose Solvent prep_node Accurate Weighing (Analyte & IS) Complete Dissolution Transfer to NMR Tube planning_node->prep_node Rationale: Ensure no signal overlap and complete solubility. acq_node Set Quantitative Parameters: - Relaxation Delay (d1 ≥ 5xT1) - Pulse Angle (90°) - Number of Scans (S/N > 150:1) - Acquire Data prep_node->acq_node Rationale: Minimize weighing errors and ensure sample homogeneity. proc_node Fourier Transform Phase & Baseline Correction Integrate Signals Calculate Purity acq_node->proc_node Rationale: Ensure full relaxation for accurate integration and sufficient S/N. result result proc_node->result Final Purity Value

Caption: The four-stage experimental workflow for a qNMR purity assessment.

Causality Behind Key Experimental Choices
  • Internal Standard (IS) Selection: The integrity of the qNMR result is anchored to the quality of the internal standard.[11] The choice is critical.

    • Purity and Traceability: The IS must have a high, accurately known purity (typically ≥99.5%), ideally a Certified Reference Material (CRM) from a national metrology institute like NIST.[12][13][14][15] This establishes a direct traceability chain to the International System of Units (SI), making the measurement authoritative.[16][17]

    • Spectral Simplicity & Non-interference: The standard should ideally have a simple spectrum (a single, sharp peak is best) and its signals must not overlap with any signals from the analyte, impurities, or solvent.[11][12][16][18] This prevents integration errors.

    • Chemical and Physical Stability: The IS must be chemically inert, non-volatile, non-hygroscopic, and readily soluble in the chosen deuterated solvent to ensure accurate weighing and a homogeneous solution.[12][16][18]

  • Accurate Weighing: The masses of the analyte and the internal standard are direct inputs into the final purity equation. Therefore, using a high-precision microbalance (e.g., with 0.001 mg readability) and meticulous weighing technique are essential to minimize a primary source of measurement uncertainty.[4][19][20]

  • Quantitative Acquisition Parameters: An NMR spectrum is only quantitative if the data is acquired correctly.

    • Relaxation Delay (d1): This is arguably the most critical acquisition parameter. The delay between successive pulses must be long enough to allow all protons (in both the analyte and the standard) to fully return to their equilibrium state. A conservative rule is to set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of any peak being integrated.[11][21] An insufficient delay will cause signals with longer T1 values to become saturated, leading to underestimated integrals and a systematically incorrect purity value.[11]

    • Signal-to-Noise (S/N): A sufficient number of scans must be co-added to achieve a high S/N ratio (typically >150:1) for the peaks of interest. This reduces the random error associated with peak integration.[22]

Purity Calculation

Once a quantitative spectrum is obtained, the purity of the analyte (Purityₐ) is calculated using the following equation[4]:

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass weighed

  • PurityₛₜᏧ : Purity of the internal standard

  • Subscripts 'a ' and 'std ' refer to the analyte and standard, respectively.

Head-to-Head Comparison: qNMR vs. HPLC

The choice of an analytical technique should be guided by the specific requirements of the analysis. qNMR and HPLC offer orthogonal approaches to purity determination, each with distinct advantages and limitations.[1][23]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the universal response of nuclei. Signal is directly proportional to molar concentration.[3][7]Comparative method based on detector response (e.g., UV absorbance), which is compound-specific.[24]
Calibration Does not require a reference standard of the analyte. Uses a single, unrelated internal standard for quantification.[3][6]Requires a well-characterized reference standard of the analyte itself to generate a calibration curve.[25]
Selectivity Detects all proton-containing molecules, including those without a UV chromophore. Can readily identify and quantify residual solvents.[7][23]Typically relies on a UV detector, so impurities lacking a chromophore may go undetected.[7]
Accuracy Can provide a more "absolute" purity value, as it accounts for non-chromophoric impurities, water, and solvents often missed by HPLC.[23][26]May overestimate purity by not detecting all species.[7][23] Requires response factors for accurate impurity quantification.
Sensitivity Generally lower sensitivity. Not ideal for detecting impurities at very low trace levels (<0.1%).[4]High sensitivity, making it the preferred method for trace impurity analysis and stability studies.
Information Provides simultaneous structural confirmation (chemical identity) and quantitative data in a single experiment.[26][27]Provides retention time data. Structural information requires coupling to a mass spectrometer (LC-MS).
Sample Prep Simple dissolution and weighing. Method development is often faster.[7]Can require more complex method development (mobile phase, gradient, column selection).
Destructive? No, the sample can be fully recovered after analysis.[26][27]Yes, the sample is consumed during the analysis.

A study comparing qNMR and LC-based methods for the potency of two new chemical entities found the results to be consistent, with an absolute difference of only 0.4-0.5%.[28] This demonstrates that when properly validated, qNMR is fully equivalent to liquid chromatography for potency and purity determinations.[6][28]

Method_Selection start Purity Assessment Needed q1 Need to detect trace impurities (<0.1%)? start->q1 q2 Is analyte-specific reference standard available? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Are non-chromophoric impurities or solvents a concern? q2->q3 Yes qnmr Use qNMR q2->qnmr No (Ideal for novel compounds) q3->hplc No q3->qnmr Yes (Provides 'absolute' purity)

Caption: Decision logic for selecting between qNMR and HPLC for purity analysis.

Detailed Experimental Protocol: Purity Assessment via ¹H qNMR

This protocol outlines the steps for determining the purity of an organic compound ("Analyte") using an internal standard (e.g., Maleic Acid).

1. Materials and Equipment

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical microbalance (readability ± 0.001 mg)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analyte sample

  • Certified Internal Standard (e.g., NIST SRM Maleic Acid)

  • Deuterated Solvent (e.g., DMSO-d₆)

2. Preparation

  • Select Signals: Identify a well-resolved signal in the ¹H NMR spectrum of the analyte that is free from overlap. For the internal standard, a known, sharp signal is used (e.g., the singlet for the two vinyl protons of maleic acid at ~6.2 ppm).

  • Weighing:

    • Accurately weigh approximately 10-15 mg of the analyte directly into a clean, dry vial. Record the mass to the highest precision (mₐ).

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass to the highest precision (mₛₜᏧ). Rationale: A 1:1 to 2:1 mass ratio is often a good starting point to achieve comparable signal intensities.

3. Sample Preparation

  • Dissolution: Add a precise volume (e.g., 1.0 mL) of deuterated solvent (DMSO-d₆) to the vial.

  • Homogenization: Vortex the vial until both the analyte and the internal standard are completely dissolved. Visually inspect for any undissolved particulates.

  • Transfer: Transfer an appropriate volume (e.g., 600 µL) of the resulting solution into a 5 mm NMR tube.

4. NMR Data Acquisition

  • Instrument Setup: Insert the sample, lock, and shim the spectrometer until optimal field homogeneity is achieved. Allow the sample to thermally equilibrate.

  • Quantitative Parameters:

    • Pulse Program: Use a standard single-pulse experiment.

    • Pulse Width: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to ≥ 30 seconds. Rationale: This is a conservative value suitable for most small molecules, ensuring d1 > 5xT1.

    • Acquisition Time (aq): ~2-3 seconds.

    • Number of Scans (NS): Set to 16 or 32 scans. Check the S/N and increase if necessary.

    • Dummy Scans (DS): Use 4 dummy scans to allow the spins to reach a steady state before acquisition begins.

  • Acquire Spectrum: Run the experiment.

5. Data Processing and Calculation

  • Processing: Apply Fourier transform, automatic phase correction, and automatic baseline correction. Manually inspect and adjust if necessary to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

  • Integration:

    • Calibrate the integral of the chosen internal standard signal to its known number of protons (e.g., set the maleic acid vinyl proton signal to 2.00).

    • Integrate the selected, well-resolved signal of the analyte. Record this integral value (Iₐ).

  • Calculation: Use the purity equation provided above with the recorded masses (mₐ, mₛₜᏧ), integrals (Iₐ, IₛₜᏧ), number of protons (Nₐ, NₛₜᏧ), molar masses (Mₐ, MₛₜᏧ), and the certified purity of the internal standard (PurityₛₜᏧ).

Conclusion

Quantitative NMR is a robust, reliable, and increasingly indispensable tool in the analytical chemist's arsenal. Its fundamental principle of universal detection provides a direct and often more comprehensive measure of purity than traditional chromatographic methods.[26] While HPLC remains superior for trace analysis, qNMR offers an orthogonal, non-destructive, and structurally informative method for obtaining an accurate, SI-traceable purity value. For professionals in pharmaceutical development and quality control, understanding the causality behind the qNMR workflow and its comparative advantages is essential for selecting the appropriate analytical strategy and ensuring the integrity of their chemical entities.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma.
  • Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • Napolitano, J. G., et al. (2013, June 5). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis.
  • Acanthus Research. (2022, June 24).
  • ResolveMass Laboratories.
  • National Institute of Standards and Technology. (2018, January 8).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Sigma-Aldrich.
  • American Pharmaceutical Review.
  • ResolveMass Laboratories. (2025, December 29). Video Guide: How to Select the Best qNMR Internal Standard.
  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR.
  • Li, Y., et al. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry For Everyone. (2025, August 7).
  • FUJIFILM Wako Pure Chemical Corporation.
  • National Institute of Standards and Technology.
  • USP. NMR General Chapters and Best Practices for Compliance (Classroom).
  • Nelson, M. A., et al. (2018, September 4). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry.
  • Su, Y., & Harris, K. (2025, May 26). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. PMC.
  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Pauli, G. F. Purity by Absolute qNMR Instructions.
  • Liu, Q., et al. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Mestrelab Resources.
  • Singh, S., et al. (2025, August 6). Determining and reporting purity of organic molecules: Why qNMR.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Cambridge Isotope Labor
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Separation Science.
  • Benchchem. A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.
  • Sigma-Aldrich. (2017, February 8).
  • ECA Academy. (2022, July 13).
  • Larive, C. K., & Albert, K. (2022, April 25). 2.1: How do I choose a reference standard for my Q-NMR analysis?. Chemistry LibreTexts.
  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR.
  • Journal of Medicinal Chemistry. (2014, November 7).
  • JEOL. (2022, December 19).
  • Aschimfarma. NMR in the European and US Pharmacopoeias.
  • Almac Group.
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019, July 15). General Chapters and Monographs - EDQM FAQs.
  • Scribd. Module 1 General Methods, General Chapters and General Monographs by Bruno Spieldenner.

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Safety Operating Guide

Proper Disposal of 5-Chloro-2-methoxy-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-methoxy-4-methylpyridine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related chemicals and aligns with established regulatory frameworks to ensure a conservative and safety-conscious approach.

Hazard Assessment and Core Safety Principles

Due to its structure as a chlorinated pyridine, this compound should be handled as a hazardous substance. Analogous compounds exhibit a range of toxicological profiles, including potential irritation to the skin, eyes, and respiratory system.[1][2] Some pyridine derivatives are also known to be harmful if swallowed or absorbed through the skin.[3][4] Therefore, all waste containing this compound must be treated as hazardous waste.[5][6]

Core Principle: The fundamental principle guiding the disposal of this compound is waste minimization and the prevention of environmental release. Never dispose of this chemical down the drain or in regular trash.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for handling any potentially hazardous chemical.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may not be sufficient for prolonged contact.To prevent skin contact and absorption, which can be a route of exposure for pyridine derivatives.[3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from accidental splashes of the chemical or its solutions.[5]
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and underlying skin from contamination.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[5][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[5] The following protocol provides a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5]

  • This waste stream must be segregated from other incompatible waste streams to prevent dangerous reactions. Store it separately from strong oxidizers and acids.[3]

Step 2: Waste Collection and Containerization

  • Use a designated, sealable, and airtight waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are often suitable.[7]

  • The container must be in good condition, free of leaks or defects.

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[3] The label should clearly identify the contents, including the full chemical name "this compound," and any associated hazards.

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]

  • The storage location should be a designated satellite accumulation area or a central hazardous waste storage facility.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[3]

  • The primary method for the final disposal of halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the chemical.[5][7] Place the absorbed material into a sealed container for disposal as hazardous waste.[3]

  • Large Spills: For large spills, contact your institution's EHS department immediately.[5] Do not attempt to clean it up yourself.

  • Ventilate: Ensure the area is well-ventilated.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Wastes classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated, Ventilated Area collect->store spill Spill or Exposure? store->spill emergency Follow Emergency Procedures spill->emergency Yes full Container Full? spill->full No emergency->store full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Final Disposal via High-Temperature Incineration contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Context

The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. Halogenated organic compounds are often categorized under specific waste codes (e.g., "F" or "K" lists for waste from non-specific or specific sources, or "U" or "P" lists for discarded commercial chemical products).[10] It is imperative to consult your local and state regulations, as they may be more stringent than federal requirements.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. 5

  • Washington State University. Standard Operating Procedure for Pyridine. 3

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

  • Sigma-Aldrich. Safety Data Sheet for a related pyridine derivative.

  • Sigma-Aldrich. Safety Data Sheet for another related pyridine derivative. 4

  • Jubilant Ingrevia. Safety Data Sheet for 5-Chloro-2-nitropyridine.

  • Fisher Scientific. Safety Data Sheet for 2-chloro-5-methyl-pyridine.

  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.

  • Cornell Law School. 40 CFR § 721.8675 - Halogenated pyridines.

  • TCI Chemicals. Safety Data Sheet for 2-Amino-5-chloro-6-methylpyridine.

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of Chloro(pyridine)gold(I).

  • Carl ROTH. Safety Data Sheet: Pyridine.

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridine.

  • AK Scientific, Inc. 4-Chloro-3-methoxy-2-methylpyridine N-oxide Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 5-Methoxy-2-(trifluoromethyl)pyridine.

  • Fisher Scientific. Safety Data Sheet for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.

  • Benchchem. Navigating the Safe Disposal of 5-(Chloromethyl)-2-ethoxypyridine: A Procedural Guide.

  • University of California, Berkeley. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Fisher Scientific. Safety Data Sheet.

  • U.S. Environmental Protection Agency. PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements.

  • Jubilant Ingrevia. Safety Data Sheet for 2-Hydroxy-5-methylpyridine.

  • U.S. Environmental Protection Agency. Pyridine - Substance Details.

  • Regulations.gov. Hazardous Waste Reference Guidebook.

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities.

  • University of Maryland. EPA Hazardous Waste Codes.

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Regulations and Advisories.

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Personal protective equipment for handling 5-Chloro-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Practical Guide to the Safe Handling of 5-Chloro-2-methoxy-4-methylpyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 851607-29-9), a substituted pyridine derivative. While this compound is a valuable intermediate, its structural similarity to other chlorinated pyridines suggests a need for careful handling to mitigate potential hazards.[1][2] This document is designed to be a practical, procedural resource, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Based on safety data sheets (SDS) for similar chemical structures, we must assume that this compound may possess the following hazards until proven otherwise:

  • Harmful if swallowed [3][4]

  • Causes skin irritation [3][4][5][6][7]

  • Causes serious eye irritation [3][6][7]

  • May cause respiratory irritation [3][6]

These classifications are common for chlorinated organic compounds and pyridine derivatives. The underlying principle is to treat the compound with the appropriate level of caution to prevent accidental exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in preventing direct contact with the chemical.[8] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[9][10][11]Protects against accidental splashes that can cause serious eye irritation.[3][7] The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (Nitrile is a common and effective choice for incidental contact, but always consult the glove manufacturer's resistance chart).[12] For extended contact, consider double-gloving or using a more robust glove material.[9]Prevents skin contact, which can lead to irritation.[3][4][5] The skin is a primary route of exposure for many chemicals.
Body Protection A flame-resistant lab coat is required.[10] An apron made of chemically resistant material can provide additional protection when handling larger quantities.Protects the skin and personal clothing from contamination in the event of a spill.
Footwear Closed-toe shoes are mandatory in any laboratory setting.[10]Protects the feet from spills and falling objects.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[3]Prevents inhalation of the compound, which may cause respiratory tract irritation.[3][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and ensure the experiment is conducted safely and efficiently.

3.1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[13]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[13]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

3.2. Handling:

  • Weighing: If weighing the solid, do so in the fume hood to prevent inhalation of any dust particles.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Keep all reaction vessels capped or covered to prevent the release of vapors.

  • Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. For liquid transfers, use a pipette or syringe.

3.3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual chemical.

  • Glassware Cleaning: Clean all glassware that came into contact with the chemical thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][7]

The following diagram illustrates the logical flow of the handling process:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep1 Designate Fume Hood Area Prep2 Gather All Materials Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Hand1 Weigh/Dispense in Hood Prep4->Hand1 Hand2 Conduct Reaction/Process Hand1->Hand2 Hand3 Keep Containers Closed Hand2->Hand3 Clean1 Decontaminate Work Area Hand3->Clean1 Clean2 Properly Dispose of Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

4.1. Emergency Procedures:

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][13]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][13]

4.2. Spill Response:

  • Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spill: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[13]

4.3. Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

By adhering to these procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Jubilant Ingrevia Limited. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Methylpyridine.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-chloro-5-methyl-pyridine.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • TCI Chemicals. (2025, January 2). Safety Data Sheet: 2-Amino-5-chloro-6-methylpyridine.
  • Chemwatch. (n.d.). GHS SDS in English (European) 35944-2.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Jubilant Ingrevia Limited. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Research Laboratory & Safety Services, University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2,4-Dichloro-5-methylpyridine.
  • ChemScene. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.